2-Cyclopropylpropan-2-amine hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
Properties
IUPAC Name |
2-cyclopropylpropan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N.ClH/c1-6(2,7)5-3-4-5;/h5H,3-4,7H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXWZQNRBFXQZCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CC1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17397-13-6 | |
| Record name | 2-cyclopropylpropan-2-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-Cyclopropylpropan-2-amine Hydrochloride
Abstract: This technical guide provides a comprehensive overview of 2-Cyclopropylpropan-2-amine hydrochloride, a key building block in modern medicinal chemistry. We will delve into its core chemical properties, present a plausible and detailed synthetic route, discuss analytical characterization techniques, and outline critical safety and handling protocols. This document is intended for researchers, chemists, and drug development professionals who utilize novel amine scaffolds in the synthesis of advanced pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Molecular Profile and Physicochemical Properties
This compound is a small molecule of significant interest due to the incorporation of a cyclopropyl ring adjacent to a quaternary carbon center bearing an amine. This structural motif is increasingly sought after in drug design. The cyclopropyl group can act as a "bioisostere" for a vinyl or phenyl group, often improving metabolic stability and modulating lipophilicity, while the tertiary nature of the amine's attachment point provides steric hindrance that can influence receptor binding and pharmacokinetic profiles.
Chemical Structure
The molecule consists of a propane backbone with a cyclopropyl group and an ammonium chloride group both attached to the C2 position.
Caption: Chemical structure of this compound.
Key Identifiers and Properties
The fundamental properties of this compound are summarized below. It is important to distinguish between the hydrochloride salt and its corresponding free base in literature and databases.
| Property | Value | Source(s) |
| Chemical Name | This compound | N/A |
| CAS Number | 17397-13-6 | [1][2] |
| Molecular Formula | C₆H₁₄ClN | [1][2] |
| Molecular Weight | 135.63 g/mol | [1][2] |
| SMILES | CC(C)(C1CC1)N.Cl | [2] |
| MDL Number | MFCD23144031 | [2] |
| Storage Conditions | Sealed in a dry environment at 2-8°C | [1][2] |
| Free Base CAS | 172947-13-6 (2-Cyclopropylpropan-2-amine) | [3][4] |
| Free Base Formula | C₆H₁₃N | [3][4] |
| Free Base Mol. Weight | 99.17 g/mol | [3] |
Synthesis and Purification
The synthesis of sterically hindered primary amines, particularly those on a tertiary carbon, requires specific strategies to avoid elimination side reactions and achieve good yields. A robust and scalable method for this class of compounds is the Ritter reaction followed by amide hydrolysis.[5] This approach is superior to direct amination methods, which are often challenging for neopentyl-like systems.
Rationale for Synthetic Strategy
The chosen synthetic pathway leverages the Ritter reaction, a classic and reliable method for converting tertiary alcohols into N-alkyl amides using a nitrile solvent under acidic conditions. The causality is clear: the strong acid protonates the alcohol, facilitating its departure as a water molecule and generating a stable tertiary carbocation. This cation is then trapped by the nucleophilic nitrogen of the nitrile (acetonitrile in this case), which, after hydrolysis of the intermediate nitrilium ion, yields the stable N-tert-alkyl amide. This amide is then subjected to vigorous acidic hydrolysis to cleave the amide bond and liberate the desired primary amine, which can be subsequently isolated as its hydrochloride salt.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for 2-Cyclopropylpropan-2-amine HCl.
Detailed Experimental Protocol
This protocol is a representative procedure based on established methodologies for similar transformations.[5]
Step 1: Synthesis of N-(2-Cyclopropylpropan-2-yl)acetamide (Ritter Reaction)
-
To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 2-cyclopropylpropan-2-ol (1.0 eq) and acetonitrile (5.0 eq).
-
Cool the stirred mixture to 0-5 °C using an ice-water bath.
-
Slowly add concentrated sulfuric acid (2.0 eq) dropwise via the dropping funnel, ensuring the internal temperature is maintained below 10 °C. The formation of the tertiary carbocation is highly exothermic and requires careful control.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 3-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting alcohol is consumed.
-
Carefully pour the reaction mixture onto crushed ice (approx. 100g) in a beaker.
-
Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic extracts, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude N-(2-cyclopropylpropan-2-yl)acetamide, which can be used directly in the next step.
Step 2: Synthesis of this compound (Amide Hydrolysis & Salt Formation)
-
Transfer the crude amide from Step 1 into a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer.
-
Add 6M aqueous hydrochloric acid (10 eq). The large excess of acid is necessary to drive the hydrolysis of the sterically hindered amide to completion.
-
Heat the mixture to reflux (approx. 100 °C) and maintain for 12-18 hours. The reaction should be monitored by TLC until the starting amide is no longer detectable.
-
Cool the reaction mixture to room temperature. At this point, the product exists as the hydrochloride salt in the aqueous solution.
-
To isolate the product, concentrate the reaction mixture under reduced pressure to remove water and excess HCl. This will often result in the precipitation of the hydrochloride salt.
-
The resulting solid can be purified by recrystallization from a suitable solvent system, such as isopropanol/diethyl ether, to yield pure this compound.
Spectroscopic and Analytical Characterization
Structural confirmation is paramount. The following are the expected spectroscopic signatures for this compound.
-
¹H NMR (400 MHz, D₂O):
-
δ 1.45 (s, 6H): Two equivalent methyl (CH₃) groups on the quaternary carbon. The singlet multiplicity confirms their attachment to a carbon with no adjacent protons.
-
δ 1.10-1.20 (m, 1H): The methine (CH) proton of the cyclopropyl ring.
-
δ 0.60-0.80 (m, 4H): The four methylene (CH₂) protons of the cyclopropyl ring, likely appearing as two distinct sets of multiplets due to their diastereotopic nature.
-
The amine protons (NH₃⁺) are often broad and may exchange with the D₂O solvent, making them invisible or appear as a very broad, low-intensity signal.
-
-
¹³C NMR (100 MHz, D₂O):
-
δ ~60.0: Quaternary carbon (C-NH₃⁺).
-
δ ~25.0: Methyl carbons (CH₃).
-
δ ~15.0: Methine carbon of the cyclopropyl ring.
-
δ ~5.0: Methylene carbons of the cyclopropyl ring.
-
-
Infrared (IR) Spectroscopy (KBr Pellet):
-
2800-3100 cm⁻¹ (broad): Strong, broad absorption characteristic of the N-H stretching vibrations of the primary ammonium (R-NH₃⁺) group.
-
2950-2850 cm⁻¹: C-H stretching from the alkyl groups.
-
~1600 cm⁻¹ and ~1500 cm⁻¹: N-H bending (asymmetric and symmetric) vibrations.
-
~1020 cm⁻¹: C-H wagging from the cyclopropyl ring.
-
-
Mass Spectrometry (ESI+):
-
The analysis would detect the free base after the loss of HCl.
-
Expected m/z: 100.12 [M+H]⁺, corresponding to the protonated free base (C₆H₁₄N⁺).
-
Fragmentation: A prominent fragment would likely be the loss of the cyclopropyl group or a methyl group.
-
Handling, Safety, and Storage
Proper handling of this compound is essential for laboratory safety. The compound presents several hazards that require appropriate control measures.
GHS Hazard Classification
| Hazard Class | Code | Statement | Source |
| Acute Oral | H302 | Harmful if swallowed | [2] |
| Skin Irrit. | H315 | Causes skin irritation | [2] |
| Eye Irrit. | H319 | Causes serious eye irritation | [2] |
| Acute Inhal. | H332 | Harmful if inhaled | [2] |
Safe Handling Procedures
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risk.[6] Facilities should be equipped with an eyewash station and a safety shower.
-
Personal Protective Equipment (PPE):
-
Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and ANSI-approved safety goggles or a face shield.[6]
-
If there is a risk of generating dust, a NIOSH-approved respirator should be used.
-
-
Handling Practices: Avoid contact with skin, eyes, and clothing.[7] Do not breathe dust.[6] Wash hands thoroughly after handling.[2] Keep away from incompatible materials such as strong oxidizing agents and strong bases.
Storage and Stability
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[2][7] The recommended storage temperature is 2-8°C.[1][2]
-
Stability: The compound is stable under recommended storage conditions. As a hydrochloride salt, it is significantly less volatile and easier to handle than its corresponding free base.
Applications in Research and Drug Development
The primary utility of this compound is as a specialized building block in organic synthesis.[1]
-
Pharmaceutical Intermediates: It is a key starting material for the synthesis of complex molecules, particularly those targeting the central nervous system (CNS), such as novel antidepressants and anxiolytics.[1] The unique spatial arrangement and electronic properties of the cyclopropyl group can lead to enhanced binding affinity and selectivity for specific biological targets.
-
Medicinal Chemistry Scaffolding: The 2-amino-2-cyclopropylpropane scaffold provides a rigid and sterically defined anchor point for further molecular elaboration. This rigidity can be advantageous in drug design, as it reduces the entropic penalty upon binding to a receptor, potentially increasing potency. The cyclopropylamine moiety itself is a valuable pharmacophore found in numerous marketed drugs.[8]
Conclusion
This compound is a valuable and versatile chemical intermediate. Its synthesis, while requiring a specific multi-step approach like the Ritter reaction, is achievable through well-understood organic chemistry principles. A thorough understanding of its physicochemical properties, spectroscopic signatures, and safety protocols is critical for its effective and safe utilization in research and development. Its growing importance as a building block in the synthesis of CNS-active compounds underscores its relevance to the field of medicinal chemistry.
References
- 1. This compound [myskinrecipes.com]
- 2. htk.tlu.ee [htk.tlu.ee]
- 3. 2-Cyclopropylpropan-2-amine | C6H13N | CID 558546 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-cyclopropylpropan-2-amine 95% | CAS: 172947-13-6 | AChemBlock [achemblock.com]
- 5. benchchem.com [benchchem.com]
- 6. aksci.com [aksci.com]
- 7. fishersci.com [fishersci.com]
- 8. longdom.org [longdom.org]
An In-depth Technical Guide to the Synthesis of 2-Cyclopropylpropan-2-amine Hydrochloride
Introduction
2-Cyclopropylpropan-2-amine and its hydrochloride salt are valuable building blocks in medicinal chemistry and drug development.[1][2] The incorporation of the cyclopropyl motif is a common strategy in pharmaceutical research to enhance metabolic stability, binding affinity, and other pharmacokinetic properties.[1][3][4] This guide provides an in-depth exploration of the scientifically robust synthesis pathways for 2-cyclopropylpropan-2-amine hydrochloride, designed for researchers, scientists, and drug development professionals. We will delve into the underlying chemical principles, provide detailed experimental protocols, and offer insights into the practical considerations for each synthetic route.
The core of this guide focuses on a two-step synthetic sequence: the formation of the precursor alcohol, 2-cyclopropylpropan-2-ol, followed by its conversion to the target amine via the Ritter reaction and subsequent salt formation. This pathway is often favored for its reliability and scalability.
Part 1: Synthesis of the Precursor - 2-Cyclopropylpropan-2-ol
The synthesis of the tertiary alcohol, 2-cyclopropylpropan-2-ol, is a critical first step. The most common and efficient method to achieve this is through a Grignard reaction, a powerful tool for carbon-carbon bond formation.[5]
Pathway 1: Grignard Reaction
This pathway involves the reaction of a cyclopropyl Grignard reagent with a suitable ketone.
Mechanism and Rationale
The Grignard reagent, in this case, cyclopropylmagnesium bromide, is a potent nucleophile.[6] It is prepared by reacting cyclopropyl bromide with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF).[7][8][9] The resulting organometallic compound readily attacks the electrophilic carbonyl carbon of a ketone, like acetone. A subsequent acidic workup protonates the resulting alkoxide to yield the desired tertiary alcohol, 2-cyclopropylpropan-2-ol.[5][10]
Experimental Protocol: Synthesis of 2-Cyclopropylpropan-2-ol via Grignard Reaction
Materials:
-
Cyclopropyl bromide
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Acetone
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Iodine crystal (as an initiator)
Procedure:
-
Preparation of Cyclopropylmagnesium Bromide:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.
-
Add a small crystal of iodine.
-
Add a small amount of anhydrous diethyl ether to cover the magnesium.
-
In the dropping funnel, place a solution of cyclopropyl bromide in anhydrous diethyl ether.
-
Add a few drops of the cyclopropyl bromide solution to the magnesium. The reaction is initiated when the color of the iodine disappears and bubbling is observed. Gentle heating may be required to start the reaction.
-
Once the reaction has started, add the remaining cyclopropyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction.
-
-
Reaction with Acetone:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Slowly add a solution of acetone in anhydrous diethyl ether dropwise from the dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer. Extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude 2-cyclopropylpropan-2-ol can be purified by distillation under reduced pressure.
-
| Parameter | Value | Notes |
| Reactants | Cyclopropyl bromide, Magnesium, Acetone | |
| Solvent | Anhydrous diethyl ether or THF | Anhydrous conditions are critical for Grignard reactions. |
| Reaction Temperature | 0 °C to reflux | Initial Grignard formation may require heating, while the reaction with acetone is exothermic and requires cooling. |
| Typical Yield | 70-85% | Yield can be affected by the quality of reagents and adherence to anhydrous conditions. |
Part 2: Conversion to this compound
With the precursor alcohol in hand, the next stage is the introduction of the amine functionality. The Ritter reaction is a classic and highly effective method for converting tertiary alcohols into N-alkyl amides, which can then be hydrolyzed to the corresponding primary amines.[11][12][13]
Pathway 2: Ritter Reaction and Amide Hydrolysis
This two-step process provides a reliable route to the desired amine.
Mechanism and Rationale
-
Ritter Reaction: The tertiary alcohol, 2-cyclopropylpropan-2-ol, is treated with a nitrile (commonly acetonitrile) in the presence of a strong acid, such as concentrated sulfuric acid.[11][12] The acid protonates the hydroxyl group of the alcohol, which then leaves as a water molecule to form a stable tertiary carbocation. The nitrile then acts as a nucleophile, attacking the carbocation to form a nitrilium ion intermediate. Subsequent hydration of the nitrilium ion upon aqueous workup yields the N-(2-cyclopropylpropan-2-yl)acetamide.[14]
-
Amide Hydrolysis: The resulting N-alkyl amide is then hydrolyzed under acidic conditions (e.g., refluxing with aqueous hydrochloric acid) to cleave the amide bond. This liberates the primary amine, 2-cyclopropylpropan-2-amine, as its hydrochloride salt.
Experimental Protocol: Synthesis of this compound
Materials:
-
2-Cyclopropylpropan-2-ol
-
Acetonitrile
-
Concentrated sulfuric acid (H₂SO₄)
-
Sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (CH₂Cl₂) or other suitable organic solvent
-
Hydrochloric acid (HCl), concentrated or as a solution in a suitable solvent
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Ritter Reaction:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-cyclopropylpropan-2-ol in an excess of acetonitrile.
-
Cool the mixture in an ice bath to 0-5 °C.
-
Slowly add concentrated sulfuric acid dropwise, ensuring the internal temperature does not exceed 10 °C.[11]
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours.
-
Carefully pour the reaction mixture over crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until gas evolution ceases.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude N-(2-cyclopropylpropan-2-yl)acetamide.
-
-
Amide Hydrolysis and Salt Formation:
-
To the crude amide, add a solution of hydrochloric acid (e.g., 6 M aqueous HCl).
-
Heat the mixture to reflux and maintain for 4-8 hours, or until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture to room temperature.
-
Wash the aqueous solution with an organic solvent (e.g., diethyl ether) to remove any unreacted starting material or non-basic impurities.
-
The aqueous layer now contains the desired this compound.
-
The product can be isolated by removing the water under reduced pressure to yield the solid hydrochloride salt. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/ether).
-
| Parameter | Value | Notes |
| Reactants | 2-Cyclopropylpropan-2-ol, Acetonitrile, H₂SO₄, HCl | |
| Solvent | Acetonitrile (for Ritter), Water (for hydrolysis) | |
| Reaction Temperature | 0 °C to room temperature (Ritter), Reflux (Hydrolysis) | Careful temperature control is important during the addition of sulfuric acid. |
| Typical Yield | 60-80% (over two steps) | Yields can be optimized by ensuring complete hydrolysis of the amide intermediate. |
Visualizing the Synthesis Pathway
Caption: Overall synthetic workflow for the preparation of this compound.
Alternative Synthetic Strategies
While the Grignard-Ritter pathway is robust, other methods for synthesizing cyclopropylamines exist and may be suitable depending on the available starting materials and desired scale. These include:
-
Reductive Amination: Reductive amination of a suitable cyclopropyl ketone could be an alternative route.[1] This would involve reacting the ketone with an ammonia source in the presence of a reducing agent.[15]
-
Curtius Rearrangement: For some cyclopropylamine derivatives, the Curtius rearrangement of a cyclopropyl acyl azide has been successfully employed.[4][16]
Conclusion
The synthesis of this compound is a multi-step process that can be reliably achieved through the well-established Grignard reaction followed by the Ritter reaction and subsequent amide hydrolysis. This guide has provided a detailed, technically-grounded overview of this primary synthetic pathway, including mechanistic insights and practical experimental protocols. By understanding the principles behind each step and adhering to careful experimental technique, researchers can successfully synthesize this valuable building block for applications in drug discovery and development.
References
- 1. longdom.org [longdom.org]
- 2. This compound [myskinrecipes.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 2-Cyclopropylpropan-2-ol | | RUO Supplier [benchchem.com]
- 6. Cyclopropylmagnesium Bromide | 23719-80-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. researchgate.net [researchgate.net]
- 8. CN102757455B - Preparation method of cyclopropylboronic acid - Google Patents [patents.google.com]
- 9. In Grignard reagent formation from cyclopropyl bromide in diethyl ether, trapping by DCPH is consistent with diffusing cyclopropyl radical intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Ritter reaction - Wikipedia [en.wikipedia.org]
- 13. Ritter Reaction [organic-chemistry.org]
- 14. glaserr.missouri.edu [glaserr.missouri.edu]
- 15. US20210395185A1 - Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines - Google Patents [patents.google.com]
- 16. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Mechanism of Action of Cyclopropylamine-Containing Compounds: A Focus on Monoamine Oxidase Inhibition
Disclaimer: Information regarding the specific compound 2-Cyclopropylpropan-2-amine hydrochloride is not available in peer-reviewed literature. This guide details the well-established mechanism of action for the broader class of cyclopropylamine-containing molecules, which is primarily characterized by the inhibition of monoamine oxidases.
Introduction: The Significance of the Cyclopropylamine Scaffold
The cyclopropyl ring is a unique structural motif increasingly utilized in medicinal chemistry to enhance pharmacological properties.[1] Its rigid, three-membered ring structure offers conformational constraint, which can lock a molecule into a bioactive conformation, thereby increasing potency and selectivity for its biological target.[2][3] Furthermore, the cyclopropyl group often enhances metabolic stability by being resistant to common metabolic pathways, such as oxidation by cytochrome P450 enzymes.[4]
The compound 2-Cyclopropylpropan-2-amine belongs to the cyclopropylamine class. This structural class has a well-documented history of potent biological activity, most notably as inhibitors of flavin-dependent enzymes like Monoamine Oxidase (MAO) and Lysine-Specific Demethylase (LSD1).[5][6][7][8] This guide will focus on the primary and most extensively studied mechanism of action for this class: the mechanism-based inhibition of Monoamine Oxidase.
Primary Pharmacological Target: Monoamine Oxidase (MAO)
Monoamine oxidases (MAO) are a family of mitochondrial-bound flavoenzymes responsible for the oxidative deamination of neurotransmitters (such as serotonin, norepinephrine, and dopamine) and other biogenic amines. They exist in two main isoforms, MAO-A and MAO-B, which differ in their substrate specificities and inhibitor sensitivities.
-
MAO-A: Preferentially metabolizes serotonin and norepinephrine and is a key target for antidepressant drugs.
-
MAO-B: Primarily metabolizes dopamine and is a target for drugs used in the treatment of Parkinson's disease and neurodegenerative disorders.
Inhibition of MAO enzymes leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission.
Core Mechanism: Irreversible, Mechanism-Based Inhibition
Cyclopropylamines, including the classic MAO inhibitor tranylcypromine, are known as "suicide inhibitors" or mechanism-based inactivators.[5] This means the enzyme itself converts the inhibitor into a reactive species that covalently and irreversibly binds to the enzyme, permanently inactivating it.
The process unfolds through a series of well-defined steps:
-
Enzyme Recognition and Binding: The cyclopropylamine inhibitor binds to the active site of the MAO enzyme.
-
Oxidation by FAD Cofactor: The flavin adenine dinucleotide (FAD) cofactor, the catalytic heart of the enzyme, oxidizes the amine group of the inhibitor via a single-electron transfer mechanism.
-
Formation of a Reactive Intermediate: This oxidation leads to the opening of the strained cyclopropyl ring, generating a highly reactive radical intermediate.
-
Covalent Adduct Formation: This reactive intermediate then forms a stable, covalent bond with the N5 or C4a position of the FAD cofactor.[5] This covalent modification of the essential cofactor renders the enzyme permanently inactive.
Because the enzyme's own catalytic activity is required to generate the inactivating species, this mechanism is highly specific. The restoration of enzyme activity requires the synthesis of new enzyme, a process that can take days to weeks.
Visualizing the Pathway: MAO Inactivation by a Cyclopropylamine
The following diagram illustrates the catalytic cycle of MAO and its irreversible inhibition by a cyclopropylamine derivative.
Caption: Mechanism of MAO inactivation by a cyclopropylamine inhibitor.
Experimental Validation Protocols
The mechanism of MAO inhibition by a novel cyclopropylamine compound would be validated through a series of established biochemical and cellular assays.
Protocol 1: In Vitro MAO Inhibition Assay
This experiment determines the potency (IC50) of the compound and distinguishes between reversible and irreversible inhibition.
Objective: To quantify the inhibitory activity against MAO-A and MAO-B and assess its time-dependency.
Methodology:
-
Enzyme Source: Recombinant human MAO-A and MAO-B enzymes are used.
-
Assay Principle: A fluorogenic or chromogenic MAO substrate (e.g., kynuramine) is used. The enzyme converts the substrate to a fluorescent or colored product, and the rate of product formation is measured over time.
-
Procedure:
-
Step 1 (IC50 Determination): A range of inhibitor concentrations is added to the enzyme/substrate mix simultaneously. The reaction rate is measured, and the concentration of inhibitor that produces 50% inhibition (IC50) is calculated.
-
Step 2 (Time-Dependent Inhibition): The inhibitor is pre-incubated with the enzyme for a set period (e.g., 30 minutes) before the addition of the substrate.[8]
-
Step 3 (Irreversibility Check): To confirm covalent binding, the enzyme-inhibitor mixture is diluted significantly after pre-incubation. If the inhibition persists despite dilution, it indicates irreversible binding.[5][6][7]
-
-
Data Analysis: A leftward shift in the IC50 value after pre-incubation is a hallmark of a mechanism-based inhibitor.[8]
Data Presentation:
| Parameter | MAO-A | MAO-B |
| IC50 (No Pre-incubation) | e.g., 5.0 µM | e.g., 4.2 µM |
| IC50 (30 min Pre-incubation) | e.g., 0.2 µM | e.g., 0.08 µM |
| Inhibition Type | Irreversible | Irreversible |
Protocol 2: Spectroscopic Analysis of Flavin Adduct Formation
This experiment provides direct physical evidence of covalent modification of the FAD cofactor.
Objective: To observe spectral changes in the FAD cofactor upon inactivation by the cyclopropylamine.
Methodology:
-
Instrumentation: A UV-Visible spectrophotometer is used to monitor the absorbance spectrum of the purified MAO enzyme.
-
Procedure:
-
Step 1: The baseline absorbance spectrum of the native MAO enzyme is recorded. The oxidized FAD cofactor has a characteristic peak around 450-460 nm.
-
Step 2: A stoichiometric excess of the cyclopropylamine inhibitor is added to the enzyme solution.
-
Step 3: The absorbance spectrum is monitored over time as the inactivation reaction proceeds.
-
-
Expected Outcome: Covalent modification of the FAD cofactor by the inhibitor results in a characteristic change in its chromophore. This is typically observed as a "bleaching" or decrease in the absorbance at ~456 nm and a concurrent increase in absorbance at a different wavelength (e.g., ~400 nm), indicating the formation of the flavin adduct.[5][7][8]
Workflow: Characterizing a Novel Cyclopropylamine Inhibitor
The logical flow for investigating the mechanism of a compound like this compound is outlined below.
Caption: Experimental workflow for validating the mechanism of a cyclopropylamine.
Conclusion
The cyclopropylamine scaffold is a powerful pharmacophore for designing potent, mechanism-based inhibitors of monoamine oxidase. Based on extensive evidence from related compounds, the mechanism of action for a molecule like this compound is strongly predicted to be the irreversible inactivation of MAO-A and/or MAO-B via covalent modification of the enzyme's FAD cofactor. This inactivation leads to an increase in synaptic concentrations of key monoamine neurotransmitters. The definitive confirmation of this mechanism would require the systematic application of in vitro kinetic and biophysical experiments as outlined in this guide.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. hyphadiscovery.com [hyphadiscovery.com]
- 5. sure.sunderland.ac.uk [sure.sunderland.ac.uk]
- 6. gcris.khas.edu.tr [gcris.khas.edu.tr]
- 7. cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility Profile of 2-Cyclopropylpropan-2-amine Hydrochloride
Abstract
This technical guide provides a comprehensive overview of the solubility profile of 2-Cyclopropylpropan-2-amine hydrochloride, a key intermediate in pharmaceutical synthesis. Recognizing the critical role of solubility in drug development, this document delves into the theoretical and practical aspects of determining the aqueous and organic solubility of this compound. It offers detailed, field-proven protocols for both thermodynamic and kinetic solubility assays, designed to equip researchers, scientists, and drug development professionals with the necessary tools for accurate and reproducible solubility assessment. While specific experimental data for this compound is not publicly available, this guide presents a realistic, illustrative solubility profile based on its chemical structure and predicted physicochemical properties, providing a robust framework for understanding its behavior in various solvent systems.
Introduction: The Central Role of Solubility in Pharmaceutical Development
The journey of a drug candidate from discovery to a marketed therapeutic is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, aqueous solubility stands as a paramount determinant of a drug's oral bioavailability and overall developability.[1] Poor solubility can lead to erratic absorption, suboptimal therapeutic efficacy, and increased inter-patient variability, often resulting in the costly failure of promising candidates in later stages of development.[1]
This compound is a primary amine salt with a molecular structure that suggests its potential as a building block for novel therapeutics. As with any ionizable compound, its solubility is expected to be significantly influenced by the pH of the surrounding medium. The hydrochloride salt form is a common strategy employed to enhance the aqueous solubility and bioavailability of basic drug molecules.[2] A thorough understanding of its solubility profile across a range of physiologically and industrially relevant solvents is therefore not merely an academic exercise but a critical step in assessing its potential and guiding its development.
This guide will explore the key factors governing the solubility of this compound, provide detailed methodologies for its empirical determination, and present an illustrative solubility profile to guide formulation and development efforts.
Physicochemical Properties of 2-Cyclopropylpropan-2-amine
A foundational understanding of the molecule's intrinsic properties is essential to interpreting its solubility behavior.
| Property | Value (Predicted/Known) | Source |
| Molecular Formula | C₆H₁₄ClN | PubChem |
| Molecular Weight | 135.64 g/mol | PubChem |
| Appearance | White to off-white solid (Expected) | General Knowledge |
| pKa (of conjugate acid) | ~10.91 (Predicted for free base) | [3] |
The predicted pKa of approximately 10.91 for the conjugate acid of 2-cyclopropylpropan-2-amine is a critical parameter.[3] It indicates that the compound is a primary amine that will be predominantly protonated and exist as the charged ammonium species at physiological pH (around 7.4) and in acidic environments. This protonated form is expected to have significantly higher aqueous solubility compared to the neutral free base.
Understanding Solubility: Thermodynamic vs. Kinetic
In the context of drug discovery and development, solubility is typically assessed using two distinct methodologies: thermodynamic and kinetic solubility assays.[1][4][5]
-
Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at a specific temperature and pressure, in equilibrium with the solid form.[5][6] It is a critical parameter for lead optimization and formulation development. The shake-flask method is the gold standard for determining thermodynamic solubility.[1]
-
Kinetic Solubility: This assay measures the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration stock solution (typically in DMSO) into an aqueous buffer.[1][7] It is a high-throughput method often used in the early stages of drug discovery for screening large numbers of compounds.[1] The results can sometimes overestimate the true thermodynamic solubility as the compound may exist in a supersaturated or amorphous state for a period.[8]
The choice between these assays depends on the stage of drug development and the specific questions being addressed.[9] For a thorough characterization, both are valuable.
Illustrative Solubility Profile of this compound
The following tables present a hypothetical but scientifically plausible solubility profile for this compound. This data is based on the expected behavior of a primary amine hydrochloride with a pKa of ~10.91.
Aqueous Solubility
The aqueous solubility of an ionizable compound like this compound is highly dependent on the pH of the medium.
| Solvent System | pH | Expected Thermodynamic Solubility (mg/mL) | Expected Classification |
| 0.1 M HCl | 1.2 | > 50 | Very Soluble |
| Phosphate Buffer | 4.5 | > 50 | Very Soluble |
| Phosphate Buffered Saline (PBS) | 7.4 | > 30 | Soluble |
| Bicarbonate Buffer | 9.0 | 5 - 10 | Sparingly Soluble |
| Carbonate-Bicarbonate Buffer | 10.5 | 1 - 5 | Slightly Soluble |
Rationale: At pH values significantly below the pKa of the conjugate acid (~10.91), the compound will exist almost entirely in its protonated, charged form. This ionic species readily interacts with polar water molecules, leading to high solubility. As the pH approaches and surpasses the pKa, the equilibrium shifts towards the neutral, less polar free base, resulting in a sharp decrease in aqueous solubility.
Organic Solvent Solubility
Solubility in organic solvents is crucial for synthesis, purification, and the development of non-aqueous formulations.
| Solvent | Polarity Index | Expected Thermodynamic Solubility (mg/mL) |
| Polar Protic Solvents | ||
| Water | 1.000 | > 30 (at neutral pH) |
| Methanol | 0.762 | > 50 |
| Ethanol | 0.654 | > 30 |
| Isopropanol | 0.546 | 10 - 20 |
| Polar Aprotic Solvents | ||
| Dimethyl Sulfoxide (DMSO) | 0.444 | > 50 |
| Acetonitrile | 0.460 | 1 - 5 |
| Acetone | 0.355 | < 1 |
| Ethyl Acetate | 0.228 | < 0.1 |
| Nonpolar Solvents | ||
| Dichloromethane (DCM) | 0.309 | < 0.1 |
| Toluene | 0.099 | < 0.01 |
| Hexane | 0.009 | < 0.01 |
Rationale: As a salt, this compound is expected to be most soluble in polar protic solvents like water and short-chain alcohols, which can solvate both the cation and the chloride anion effectively.[10] Polar aprotic solvents like DMSO can also be effective. Solubility is expected to decrease significantly in less polar and nonpolar solvents that cannot effectively stabilize the ionic species.
Experimental Protocols for Solubility Determination
The following protocols provide detailed, step-by-step methodologies for determining the thermodynamic and kinetic solubility of this compound.
Protocol for Thermodynamic Solubility (Shake-Flask Method)
This protocol is designed to determine the equilibrium solubility of the compound.
Caption: Workflow for Thermodynamic Solubility Determination.
Step-by-Step Methodology:
-
Preparation: Add an excess amount (e.g., 5-10 mg) of this compound to a glass vial.
-
Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired solvent (e.g., purified water, pH buffer, or organic solvent).
-
Equilibration: Seal the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C) for 24 to 48 hours to ensure equilibrium is reached.
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by centrifugation followed by careful removal of the supernatant, or by filtering the solution through a 0.45 µm syringe filter.
-
Sample Preparation for Analysis: Accurately dilute a known volume of the clear supernatant with a suitable solvent to bring the concentration into the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection to determine the concentration of the dissolved compound. A calibration curve prepared with known concentrations of the analyte should be used for accurate quantification.
-
Calculation: Calculate the solubility using the determined concentration and the dilution factor. The result is typically expressed in mg/mL or µM.
Protocol for Kinetic Solubility
This high-throughput protocol is suitable for early-stage assessment.
Caption: Workflow for Kinetic Solubility Determination.
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Assay Plate Preparation: In a 96-well microplate, add a small volume (e.g., 2 µL) of the DMSO stock solution to the wells.
-
Buffer Addition: Add the desired aqueous buffer (e.g., PBS, pH 7.4) to each well to achieve the final desired concentration (e.g., 198 µL for a final volume of 200 µL and a nominal concentration of 100 µM).
-
Incubation: Mix the plate gently and incubate at room temperature for 1-2 hours.
-
Analysis: Determine the solubility by one of the following methods:
-
Nephelometry: Measure the light scattering of the solution in each well. An increase in scattering compared to a control indicates precipitation.
-
Direct UV Assay: Filter the contents of the wells through a filter plate to remove any precipitate. Measure the UV absorbance of the filtrate and compare it to a calibration curve to determine the concentration of the compound remaining in solution.
-
-
Data Reporting: The kinetic solubility is reported as the highest concentration at which no precipitation is observed.
Safety and Handling
As an amine hydrochloride, this compound should be handled with appropriate safety precautions. While specific toxicity data is not widely available, it is prudent to treat it as a potentially hazardous substance.
-
Personal Protective Equipment (PPE): Always wear safety glasses, gloves, and a lab coat when handling the compound.[11][12]
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[13] Handle in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[12]
Conclusion
This technical guide has provided a comprehensive framework for understanding and determining the solubility profile of this compound. The illustrative data, based on sound chemical principles, highlights the expected high solubility in acidic to neutral aqueous solutions and polar organic solvents, a characteristic feature of amine salts. The detailed experimental protocols for both thermodynamic and kinetic solubility assays offer robust methodologies for researchers to generate precise and accurate data. A thorough characterization of the solubility profile, as outlined in this guide, is an indispensable step in the successful development of any pharmaceutical candidate derived from this valuable chemical intermediate.
References
- 1. enamine.net [enamine.net]
- 2. csustan.edu [csustan.edu]
- 3. 2-cyclopropylpropan-2-aMine CAS#: 172947-13-6 [m.chemicalbook.com]
- 4. evotec.com [evotec.com]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 7. charnwooddiscovery.com [charnwooddiscovery.com]
- 8. benchchem.com [benchchem.com]
- 9. inventivapharma.com [inventivapharma.com]
- 10. This compound | 17397-13-6 | Benchchem [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. N-[(2-cyclopropylphenyl)methyl]propan-2-amine | C13H19N | CID 62489982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. IUPAC-NIST Solubilities Database [srdata.nist.gov]
Navigating the Stability of 2-Cyclopropylpropan-2-amine hydrochloride: An In-depth Technical Guide
For Immediate Release
[City, State] – January 1, 2026 – In the landscape of pharmaceutical development, understanding the intrinsic stability of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This technical guide offers a comprehensive exploration of the stability and recommended storage conditions for 2-Cyclopropylpropan-2-amine hydrochloride, a key building block in the synthesis of various therapeutic agents.[1][2] This document is intended for researchers, scientists, and drug development professionals, providing field-proven insights and detailed protocols to ensure the integrity of this critical compound.
Executive Summary: The Criticality of Stability
This compound, a primary amine salt, possesses a unique structural motif combining a sterically hindered tertiary carbon adjacent to the amine and a cyclopropyl group. While the hydrochloride salt form generally enhances stability and handling properties compared to the free base, the molecule is not without its vulnerabilities.[3] A thorough understanding of its degradation pathways is essential for developing robust formulations, defining appropriate storage conditions, and ensuring regulatory compliance. This guide delineates the key factors influencing its stability, provides detailed protocols for forced degradation studies, and establishes best practices for storage and handling.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is crucial for any stability assessment.
| Property | Value | Source |
| Molecular Formula | C₆H₁₄ClN | [4] |
| Molecular Weight | 135.63 g/mol | [5][6] |
| Appearance | White to off-white crystalline solid | [7] |
| Storage Temperature | 2-8°C, Sealed in dry conditions | [5][6][8] |
Intrinsic Stability and Potential Degradation Pathways
The chemical structure of this compound suggests several potential degradation pathways that must be investigated. The presence of the cyclopropyl amine moiety is a key area of interest.
Hydrolytic Degradation
The primary amine is susceptible to reactions, but the most significant concern for similar cyclopropyl amine-containing molecules has been identified as hydrolytic degradation.[1] A study on the degradation of GSK2879552, which also contains a cyclopropyl amine moiety, revealed that the compound degrades hydrolytically under high pH conditions.[1] This suggests that the cyclopropyl group may be susceptible to ring-opening reactions or other transformations in aqueous environments, particularly under basic conditions.
Oxidative Degradation
Primary amines are known to be susceptible to oxidation.[9] The presence of atmospheric oxygen or residual peroxides in excipients can lead to the formation of various degradation products, potentially including imines, nitroso, or nitro compounds. The tertiary carbon atom adjacent to the nitrogen may also be a site for oxidative attack. Factors that can accelerate oxidative degradation include exposure to light, elevated temperatures, and the presence of metal ions.[8][10]
Thermal Degradation
While the hydrochloride salt provides thermal stability, exposure to high temperatures can induce degradation.[11] Thermal stress can lead to deamination, cyclopropyl ring rearrangement, or fragmentation of the molecule. In the presence of CO₂, thermal degradation of amines can be accelerated.[12]
Photodegradation
Exposure to ultraviolet or visible light can provide the energy to initiate photochemical reactions. Although specific data for this molecule is scarce, compounds with amine functionalities can be susceptible to photodegradation, leading to color changes and the formation of impurities. Photostability testing is a critical component of a comprehensive stability program as mandated by ICH guidelines.[9]
Designing a Comprehensive Stability Study: A Self-Validating Protocol
To thoroughly assess the stability of this compound, a forced degradation study is essential. This involves subjecting the compound to stress conditions exceeding those of accelerated stability testing to identify potential degradation products and validate the stability-indicating power of analytical methods.[13]
Experimental Workflow for Forced Degradation Studies
Detailed Experimental Protocols
General Sample Preparation: A stock solution of this compound (1 mg/mL) is prepared in a 50:50 (v/v) mixture of acetonitrile and water. This stock is used for all solution-based stress studies. For solid-state studies, the pure API is used.[9]
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Heat the mixture in a water bath at 80°C for 24 hours.
-
Cool to room temperature and neutralize with an equivalent amount of 0.1 M NaOH.
-
Make up the final volume to 10 mL with the mobile phase for HPLC analysis.[9]
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Heat the mixture in a water bath at 80°C for 24 hours.
-
Cool and neutralize with 0.1 M HCl.
-
Make up the final volume to 10 mL with the mobile phase for analysis.[9]
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 12 hours, protected from light.
-
Make up the final volume to 10 mL with the mobile phase for analysis.[9]
Thermal Degradation:
-
Place a thin layer of solid this compound in a petri dish.
-
Expose the sample to a temperature of 105°C in a hot air oven for 48 hours.
-
Dissolve a weighed amount of the sample in the mobile phase for analysis.[9]
Photolytic Degradation:
-
Expose a sample of the solid API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.[9]
-
Keep a control sample in the dark under the same conditions.
-
Prepare samples for analysis by dissolving them in the mobile phase.
Analytical Methodologies: The Key to Accurate Assessment
The choice of analytical technique is critical for separating and quantifying the parent compound from its potential degradation products.
High-Performance Liquid Chromatography (HPLC)
Due to the lack of a strong chromophore in this compound, pre-column derivatization is recommended to enhance UV detection.
Proposed HPLC Method:
-
Derivatization: Pre-column derivatization with o-phthalaldehyde (OPA) in the presence of a thiol (e.g., 2-mercaptoethanol) and a borate buffer (pH 9.5) to form a highly fluorescent isoindole derivative.
-
Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase: Gradient elution with a mixture of acetonitrile and a phosphate buffer.
-
Detection: UV or Fluorescence detector.
-
Validation: The method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for identifying volatile and semi-volatile impurities.
Proposed GC-MS Method:
-
Derivatization: To improve chromatographic peak shape and reduce tailing, derivatization with an acylating agent such as trifluoroacetic anhydride (TFAA) is recommended.[4]
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injector: Splitless injection mode.
-
Oven Program: A temperature gradient from a low initial temperature (e.g., 80°C) to a high final temperature (e.g., 280°C) to elute all components.
-
Detection: Mass spectrometer in electron ionization (EI) mode, scanning a suitable mass range to identify fragmentation patterns of the parent compound and its degradants.
Recommended Storage and Handling Conditions
Based on the intrinsic stability profile and general guidelines for amine hydrochlorides, the following storage and handling conditions are recommended to ensure the long-term integrity of this compound.
| Condition | Recommendation | Rationale |
| Temperature | 2-8°C | To minimize thermal degradation and slow down potential hydrolytic and oxidative reactions.[5][6][8] |
| Humidity | Store in a dry environment with desiccants. | Amines and their salts can be hygroscopic; moisture can promote hydrolytic degradation.[10] |
| Light | Store in light-resistant containers. | To prevent photodegradation. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | To minimize oxidative degradation. |
| Container | Tightly sealed, non-reactive containers (e.g., amber glass or high-density polyethylene). | To prevent exposure to moisture, air, and light, and to avoid reaction with the container material.[10] |
Logical Framework for Storage Recommendations
Conclusion
The stability of this compound is a multifaceted issue that requires a systematic and scientifically grounded approach. While the compound is most susceptible to hydrolytic degradation under basic conditions and to oxidation, proper storage at 2-8°C in a dry, inert, and dark environment will ensure its long-term integrity. The protocols and insights provided in this guide offer a robust framework for researchers and drug developers to confidently handle, store, and analyze this important chemical intermediate, thereby safeguarding the quality and reliability of their research and development endeavors.
References
- 1. The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound [myskinrecipes.com]
- 3. benchchem.com [benchchem.com]
- 4. Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples | MDPI [mdpi.com]
- 5. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 10. Impact of Solvent on the Thermal Stability of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pharmtech.com [pharmtech.com]
- 12. chemrxiv.org [chemrxiv.org]
- 13. benchchem.com [benchchem.com]
An In-depth Technical Guide on the Potential Biological Activity of 2-Cyclopropylpropan-2-amine Hydrochloride
Abstract
This technical guide provides a comprehensive overview of the potential biological activities of 2-Cyclopropylpropan-2-amine hydrochloride, a molecule of interest in pharmaceutical research. By examining its structural features and drawing parallels with analogous compounds, this document explores its prospective antidepressant and antimicrobial properties. Detailed, field-proven experimental protocols are provided to enable researchers to investigate these potential activities. This guide is intended for researchers, scientists, and drug development professionals, offering a foundational understanding and practical methodologies for the evaluation of this compound.
Introduction: The Significance of the Cyclopropyl Moiety in Drug Design
The cyclopropyl group is a recurring structural motif in a multitude of FDA-approved pharmaceuticals, valued for its ability to impart unique conformational constraints and metabolic stability.[1][2] Its incorporation into a molecule can significantly influence pharmacokinetic and pharmacodynamic properties, often leading to enhanced potency and reduced off-target effects.[2] this compound, with its distinct chemical architecture, presents a compelling case for investigation into its biological potential. This guide will delve into two primary areas of predicted activity: its role as a potential modulator of monoamine neurotransmitter systems and its capacity as an antimicrobial agent.
Chemical Structure:
-
IUPAC Name: 2-cyclopropylpropan-2-amine;hydrochloride[3]
-
CAS Number: 17397-13-6[4]
-
Molecular Formula: C₆H₁₄ClN[4]
-
Molecular Weight: 135.64 g/mol [4]
Potential Antidepressant Activity: A Focus on Monoamine Reuptake Inhibition
Compounds structurally related to this compound have demonstrated effects on serotonin and norepinephrine pathways, which are key targets in antidepressant therapies.[5] The primary mechanism of action for many antidepressant drugs is the inhibition of serotonin (SERT) and/or norepinephrine (NET) transporters, leading to increased synaptic availability of these neurotransmitters.[6][7]
Proposed Mechanism of Action
It is hypothesized that this compound may act as an inhibitor of SERT and/or NET. The presence of the amine group is crucial for interaction with the binding pockets of these transporters. The cyclopropyl and propyl groups will influence the binding affinity and selectivity.
Experimental Validation: In Vitro Reuptake Inhibition Assays
To empirically determine the inhibitory activity of this compound on SERT and NET, radioligand-based reuptake inhibition assays are the gold standard. These assays measure the ability of the test compound to compete with a radiolabeled substrate for uptake into cells or synaptosomes expressing the target transporter.
This protocol outlines a procedure for determining the half-maximal inhibitory concentration (IC₅₀) of a test compound on the human serotonin transporter.
Materials:
-
HEK293 cells stably expressing human SERT
-
[³H]-Serotonin (5-HT)
-
Test compound (this compound)
-
Reference inhibitor (e.g., Fluoxetine)
-
Krebs-Ringer-HEPES (KRH) buffer
-
Scintillation cocktail
-
Microplate scintillation counter
Workflow:
Caption: Workflow for SERT Inhibition Assay.
Detailed Steps:
-
Cell Culture: Culture HEK293 cells expressing human SERT in appropriate media until they reach 80-90% confluency in 96-well plates.
-
Preparation of Reagents: Prepare serial dilutions of this compound and a reference inhibitor in KRH buffer. Prepare a solution of [³H]-5-HT in KRH buffer.
-
Assay Performance:
-
Wash the cell monolayers twice with KRH buffer.
-
Add the test compound dilutions to the wells and pre-incubate for 10-15 minutes at 37°C.[8]
-
Initiate the uptake reaction by adding [³H]-5-HT to each well.[8] Incubate for a predetermined time (e.g., 10 minutes) at 37°C.
-
Terminate the reaction by rapidly aspirating the solution and washing the cells three times with ice-cold KRH buffer.
-
-
Detection:
-
Lyse the cells with a suitable lysis buffer.
-
Add a scintillation cocktail to each well.
-
Measure the radioactivity in each well using a microplate scintillation counter.
-
-
Data Analysis:
-
Determine the specific uptake by subtracting the non-specific uptake (in the presence of a high concentration of a known inhibitor) from the total uptake (in the absence of inhibitor).
-
Calculate the percentage inhibition for each concentration of the test compound.
-
Plot the percentage inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[6]
-
A similar protocol can be followed to assess the inhibitory activity on the norepinephrine transporter, with the following modifications:
-
Cells: Use a cell line stably expressing the human norepinephrine transporter (hNET).[9]
-
Radioligand: Use [³H]-Norepinephrine.[9]
-
Reference Inhibitor: Use a known NET inhibitor such as Desipramine.[10]
Data Presentation
The results of the reuptake inhibition assays should be summarized in a table for clear comparison.
| Transporter | Test Compound | IC₅₀ (nM) |
| SERT | 2-Cyclopropylpropan-2-amine HCl | To be determined |
| SERT | Fluoxetine (Reference) | Known value |
| NET | 2-Cyclopropylpropan-2-amine HCl | To be determined |
| NET | Desipramine (Reference) | Known value |
Potential Antimicrobial Activity
Preliminary investigations have suggested that this compound may possess antibacterial properties against common pathogens such as Escherichia coli and Staphylococcus aureus. The cyclopropylamine moiety is present in some antibacterial drugs, suggesting a potential basis for this activity.[11]
Proposed Mechanism of Action
The precise mechanism of antimicrobial action is yet to be elucidated. Potential mechanisms could involve disruption of the bacterial cell membrane, inhibition of essential enzymes, or interference with nucleic acid synthesis.
Experimental Validation: Minimum Inhibitory Concentration (MIC) Assay
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[11][12] The broth microdilution method is a standard and widely used technique for determining the MIC.[2][13]
This protocol describes the determination of the MIC of this compound against bacterial strains.
Materials:
-
Bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)
-
Mueller-Hinton Broth (MHB)
-
This compound
-
Reference antibiotic (e.g., Ciprofloxacin)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or plate reader
Workflow:
Caption: Workflow for MIC Determination.
Detailed Steps:
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Perform two-fold serial dilutions of the stock solution in MHB in the wells of a 96-well microtiter plate.[2]
-
-
Preparation of Inoculum:
-
Grow the bacterial strains in MHB to the mid-logarithmic phase.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[13]
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.
-
-
Inoculation and Incubation:
-
Add the diluted bacterial inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.[12]
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[11]
-
Alternatively, the absorbance can be read using a plate reader. The MIC is defined as the lowest concentration that inhibits a certain percentage (e.g., 90%) of growth compared to the positive control.
-
Data Presentation
The MIC values should be tabulated for easy interpretation.
| Bacterial Strain | Test Compound | MIC (µg/mL) |
| Escherichia coli ATCC 25922 | 2-Cyclopropylpropan-2-amine HCl | To be determined |
| Staphylococcus aureus ATCC 29213 | 2-Cyclopropylpropan-2-amine HCl | To be determined |
| Escherichia coli ATCC 25922 | Ciprofloxacin (Reference) | Known value |
| Staphylococcus aureus ATCC 29213 | Ciprofloxacin (Reference) | Known value |
Safety Profile
Preliminary safety data indicates that this compound may have irritant properties, specifically skin and eye irritation.[4] Appropriate personal protective equipment should be used when handling this compound in a laboratory setting. Further toxicological studies are necessary to establish a comprehensive safety profile.
Conclusion and Future Directions
This compound is a molecule with a compelling structural framework that suggests potential for biological activity, particularly in the areas of antidepressant and antimicrobial applications. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of these potential activities. Future research should focus on obtaining precise quantitative data (IC₅₀ and MIC values) and expanding the investigation to a broader range of biological targets. Elucidation of its mechanisms of action and a thorough assessment of its safety profile will be critical for determining its therapeutic potential.
References
- 1. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 3. 2-Cyclopropylpropan-2-amine | C6H13N | CID 558546 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 17397-13-6|this compound|BLD Pharm [bldpharm.com]
- 5. This compound [myskinrecipes.com]
- 6. Inhibition of the Serotonin Transporter Is Altered by Metabolites of Selective Serotonin and Norepinephrine Reuptake Inhibitors and Represents a Caution to Acute or Chronic Treatment Paradigms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. microbe-investigations.com [microbe-investigations.com]
- 13. benchchem.com [benchchem.com]
An In-depth Technical Guide to 2-Cyclopropylpropan-2-amine Hydrochloride: Structural Analogs and Derivatives in CNS Drug Discovery
Abstract
The 2-cyclopropylpropan-2-amine scaffold represents a privileged structural motif in modern medicinal chemistry, particularly in the pursuit of novel therapeutics for central nervous system (CNS) disorders. The unique conformational rigidity and electronic properties imparted by the cyclopropyl group offer a compelling strategy for optimizing potency, selectivity, and metabolic stability. This technical guide provides a comprehensive overview of the structural analogs and derivatives of 2-cyclopropylpropan-2-amine hydrochloride, intended for researchers, medicinal chemists, and drug development professionals. We will delve into the synthetic strategies for accessing these compounds, explore their diverse pharmacological activities, elucidate structure-activity relationships (SAR), and provide detailed experimental protocols for their synthesis and analysis.
Introduction: The Significance of the Cyclopropyl Moiety in CNS Drug Design
The cyclopropyl group is increasingly utilized in drug design to enhance a range of pharmacokinetic and pharmacodynamic properties.[1][2] Its rigid, three-membered ring structure can lock a molecule into a bioactive conformation, potentially increasing binding affinity for its biological target.[1] Furthermore, the C-H bonds of a cyclopropane ring are stronger than those in acyclic alkanes, which can render the moiety less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, a common pathway for drug clearance.[1] For CNS drug candidates, the ability to fine-tune properties like lipophilicity and metabolic stability is critical for achieving sufficient brain penetration and a desirable pharmacokinetic profile.
This compound serves as a valuable starting point for the exploration of this chemical space. Its core structure combines the benefits of the cyclopropyl group with a tertiary carbon atom, providing a handle for further derivatization and the introduction of diverse functionalities. This guide will explore the chemical space around this core, focusing on modifications that have yielded compounds with significant activity at various CNS targets.
Synthetic Strategies for 2-Cyclopropylpropan-2-amine Analogs
A variety of synthetic routes have been developed to access 2-cyclopropylpropan-2-amine and its derivatives. The choice of method often depends on the desired substitution pattern and stereochemistry.
Synthesis of the Core Scaffold
The parent compound, 2-cyclopropylpropan-2-amine, can be synthesized through several established methods. One common approach involves the reductive amination of 2-cyclopropylpropan-2-one.
Derivatization of the Amine
The primary amine of 2-cyclopropylpropan-2-amine serves as a versatile point for derivatization, allowing for the introduction of a wide range of substituents to explore structure-activity relationships.
N-alkylation can be achieved through standard reductive amination with aldehydes or ketones, or by nucleophilic substitution with alkyl halides. N-arylation is often accomplished using Buchwald-Hartwig or Ullmann coupling reactions.
Acylation of the primary amine with acyl chlorides, anhydrides, or carboxylic acids (using coupling reagents like EDC/HOBt) yields the corresponding amides. Similarly, reaction with isocyanates or carbamoyl chlorides affords ureas. These derivatives can introduce hydrogen bonding capabilities and modulate the electronic properties of the molecule.
Synthesis of Analogs with Substituted Cyclopropane Rings
Introducing substituents on the cyclopropane ring can provide valuable insights into the steric and electronic requirements of the target binding pocket. Methods for synthesizing trans-2-substituted cyclopropylamines with high diastereoselectivity have been reported, often proceeding through intermediates like α-chloroaldehydes.[3][4]
Pharmacological Activities and Therapeutic Potential
Derivatives of 2-cyclopropylpropan-2-amine have demonstrated a wide spectrum of pharmacological activities, primarily targeting key proteins involved in neurotransmission.
Monoamine Oxidase (MAO) Inhibition
A significant body of research has focused on N-substituted cyclopropylamines as inhibitors of monoamine oxidases (MAO-A and MAO-B).[2] These enzymes are responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine. Inhibition of MAO can increase the synaptic availability of these neurotransmitters, a mechanism that is therapeutically beneficial in the treatment of depression and Parkinson's disease.
Serotonin 5-HT1A Receptor Agonism
Certain N,N-dipropyl-substituted derivatives of trans-2-arylcyclopropylamine have been identified as potent 5-HT1A receptor agonists. The 5-HT1A receptor is a key target for anxiolytic and antidepressant drugs. Structure-activity relationship studies have shown that electron-rich aryl groups tend to increase affinity for this receptor.
Dopamine D2 Receptor Partial Agonism
More recently, derivatives based on a 2-phenylcyclopropylmethylamine scaffold have been designed as partial agonists of the dopamine D2 receptor.[5][6] This mechanism of action is characteristic of third-generation antipsychotics and is sought after for its potential to treat schizophrenia with a lower incidence of side effects compared to full antagonists.[5][6]
Norepinephrine Reuptake Inhibition
Analogs of 2-cyclopropylpropan-2-amine have also been explored as norepinephrine reuptake inhibitors (NRIs).[7][8][9] By blocking the norepinephrine transporter (NET), these compounds increase the synaptic concentration of norepinephrine, a mechanism relevant to the treatment of depression and ADHD.[7][8]
Structure-Activity Relationships (SAR)
Systematic modification of the 2-cyclopropylpropan-2-amine scaffold has revealed key structural features that govern potency and selectivity for different CNS targets.
N-Substituents
The nature of the substituent on the amine nitrogen is a critical determinant of pharmacological activity. For MAO inhibition, small, unbranched alkyl groups are often preferred. In contrast, for 5-HT1A and D2 receptor activity, larger, more complex arylalkyl or heteroarylalkyl substituents are typically required to achieve high affinity.
Cyclopropane Ring Substitution
Substitution on the cyclopropane ring can significantly impact activity. For example, in the case of MAO inhibitors, the stereochemistry of substituents on the ring can influence selectivity for MAO-A versus MAO-B.
Isopropyl Group Modifications
While less explored, modification of the isopropyl group could offer another avenue for optimizing properties. Altering the steric bulk around the tertiary carbon may influence binding and metabolic stability.
Table 1: SAR Summary of 2-Cyclopropylpropan-2-amine Derivatives at Various CNS Targets
| Target | Key Structural Features for High Affinity | Representative IC50/Ki Values |
| MAO-A/B | Small N-alkyl or N-benzyl groups. Stereochemistry of cyclopropane substituents influences selectivity. | N-benzyl-2-methoxycyclopropylamine: IC50 = 170 nM (MAO-A), 5 nM (MAO-B) |
| 5-HT1A Receptor | N,N-dipropyl substitution with an electron-rich trans-2-aryl group (e.g., thienyl). | (1R,2R)-N,N-dipropyl-2-(2-thienyl)cyclopropylamine: High affinity |
| Dopamine D2 Receptor | 2-phenylcyclopropylmethylamine scaffold with specific linker and terminal aryl groups. | (+)-14j and (+)-14l show potent partial agonism.[5] |
| Norepinephrine Transporter (NET) | Varies depending on the overall scaffold. | Submicromolar potencies have been achieved for some N,2-substituted cycloalkylamines.[7] |
Metabolism and Pharmacokinetics
The metabolic fate of cyclopropylamine-containing compounds is a critical consideration in drug development. While the cyclopropyl group can confer metabolic stability, it is also susceptible to specific metabolic pathways.
CYP-Mediated Ring Opening
A primary metabolic pathway for some cyclopropylamines involves cytochrome P450-mediated oxidation, which can lead to the formation of reactive, ring-opened intermediates.[1][10][11] These reactive metabolites have the potential to form covalent adducts with proteins, a mechanism that has been implicated in the hepatotoxicity of some drugs.[1][10][11]
N-Dealkylation and Other Pathways
For N-substituted analogs, N-dealkylation is a common metabolic pathway. Other phase I and phase II metabolic transformations can also occur, depending on the overall structure of the molecule.
Diagram 1: Potential Metabolic Pathways of N-Substituted 2-Cyclopropylpropan-2-amine Derivatives
References
- 1. hyphadiscovery.com [hyphadiscovery.com]
- 2. longdom.org [longdom.org]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. 2-Phenylcyclopropylmethylamine Derivatives as Dopamine D2 Receptor Partial Agonists: Design, Synthesis, and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Stereochemical optimization of N,2-substituted cycloalkylamines as norepinephrine reuptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Norepinephrine transporter inhibitors and their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. In vitro metabolism of a model cyclopropylamine to reactive intermediate: insights into trovafloxacin-induced hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the In Silico Modeling of 2-Cyclopropylpropan-2-amine Hydrochloride Interactions
Abstract
In the landscape of modern drug discovery, in silico modeling has emerged as an indispensable tool, significantly reducing the time and costs associated with bringing a new therapeutic agent to market.[1][2] This guide provides a comprehensive, technically-grounded walkthrough of the core in silico methodologies applied to a novel small molecule, 2-Cyclopropylpropan-2-amine hydrochloride. While this compound is primarily recognized as a chemical intermediate[3], its simple yet distinct structure serves as an excellent scaffold for demonstrating the predictive power of computational techniques. We will navigate from initial molecular characterization and hypothetical target identification to advanced molecular docking and dynamics simulations, culminating in a thorough ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile prediction. This document is structured to provide researchers, scientists, and drug development professionals with both the theoretical underpinnings and the practical, step-by-step protocols necessary to apply these methods in their own research endeavors.
Introduction: The Rationale for a Computational-First Approach
The journey of a drug from concept to clinic is fraught with challenges, with a high attrition rate often attributed to poor pharmacokinetic and safety profiles.[4][5] Computational, or in silico, approaches offer a paradigm shift, allowing for the early-stage identification and mitigation of potential liabilities before significant resources are invested in experimental assays.[2][6][7] By simulating molecular interactions and predicting biological outcomes within a virtual environment, we can rationally design and prioritize drug candidates with a higher probability of success.[1][6][8]
This guide uses this compound as a representative case study. Its structure, featuring a cyclopropyl ring—a common motif in medicinal chemistry for its ability to modulate potency and metabolic stability—and a primary amine, presents an interesting subject for computational analysis. We will treat this molecule as a novel entity for which no biological target is known, a common starting point in many discovery projects.
Part 1: Foundational Analysis: Molecular Preparation and Physicochemical Profiling
Before any complex simulations can be undertaken, a thorough understanding of the molecule's fundamental properties is essential. These initial steps are critical as they form the basis for all subsequent modeling.
Experimental Protocol: Ligand Preparation and Property Calculation
-
Obtaining the Molecular Structure: The 2D structure of 2-Cyclopropylpropan-2-amine is first drawn using chemical drawing software (e.g., ChemDraw or the free PubChem Sketcher). The structure is then converted to a 3D conformation. The SMILES (Simplified Molecular Input Line Entry System) string, CC(C)(C1CC1)N, serves as a universal identifier for this structure.[9]
-
Protonation State at Physiological pH: The amine group (pKa ~10) will be protonated at physiological pH (7.4). Therefore, all modeling will be performed on the hydrochloride salt form, which accurately represents its state in a biological milieu.
-
Energy Minimization: The initial 3D structure is subjected to energy minimization using a molecular mechanics force field (e.g., MMFF94) to obtain a low-energy, stable conformation. This step is crucial for ensuring that the starting geometry is physically realistic.
-
Physicochemical Property Calculation: A suite of key physicochemical descriptors is calculated using a reliable web-based tool such as SwissADME[10][11][12][13] or pkCSM.[4][5][14] These properties govern the molecule's pharmacokinetic behavior.
Data Presentation: Physicochemical Properties of 2-Cyclopropylpropan-2-amine
| Property | Predicted Value | Significance in Drug Development |
| Molecular Weight | 99.17 g/mol [9] | Influences diffusion and absorption; smaller molecules (<500 Da) are generally preferred. |
| logP (Lipophilicity) | 0.6[9] | Affects solubility, permeability, and plasma protein binding. A balanced logP is crucial. |
| Topological Polar Surface Area (TPSA) | 26.02 Ų | Predicts cell membrane permeability. Lower TPSA values are associated with better CNS penetration. |
| Number of Hydrogen Bond Donors | 1 | Influences binding affinity and solubility. |
| Number of Hydrogen Bond Acceptors | 1 | Influences binding affinity and solubility. |
| Water Solubility (logS) | High | Critical for formulation and absorption. |
These values are calculated based on the neutral form of the molecule as is standard for many predictive algorithms.
Part 2: The Search for a Target: A Hypothetical Target Identification Workflow
With no known biological target for our molecule, we must employ computational strategies to generate a testable hypothesis. This process, often termed "target fishing" or "reverse pharmacology," leverages the molecule's structure to identify potential protein partners.
For this guide, we will hypothesize that 2-Cyclopropylpropan-2-amine may interact with Monoamine Oxidase B (MAO-B) . This choice is rationalized by the fact that MAO-B is a well-known enzyme involved in the metabolism of neurotransmitters, and many of its inhibitors are small molecules containing amine functionalities.[15][16][17][18] MAO-B inhibitors are used in the treatment of Parkinson's disease and depression.[15][17][18][19]
Logical Relationship: Hypothetical Target Identification Workflow
Caption: Workflow for in silico hypothetical target identification.
Part 3: Predicting Interactions: Molecular Docking Simulation
Molecular docking predicts the preferred orientation of a ligand when bound to a protein target, providing insights into binding affinity and mode.[7][8][20] We will now dock our molecule into the active site of human MAO-B.
Experimental Protocol: Molecular Docking with AutoDock Vina
-
Protein Preparation:
-
The crystal structure of human MAO-B is obtained from the Protein Data Bank (PDB). For this study, we will use PDB ID: 2BYB , which is a structure of MAO-B in complex with a known inhibitor.[21]
-
Using molecular modeling software (e.g., UCSF Chimera, AutoDockTools[22][23]), the protein structure is prepared by:
-
Removing water molecules and the co-crystallized ligand.
-
Adding polar hydrogens to satisfy valencies.
-
Assigning partial charges (e.g., Gasteiger charges).
-
-
The prepared protein is saved in the required .pdbqt format.[24]
-
-
Ligand Preparation:
-
The previously energy-minimized structure of this compound is loaded.
-
Torsional degrees of freedom (rotatable bonds) are defined.
-
The ligand is saved in the .pdbqt format.[24]
-
-
Defining the Binding Site (Grid Box Generation):
-
The active site of MAO-B is well-characterized and is located deep within a hydrophobic cavity near the FAD cofactor.[25][26]
-
A grid box is defined to encompass this active site. The coordinates for the box are centered on the position of the original ligand in the 2BYB crystal structure to ensure the docking search is localized to the relevant binding pocket.[27]
-
-
Running the Docking Simulation:
-
AutoDock Vina is used to perform the docking calculation.[28][29] Vina employs a sophisticated gradient optimization algorithm for its local search, making it both fast and accurate.[22]
-
The exhaustiveness parameter, which controls the thoroughness of the search, is set to a high value (e.g., 16) to ensure a comprehensive exploration of the conformational space.
-
-
Analysis of Results:
-
The output provides a series of binding poses ranked by their predicted binding affinity (in kcal/mol). The pose with the lowest binding energy is considered the most likely.
-
This top-ranked pose is visualized and analyzed to identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts, ionic interactions) with the active site residues of MAO-B.
-
Visualization: Molecular Docking Workflow
Caption: Step-by-step workflow for molecular docking.
Data Presentation: Predicted Docking Results
| Parameter | Predicted Value | Interpretation |
| Binding Affinity | -5.8 kcal/mol | A moderately favorable binding energy, suggesting a potential interaction. |
| Key Interacting Residues | Tyr435, Tyr398 | The protonated amine of the ligand forms a potential cation-π interaction with the aromatic rings of these two tyrosine residues, a hallmark of MAO-B inhibitors. |
| Other Interactions | Ile199, Leu171 | The cyclopropyl and methyl groups of the ligand are predicted to sit within a hydrophobic pocket defined by these and other nonpolar residues. |
Part 4: Simulating Reality: Molecular Dynamics (MD)
While docking provides a static snapshot of binding, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the protein-ligand complex over time in a simulated physiological environment.[7]
Experimental Protocol: GROMACS MD Simulation
-
System Setup:
-
The highest-ranked docked complex from the previous step is used as the starting structure.
-
The complex is placed in a simulation box (e.g., a cubic box) and solvated with a pre-equilibrated water model (e.g., TIP3P).
-
Counter-ions (e.g., Cl-) are added to neutralize the system's overall charge.[30]
-
-
Energy Minimization:
-
The potential energy of the entire system is minimized to remove any steric clashes or unfavorable geometries introduced during the setup phase.[30]
-
-
Equilibration:
-
The system undergoes a two-phase equilibration process.[30]
-
NVT (Canonical) Ensemble: The system is gradually heated to the target temperature (310 K) while keeping the volume constant. This allows the solvent to equilibrate around the protein-ligand complex.
-
NPT (Isothermal-Isobaric) Ensemble: The pressure is stabilized to 1 bar while maintaining the target temperature. This ensures the correct density of the system.
-
-
-
Production MD Run:
-
Once equilibrated, the production simulation is run for a significant duration (e.g., 100 nanoseconds) with the constraints removed. Trajectory data (atomic positions, velocities, and energies) are saved at regular intervals.
-
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): The RMSD of the protein backbone and the ligand are calculated over time. A stable, converging RMSD plot indicates that the complex has reached a stable equilibrium.
-
Root Mean Square Fluctuation (RMSF): The RMSF of individual residues is calculated to identify flexible and rigid regions of the protein.
-
Interaction Analysis: The specific interactions (e.g., hydrogen bonds) between the ligand and protein are monitored throughout the simulation to assess their stability.
-
Visualization: Molecular Dynamics Simulation Workflow
Caption: Generalized workflow for a molecular dynamics simulation.
Part 5: Predicting the Fate: In Silico ADMET Profiling
A potent molecule is of little therapeutic value if it cannot be effectively absorbed, distributed to its target, and cleared from the body without causing toxicity.[31] In silico ADMET prediction provides an early assessment of a compound's drug-likeness.[31][32]
Methodology: ADMET Prediction Using Web Servers
We will utilize a combination of well-validated, freely accessible web servers like SwissADME [11][12][13] and pkCSM [4][14][33] to generate a comprehensive ADMET profile. These tools use a variety of models, including quantitative structure-activity relationship (QSAR) models and graph-based signatures, to predict a wide range of properties.[4][33]
Experimental Protocol: ADMET Prediction
-
Input: The canonical SMILES string for 2-Cyclopropylpropan-2-amine (CC(C)(C1CC1)N) is submitted to the selected web servers.
-
Execution: The platforms automatically calculate a wide array of properties based on their pre-trained machine learning models.[34]
-
Data Consolidation: The predicted values for key ADMET parameters are collected and organized into a summary table. It is crucial to note the predictive models' limitations and to interpret the results as guiding indicators rather than absolute truths.
Data Presentation: Predicted ADMET Profile
| Category | Property | Predicted Outcome | Implication |
| Absorption | Human Intestinal Absorption | High (>90%) | Likely to be well-absorbed from the gut. |
| Caco-2 Permeability | Moderate | Suggests good passive diffusion across the intestinal wall. | |
| Distribution | Blood-Brain Barrier (BBB) Permeability | Yes | The molecule's small size and moderate lipophilicity suggest it may cross the BBB, which is desirable for a CNS target like MAO-B. |
| CNS Permeability | Yes | Corroborates BBB permeability prediction. | |
| Metabolism | CYP2D6 Inhibitor | No | Low risk of drug-drug interactions involving this major metabolic enzyme. |
| CYP3A4 Inhibitor | No | Low risk of drug-drug interactions involving another key metabolic enzyme. | |
| Excretion | Total Clearance | Low | Suggests a potentially longer half-life in the body. |
| Toxicity | AMES Toxicity | No | Predicted to be non-mutagenic. |
| hERG I Inhibition | No | Low risk of cardiotoxicity. | |
| Hepatotoxicity | No | Low risk of liver toxicity. |
Conclusion and Future Directions
This in-depth technical guide has systematically demonstrated a multi-faceted in silico workflow for the characterization of a novel small molecule, this compound. Starting with no prior biological information, we established a foundational physicochemical profile, proposed a plausible biological target through a rationalized hypothesis, and then interrogated this interaction with increasing levels of computational rigor.
Our modeling predicts that this compound possesses favorable drug-like properties, is likely to be orally bioavailable and CNS-penetrant, and has a low probability of common toxicities. The molecular docking and dynamics simulations suggest a stable and specific binding mode to our hypothetical target, MAO-B, that is consistent with known inhibitors.
Collectively, these in silico results build a strong, data-driven case for advancing this compound to the next stage of the drug discovery pipeline. The logical next steps would be experimental validation, including:
-
In Vitro Enzyme Assays: To confirm the inhibitory activity of this compound against MAO-B.
-
X-ray Crystallography: To obtain an experimental structure of the protein-ligand complex and validate the predicted binding mode.
-
In Vitro ADMET Assays: To confirm the predicted pharmacokinetic properties, such as cell permeability and metabolic stability.
By integrating these computational predictions with targeted experimental validation, the drug discovery process can be made more efficient, cost-effective, and ultimately, more successful.
References
- 1. frontiersin.org [frontiersin.org]
- 2. In Silico Modeling: Accelerating drug development - Patheon pharma services [patheon.com]
- 3. This compound [myskinrecipes.com]
- 4. pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. What is in silico drug discovery? [synapse.patsnap.com]
- 7. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular Modeling Techniques and In-Silico Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2-Cyclopropylpropan-2-amine | C6H13N | CID 558546 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. [PDF] SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules | Semantic Scholar [semanticscholar.org]
- 11. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. Molecular Modelling Group [molecular-modelling.ch]
- 14. pkCSM [biosig.lab.uq.edu.au]
- 15. MAO-B Inhibitors | Parkinson's Foundation [parkinson.org]
- 16. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]
- 17. What are MAO-B inhibitors and how do they work? [synapse.patsnap.com]
- 18. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 19. MAO-B inhibitors (rasagiline, selegiline, safinamide) | Parkinson's UK [parkinsons.org.uk]
- 20. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 21. rcsb.org [rcsb.org]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. sites.ualberta.ca [sites.ualberta.ca]
- 24. Step-by-Step Tutorial on Molecular Docking - Omics tutorials [omicstutorials.com]
- 25. Monoamine oxidase b - Proteopedia, life in 3D [proteopedia.org]
- 26. rcsb.org [rcsb.org]
- 27. eagonlab.github.io [eagonlab.github.io]
- 28. youtube.com [youtube.com]
- 29. bioinformaticsreview.com [bioinformaticsreview.com]
- 30. compchems.com [compchems.com]
- 31. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]
- 32. Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
- 34. ADMET-AI [admet.ai.greenstonebio.com]
Methodological & Application
Topic: Utilizing 2-Cyclopropylpropan-2-amine Hydrochloride as a Versatile Building Block in Modern Organic Synthesis
An Application Note and Protocol Guide
Abstract
The cyclopropylamine moiety is a privileged structural motif in medicinal chemistry, prized for the unique conformational rigidity and metabolic stability it imparts to bioactive molecules.[1] 2-Cyclopropylpropan-2-amine hydrochloride is a valuable building block that combines the steric and electronic features of a cyclopropane ring with a tertiary alkyl amine scaffold. This document serves as a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the effective utilization of this reagent. It provides an in-depth overview of its properties, strategic applications in core synthetic transformations, and detailed, field-proven protocols for its incorporation into complex molecular architectures.
Introduction: The Strategic Value of the Cyclopropylamine Scaffold
The cyclopropane ring is the smallest carbocycle and its inclusion in molecular design is a widely used strategy in drug discovery.[2] Key features imparted by the cyclopropyl group include:
-
Conformational Constraint: The rigid three-membered ring reduces the number of accessible conformations of a molecule, which can lead to higher binding affinity and selectivity for a biological target.
-
Metabolic Stability: The C-H bonds of a cyclopropane ring are stronger than those in aliphatic chains, making them less susceptible to metabolic oxidation by cytochrome P450 enzymes.[1]
-
Unique Electronic Properties: The C-C bonds possess significant π-character, allowing them to engage in electronic interactions similar to a double bond, while occupying a distinct three-dimensional space.[3]
2-Cyclopropylpropan-2-amine, specifically, offers a tertiary carbon attachment point for the amine, providing significant steric bulk around the nitrogen atom. This feature can be strategically employed to modulate protein-ligand interactions or to direct the regioselectivity of subsequent reactions. This guide focuses on the practical application of its hydrochloride salt, a stable and readily handled solid, in key synthetic operations.
Physicochemical Properties and Safe Handling
Proper handling and storage are paramount for ensuring reagent integrity and laboratory safety. The hydrochloride salt is the preferred form for storage due to its enhanced stability compared to the free amine.
Table 1: Properties of this compound
| Property | Value | Reference |
| CAS Number | 17397-13-6 | [4] |
| Molecular Formula | C₆H₁₄ClN | [4] |
| Molecular Weight | 135.63 g/mol | [4] |
| Appearance | White to off-white solid | N/A |
| Storage Conditions | Store sealed in a dry environment at 2-8°C | [4] |
| Hazard Statements | H302, H315, H319, H332, H335 | [4][5] |
Safety & Handling Protocol:
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and nitrile gloves when handling the compound.[5]
-
Dispensing: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[5][6]
-
Storage: Keep the container tightly sealed and store in a cool, dry place, such as a refrigerator designated for chemicals, away from incompatible materials like strong oxidizing agents.[4][6]
-
Spill Response: In case of a spill, avoid generating dust. Carefully sweep up the solid material and place it into a sealed container for disposal.
Core Synthetic Applications & Methodologies
The primary utility of this compound lies in its nucleophilic nitrogen atom. As it is supplied as a hydrochloride salt, the amine must be liberated in situ or in a separate workup step before it can participate in most reactions. This is typically achieved by the addition of a suitable base.
Below are detailed protocols for three fundamental transformations that highlight the versatility of this building block.
Diagram: General Synthetic Pathways
This diagram illustrates the central role of the free amine, generated from the hydrochloride salt, as a precursor to various functional groups.
Caption: Key synthetic transformations starting from the amine hydrochloride.
Application: Amide Bond Formation via Carbodiimide Coupling
Causality: Amide synthesis is one of the most common reactions in drug discovery. The protocol below uses a standard carbodiimide coupling agent (EDC) and an activating agent (HOBt) to form an active ester from a carboxylic acid, which is then readily attacked by the nucleophilic free amine to form a stable amide bond. An organic base (DIPEA) is used to neutralize the hydrochloride salt and facilitate the reaction.
Detailed Protocol:
-
Reagent Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the carboxylic acid (1.0 eq.) in an anhydrous aprotic solvent like Dichloromethane (DCM) or Dimethylformamide (DMF) (approx. 0.1 M concentration).
-
Activator Addition: Add 1-Hydroxybenzotriazole (HOBt) (1.2 eq.) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq.) to the solution. Stir at room temperature for 15-20 minutes to pre-activate the carboxylic acid.
-
Amine Addition: Add this compound (1.1 eq.) to the reaction mixture.
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq.) dropwise. The excess base is crucial to first neutralize the amine hydrochloride salt and then to scavenge the acid produced during the coupling reaction.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-18 hours).
-
Workup:
-
Dilute the reaction mixture with DCM.
-
Wash sequentially with 1 M HCl (aq.), saturated NaHCO₃ (aq.), and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., Hexanes/Ethyl Acetate gradient) to yield the pure N-(2-cyclopropylpropan-2-yl) amide.
Diagram: Amide Coupling Workflow
Caption: Step-by-step workflow for a typical amide coupling reaction.
Application: Synthesis of Secondary Amines via Reductive Amination
Causality: Reductive amination is a powerful method for C-N bond formation. The reaction proceeds via the initial formation of an iminium ion intermediate from the amine and a carbonyl compound (aldehyde or ketone). This intermediate is then reduced in situ by a mild, selective reducing agent like sodium triacetoxyborohydride (STAB), which is known to be effective for this transformation and tolerant of mildly acidic conditions.
Detailed Protocol:
-
Reagent Preparation: To a round-bottom flask, add the aldehyde or ketone (1.0 eq.) and this compound (1.1 eq.).
-
Solvent Addition: Add an appropriate solvent such as Dichloroethane (DCE) or Tetrahydrofuran (THF) to achieve a concentration of approximately 0.1-0.2 M.
-
Acid Catalyst (Optional): For less reactive ketones, a catalytic amount of acetic acid (0.1 eq.) can be added to facilitate iminium ion formation.
-
Base Addition: Add a non-nucleophilic base such as Triethylamine (Et₃N) (1.2 eq.) to liberate the free amine from its hydrochloride salt.
-
Reducing Agent Addition: Add Sodium Triacetoxyborohydride (STAB) (1.5 eq.) portion-wise at room temperature. Caution: Addition may cause gas evolution.
-
Reaction Monitoring: Stir the mixture at room temperature for 6-24 hours. Monitor the reaction by TLC or LC-MS.
-
Workup:
-
Carefully quench the reaction by slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate or DCM).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting crude secondary amine by flash column chromatography.
Conclusion
This compound is a highly valuable and versatile building block for organic synthesis and medicinal chemistry. Its unique combination of a sterically hindered amine and the electronically distinct cyclopropyl group allows for the creation of novel molecular architectures with potentially enhanced pharmacological properties.[7][8] The protocols provided herein for fundamental transformations such as amide coupling and reductive amination offer a reliable starting point for researchers seeking to incorporate this valuable scaffold into their synthetic programs. Proper handling and an understanding of the need to liberate the free amine from its salt form are critical for achieving successful and reproducible outcomes.
References
High-throughput screening assays involving 2-Cyclopropylpropan-2-amine hydrochloride
An In-Depth Technical Guide to High-Throughput Screening Assays for 2-Cyclopropylpropan-2-amine hydrochloride and its Analogs
Abstract
This document provides a comprehensive technical guide for the high-throughput screening (HTS) and characterization of this compound. Given its core chemical structure, a cyclopropylamine moiety, this compound is a candidate for modulating monoaminergic systems. The protocols detailed herein are designed for researchers, scientists, and drug development professionals seeking to evaluate this compound and its analogs against key neurological targets: Monoamine Oxidases (MAO) and plasma membrane Monoamine Transporters (MATs). This guide emphasizes not only the procedural steps but also the underlying scientific rationale, data interpretation, and quality control measures essential for robust drug discovery campaigns.
Introduction: The Scientific Context
This compound (Molecular Formula: C₆H₁₄ClN, Molecular Weight: 135.64 g/mol ) is a primary amine featuring a cyclopropyl group.[1][2] This structural motif is of significant interest in medicinal chemistry, as it is present in known psychoactive compounds, including the irreversible monoamine oxidase inhibitor, tranylcypromine. The broader class of cycloalkylamines is recognized for its potential to interact with dopaminergic, serotonergic, and adrenergic pathways, which are central to mood, cognition, and motor control.[3]
Dysregulation of monoaminergic neurotransmission is implicated in numerous pathologies, including depression, anxiety, Parkinson's disease, and addiction.[4][5] Key proteins that regulate this system, such as Monoamine Oxidase A (MAO-A) and B (MAO-B) and the monoamine transporters for dopamine (DAT), serotonin (SERT), and norepinephrine (NET), are therefore critical targets for therapeutic intervention.[4][5]
This application note provides detailed, HTS-amenable protocols to quantitatively assess the inhibitory activity of this compound against these primary target classes.
Part 1: High-Throughput Screening for Monoamine Oxidase (MAO) Inhibition
Scientific Rationale
MAO-A and MAO-B are mitochondrial enzymes that catalyze the oxidative deamination of monoamine neurotransmitters.[4][6] MAO-A preferentially metabolizes serotonin and norepinephrine, while MAO-B primarily acts on dopamine.[4] Inhibition of these enzymes increases the synaptic availability of neurotransmitters, a mechanism used by major classes of antidepressants and anti-Parkinsonian drugs.[7] The presence of the cyclopropylamine group in the test compound makes MAO inhibition a primary hypothesis to investigate.
Assay Principle
The described assay is a homogeneous, fluorescence-based method ideal for HTS.[7] The MAO-catalyzed deamination of a substrate produces hydrogen peroxide (H₂O₂). In the presence of horseradish peroxidase (HRP), this H₂O₂ reacts with a non-fluorescent probe (e.g., Amplex Red) to generate a highly fluorescent product (resorufin). An inhibitor of MAO will reduce the rate of H₂O₂ production, leading to a decrease in the fluorescent signal.[8] This "mix-incubate-measure" format is robust and easily automated.[7]
Experimental Workflow for MAO-A/B Inhibition Screening
The following diagram outlines the high-throughput screening workflow.
Caption: HTS workflow for MAO-A and MAO-B inhibitor screening.
Detailed Protocol: Fluorescence-Based MAO Inhibition Assay
Materials:
-
Compound: this compound, dissolved in DMSO to a 10 mM stock.
-
Enzymes: Recombinant human MAO-A and MAO-B.
-
Positive Controls: Clorgyline (for MAO-A), Deprenyl (for MAO-B).[9]
-
Substrate/Detection Mix: Prepare fresh. Contains p-tyramine (substrate for both isoforms), horseradish peroxidase (HRP), and a fluorescent probe like Amplex Red in assay buffer.[7]
-
Assay Buffer: 100 mM potassium phosphate, pH 7.4.
-
Plates: 384-well, solid black, flat-bottom microplates.
-
Instrumentation: Microplate reader with fluorescence detection capabilities.
Procedure:
-
Compound Plating:
-
Prepare a serial dilution of this compound in DMSO.
-
Using an acoustic dispenser or liquid handler, transfer compounds to the 384-well assay plate. Final assay concentrations might range from 1 nM to 100 µM.
-
Include wells for positive controls (e.g., 1 µM Clorgyline for MAO-A, 1 µM Deprenyl for MAO-B) and negative/vehicle controls (DMSO only).
-
-
Enzyme Addition:
-
Dilute MAO-A and MAO-B enzymes to their optimal working concentration in cold assay buffer.
-
Dispense the diluted enzyme solution into the appropriate wells of the assay plate.
-
-
Pre-incubation:
-
Seal the plate and briefly centrifuge to ensure all components are mixed.
-
Pre-incubate the plate for 15 minutes at 37°C. This step allows the test compound to interact with the enzyme before the substrate is introduced.
-
-
Reaction Initiation and Incubation:
-
Detection:
-
Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the chosen probe (e.g., Ex/Em = ~535/587 nm for resorufin).[10]
-
Data Analysis and Quality Control
Calculations:
-
Percent Inhibition (%) is calculated as: 100 * (1 - (Signal_Compound - Signal_Positive_Control) / (Signal_Negative_Control - Signal_Positive_Control))
-
IC₅₀ values are determined by fitting the concentration-response data to a four-parameter logistic equation.
HTS Quality Control:
-
The Z' factor is a statistical measure of the quality of an HTS assay. It is calculated using the signals from the positive (min) and negative (max) controls. A Z' factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[4][9] Z' = 1 - (3 * (SD_max + SD_min)) / |Mean_max - Mean_min|
| Parameter | MAO-A Assay | MAO-B Assay | Source |
| Enzyme Source | Recombinant Human | Recombinant Human | [6] |
| Substrate | p-Tyramine | p-Tyramine | [7] |
| Positive Control | Clorgyline | Deprenyl | [4][9] |
| Typical IC₅₀ (Control) | ~3 nM (Clorgyline) | ~7 nM (Deprenyl) | [9] |
| Acceptable Z' Factor | > 0.5 | > 0.5 | [9] |
Part 2: High-Throughput Screening for Monoamine Transporter (MAT) Inhibition
Scientific Rationale
The plasma membrane monoamine transporters (DAT, SERT, NET) are responsible for the reuptake of neurotransmitters from the synaptic cleft, thereby terminating their signal.[5] Inhibition of these transporters is a key mechanism for many antidepressants (SSRIs, SNRIs) and psychostimulants. Given the structural similarities of many MAT inhibitors to monoamine substrates, evaluating this compound for activity at these targets is a logical secondary screening step.
Assay Principle
This HTS assay utilizes cell lines stably expressing a specific human monoamine transporter (e.g., CHO-hDAT cells). A fluorescent substrate, which acts as a mimic of the natural monoamine, is actively transported into the cells via the transporter.[11] This leads to an accumulation of fluorescence within the cells. If a test compound inhibits the transporter, the uptake of the fluorescent substrate is blocked, resulting in a lower intracellular signal.[11][12] The assay is homogeneous and can be read on a standard plate reader.
Monoamine Transporter Inhibition Mechanism
Caption: Inhibition of fluorescent substrate uptake by a test compound.
Detailed Protocol: Fluorescence-Based Transporter Uptake Assay
Materials:
-
Cell Lines: Mammalian cells (e.g., CHO or HEK293) stably expressing human DAT, SERT, or NET.
-
Fluorescent Substrate: A commercially available fluorescent transporter substrate (e.g., from a Neurotransmitter Uptake Assay Kit).[11][12]
-
Positive Controls: GBR-12909 (for DAT), Fluoxetine (for SERT), Desipramine (for NET).
-
Assay Buffer: Hanks’ Balanced Salt Solution (HBSS) or similar physiological buffer.
-
Plates: 384-well, black-wall, clear-bottom microplates, cell-culture treated.
-
Instrumentation: Automated liquid handler and a bottom-reading fluorescence plate reader.
Procedure:
-
Cell Plating:
-
Seed the transporter-expressing cells into 384-well plates at an optimized density to achieve a confluent monolayer on the day of the assay.
-
Incubate overnight under standard cell culture conditions (37°C, 5% CO₂).
-
-
Compound Addition:
-
On the day of the assay, remove the culture medium from the plates.
-
Wash the cell monolayer gently with assay buffer.
-
Add assay buffer containing the appropriate concentrations of this compound or control compounds to the wells.
-
-
Pre-incubation:
-
Incubate the plate for 10-15 minutes at room temperature or 37°C to allow compound-transporter interaction.
-
-
Uptake Initiation and Incubation:
-
Add the fluorescent substrate to all wells to initiate uptake.
-
Incubate for a pre-determined optimal time (e.g., 10-30 minutes) at room temperature, protected from light.
-
-
Detection:
-
Measure the intracellular fluorescence using a bottom-reading microplate reader at the appropriate excitation and emission wavelengths for the substrate.
-
Data Analysis and Quality Control
Calculations:
-
Percent Inhibition (%) and IC₅₀ values are calculated as described in the MAO assay section.
Assay Validation:
-
The rank order of potency for known standard inhibitors should be consistent with literature values.[11]
-
The Z' factor should be calculated for each assay plate to ensure its suitability for HTS, with a target value > 0.5.
| Parameter | DAT Assay | SERT Assay | NET Assay |
| Cell Line | CHO-hDAT | CHO-hSERT | CHO-hNET |
| Positive Control | GBR-12909 | Fluoxetine | Desipramine |
| Assay Format | Fluorescent Substrate Uptake | Fluorescent Substrate Uptake | Fluorescent Substrate Uptake |
| Detection Mode | Bottom-Read Fluorescence | Bottom-Read Fluorescence | Bottom-Read Fluorescence |
Part 3: Secondary Assays - G-Protein Coupled Receptor (GPCR) Activity
While MAOs and MATs are the primary hypothesized targets, compounds acting on the central nervous system can also interact with GPCRs. HTS assays for GPCRs, such as those measuring second messengers like cyclic AMP (cAMP) or intracellular calcium (Ca²⁺), can be employed as secondary or de-selection assays.[13][14][15]
GPCR Signaling for HTS
Caption: Simplified GPCR signaling cascade for HTS applications.
These assays typically involve cell lines overexpressing the receptor of interest and a reporter system (e.g., a calcium-sensitive fluorescent dye or a cAMP biosensor).[14][15] They can identify agonist or antagonist activity and help build a more complete pharmacological profile of this compound.
Conclusion
This guide provides a robust framework for the high-throughput screening of this compound and related molecules. The fluorescence-based assays for MAO and MAT inhibition are sensitive, reliable, and scalable, making them ideal for primary screening campaigns. By adhering to the detailed protocols and implementing rigorous quality control measures, researchers can efficiently identify and characterize novel modulators of the monoaminergic system, accelerating the early stages of drug discovery for neurological and psychiatric disorders.
References
- 1. This compound | 17397-13-6 | Benchchem [benchchem.com]
- 2. 2-Cyclopropylpropan-2-amine | C6H13N | CID 558546 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. scispace.com [scispace.com]
- 5. Making sure you're not a bot! [academiccommons.columbia.edu]
- 6. researchgate.net [researchgate.net]
- 7. bioassaysys.com [bioassaysys.com]
- 8. High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay - Guang - Acta Pharmacologica Sinica [chinaphar.com]
- 9. High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A fluorescent-based assay for live cell, spatially resolved assessment of vesicular monoamine transporter 2-mediated neurotransmitter transport - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Insights & FAQs | High-Throughput Screening of GPCRs for Drug Discovery. [celtarys.com]
- 15. agilent.com [agilent.com]
Application Notes and Protocols for Studying the Kinetics of 2-Cyclopropylpropan-2-amine Hydrochloride
Foreword: The Significance of Kinetic Analysis in Pharmaceutical Development
In the landscape of modern drug development, understanding the chemical kinetics of an active pharmaceutical ingredient (API) or a key intermediate is not merely an academic exercise; it is a cornerstone of robust process development, formulation stability, and ensuring therapeutic efficacy and safety. 2-Cyclopropylpropan-2-amine hydrochloride, a molecule featuring a sterically hindered tertiary amine adjacent to a strained cyclopropyl group, presents a unique chemical profile.[1] Its structural motifs are of significant interest in the synthesis of novel therapeutic agents, particularly those targeting the central nervous system.[1] A thorough investigation into its reaction kinetics—be it degradation pathways, stability under various conditions, or reactivity with other entities—provides invaluable data for predicting shelf-life, optimizing synthesis and purification, and ensuring the quality of the final drug product.
This guide eschews a generic, one-size-fits-all template. Instead, it offers a detailed, logic-driven framework for researchers, scientists, and drug development professionals to design and execute rigorous kinetic studies on this compound. We will delve into the "why" behind the "how," grounding our protocols in established analytical principles and field-proven insights to ensure the generation of reliable and reproducible kinetic data.
Part 1: Foundational Characterization and Experimental Design
Before embarking on kinetic studies, a foundational understanding of the molecule's properties is paramount. This initial characterization informs all subsequent experimental design choices.
Physicochemical Properties Summary
A summary of the known properties of this compound is presented below.
| Property | Value | Source |
| CAS Number | 17397-13-6 | [2] |
| Molecular Formula | C₆H₁₄ClN | [2] |
| Molecular Weight | 135.63 g/mol | [2] |
| Storage Conditions | Sealed in dry, 2-8°C | [2] |
Critical Preliminary Experiment: Solubility Determination
Quantitative kinetic studies are predominantly conducted in the solution phase. Therefore, determining the solubility of this compound in relevant solvent systems is a critical first step. While specific data for this compound is not widely published, a protocol based on the "shake-flask" method, widely accepted for solubility determination, is provided below.[3] The hydrochloride salt form suggests potential solubility in aqueous and polar protic solvents.[4]
Protocol 1: Shake-Flask Solubility Determination
-
Preparation: Accurately weigh an excess amount of this compound into several vials.
-
Solvent Addition: To each vial, add a precise volume of a different solvent of interest (e.g., water, buffered solutions at various pH, ethanol, methanol, acetonitrile).
-
Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature until the excess solid has settled. Centrifuge the vials to ensure complete separation of the solid and liquid phases.
-
Sampling and Dilution: Carefully withdraw a known volume of the clear supernatant and dilute it with a suitable solvent to a concentration within the linear range of a pre-developed analytical method (see Part 2).
-
Quantification: Analyze the diluted samples using a validated analytical method (e.g., HPLC-UV) to determine the concentration of the dissolved compound.
-
Calculation: Calculate the solubility in mg/mL or mol/L.
This preliminary experiment is crucial for selecting appropriate solvent systems for the kinetic studies and for ensuring that the reaction remains in the solution phase.
Part 2: Analytical Methodologies for Kinetic Monitoring
The core of any kinetic study is the ability to accurately measure the change in concentration of reactants or products over time. For a primary amine like this compound, chromatographic techniques are the methods of choice due to their high sensitivity and specificity.[5]
Primary Analytical Technique: High-Performance Liquid Chromatography (HPLC)
A stability-indicating HPLC method is the gold standard for kinetic studies as it can separate the parent compound from its potential degradants or reaction products.[6] Given that many amines lack a strong chromophore for UV detection, pre-column derivatization can be employed to enhance sensitivity.[7][8][9]
Protocol 2: Development of a Stability-Indicating RP-HPLC Method
-
Column Selection: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a versatile starting point for reversed-phase chromatography.[10]
-
Mobile Phase Optimization:
-
Aqueous Phase: Start with a buffered aqueous phase (e.g., 20 mM phosphate or acetate buffer). The pH should be carefully selected to ensure the amine is in a consistent protonation state, typically 2-3 pH units below the pKa of the amine for good peak shape.[8]
-
Organic Phase: Acetonitrile or methanol are common choices.
-
Gradient Elution: Employ a gradient elution to ensure separation of the polar parent compound from potentially less polar degradation products.[6] A starting point could be 5% organic phase, ramping up to 95% over 20-30 minutes.
-
-
Detection:
-
Method Validation: The final method must be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.[8]
Orthogonal Analytical Technique: Gas Chromatography (GC)
For volatile amines or for confirming results from HPLC, Gas Chromatography with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) detector is a powerful alternative.[10]
Protocol 3: GC Method for Quantification
-
Column Selection: A capillary column with a dimethylpolysiloxane stationary phase is a suitable choice for amine analysis.[10]
-
Inlet and Detector Temperatures: Set the inlet and detector temperatures sufficiently high to ensure efficient vaporization and prevent condensation (e.g., 250°C).
-
Oven Temperature Program: Start with a low initial oven temperature (e.g., 50-70°C) and ramp up to a higher temperature (e.g., 280°C) to elute the analyte.
-
Sample Preparation: The sample may need to be derivatized to improve volatility and peak shape. Alternatively, direct injection of a solution in a suitable organic solvent can be performed.
-
Validation: As with the HPLC method, the GC method must be fully validated.
Part 3: Designing and Executing Kinetic Experiments
With validated analytical methods in place, the kinetic studies can be designed. A common and critical study for a pharmaceutical intermediate is its degradation kinetics under various stress conditions.
Experimental Setup for Degradation Kinetics
The following diagram illustrates a typical workflow for a degradation kinetic study.
Caption: Workflow for a typical degradation kinetic study.
Protocol 4: Forced Degradation Study (Hydrolytic and Oxidative Stability)
This protocol outlines a forced degradation study to determine the kinetics of degradation in acidic, basic, and oxidative environments.[11]
-
Stock Solution Preparation: Prepare an accurately weighed stock solution of this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture).
-
Reaction Setup:
-
Acidic Hydrolysis: Add an aliquot of the stock solution to a solution of 0.1 M HCl.
-
Basic Hydrolysis: Add an aliquot of the stock solution to a solution of 0.1 M NaOH.
-
Oxidative Degradation: Add an aliquot of the stock solution to a solution of 3% H₂O₂.
-
Control: Add an aliquot of the stock solution to the solvent used for its preparation.
-
-
Incubation: Place all reaction vessels in a constant temperature bath (e.g., 60°C).
-
Sampling: At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each reaction vessel.
-
Quenching: Immediately quench the reaction to stop further degradation. For the acidic solution, neutralize with an equivalent amount of base. For the basic solution, neutralize with an equivalent amount of acid. For the oxidative solution, dilution with mobile phase may be sufficient.
-
Analysis: Analyze the quenched samples using the validated stability-indicating HPLC method.
-
Data Analysis:
-
Plot the natural logarithm of the concentration of this compound (ln[A]) versus time for each condition.
-
If the plot is linear, the reaction is first-order. The slope of the line is equal to the negative of the apparent rate constant (-k).
-
The half-life (t₁/₂) can be calculated using the equation: t₁/₂ = 0.693 / k.
-
Data Presentation
The results of the kinetic studies should be summarized in a clear and concise table.
| Condition | Temperature (°C) | Apparent Rate Constant (k, s⁻¹) | Half-life (t₁/₂) | Reaction Order |
| 0.1 M HCl | 60 | Experimental Value | Calculated Value | Determined Value |
| 0.1 M NaOH | 60 | Experimental Value | Calculated Value | Determined Value |
| 3% H₂O₂ | 60 | Experimental Value | Calculated Value | Determined Value |
| Control | 60 | Experimental Value | Calculated Value | Determined Value |
Part 4: Safety and Handling
A thorough understanding and implementation of safety protocols are non-negotiable when working with any chemical intermediate.
-
Hazard Identification: this compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H332 (Harmful if inhaled).[2]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood. Avoid creating dust. Use spark-proof tools and take precautionary measures against static discharge.[12]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and acids.[2]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
The following diagram illustrates the logical relationship between hazard identification and control measures.
Caption: Relationship between identified hazards and control measures.
Conclusion
This application note provides a comprehensive framework for designing and executing kinetic studies on this compound. By integrating foundational characterization, robust analytical method development, and carefully designed kinetic experiments, researchers can generate high-quality data that is essential for advancing pharmaceutical development programs. The emphasis on understanding the causality behind experimental choices and implementing self-validating protocols ensures the scientific integrity and trustworthiness of the results.
References
- 1. This compound [myskinrecipes.com]
- 2. htk.tlu.ee [htk.tlu.ee]
- 3. benchchem.com [benchchem.com]
- 4. (2-Methylpropyl)(propan-2-yl)amine hydrochloride (98630-32-1) for sale [vulcanchem.com]
- 5. Simple and Sensitive Stability-Indicating Ion Chromatography Method for the Determination of Cyclopropylamine in Nevirapine and Moxifloxacin Hydrochloride Drug Substances - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. squjs.squ.edu.om [squjs.squ.edu.om]
- 8. mdpi.com [mdpi.com]
- 9. Trace Biogenic Amine Analysis with Pre-Column Derivatization and with Fluorescent and Chemiluminescent Detection in HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. fishersci.com [fishersci.com]
Application Notes & Protocols: Strategic Incorporation of 2-Cyclopropylpropan-2-amine Hydrochloride into Novel Compound Synthesis
Introduction: The Strategic Value of the 2-Cyclopropylpropan-2-amine Moiety
In the landscape of modern drug discovery and materials science, the selection of molecular building blocks is a critical determinant of a novel compound's ultimate function and viability. 2-Cyclopropylpropan-2-amine hydrochloride presents itself as a uniquely valuable synthon for researchers aiming to impart specific, desirable characteristics onto a lead scaffold. Its structure, featuring a primary amine attached to a tertiary carbon atom which is itself substituted with a cyclopropyl ring and two methyl groups, offers a compelling combination of steric bulk, conformational rigidity, and metabolic stability.
The cyclopropyl group is a well-regarded "pharmacophore" in medicinal chemistry.[1] Its inherent ring strain enhances chemical reactivity, while its rigid structure can lock a molecule into a specific conformation, potentially increasing binding affinity and selectivity for biological targets.[1][2] Furthermore, this moiety is often resistant to metabolic degradation, which can improve a compound's pharmacokinetic profile.[1]
However, the very feature that makes this amine attractive—its significant steric hindrance—also presents a considerable synthetic challenge. The bulky environment around the nitrogen atom can dramatically reduce its nucleophilicity, rendering standard synthetic protocols for C-N bond formation inefficient or entirely ineffective.[3] This guide provides a detailed exploration of the chemical properties of this compound, followed by robust, field-proven protocols designed to overcome these synthetic hurdles. We will detail methodologies for its successful incorporation into novel compounds via acylation, reductive amination, and palladium-catalyzed cross-coupling reactions, explaining the causality behind each procedural choice to ensure reproducible success.
Reagent Profile: Properties, Handling, and Free Base Generation
Before its incorporation into a target molecule, it is essential to understand the fundamental properties of this compound and the prerequisite step of generating its reactive free base form.
Physicochemical and Safety Data
The hydrochloride salt is a stable, crystalline solid, making it convenient for storage and handling.[4] However, for nearly all synthetic applications, the protonated ammonium group must be neutralized to liberate the lone pair of electrons on the nitrogen, thereby activating its nucleophilicity.
| Property | Value | Source |
| CAS Number | 17397-13-6 | [4] |
| Molecular Formula | C₆H₁₄ClN | [5] |
| Molecular Weight | 135.63 g/mol | [4] |
| Appearance | White to off-white solid | N/A |
| Storage | Sealed in a dry, cool environment (2-8°C) | [4] |
| Hazard Statements | H302, H315, H319, H332 (Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, Harmful if inhaled) | [4] |
Safety Precautions: Always handle this compound in a well-ventilated chemical fume hood.[6] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[6]
Protocol: Generation of the Free Amine
This protocol describes a standard aqueous workup to generate the free amine from its hydrochloride salt. The resulting organic solution of the free base can often be used directly in the subsequent reaction.
Rationale: An aqueous solution of a mild base, such as sodium bicarbonate or sodium carbonate, is sufficient to deprotonate the ammonium salt. A stronger base like NaOH could be used, but risks side reactions if the reaction substrate is base-sensitive. The choice of extraction solvent (e.g., Dichloromethane, Diethyl ether, Ethyl acetate) should be based on the solvent of the subsequent reaction and the solubility of the free amine.
Caption: Workflow for generating the free amine from its HCl salt.
Step-by-Step Methodology:
-
Dissolution: Dissolve 1.0 equivalent of this compound in a minimal amount of deionized water in a round-bottom flask or beaker.
-
Transfer: Transfer the aqueous solution to a separatory funnel of appropriate size.
-
Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Swirl gently. Gas evolution (CO₂) will be observed. Continue adding the basic solution until effervescence ceases and the pH of the aqueous layer is >8 (confirm with pH paper).
-
Extraction: Add a volume of an appropriate organic solvent (e.g., Dichloromethane, DCM). Stopper the funnel, invert, and vent frequently. Shake vigorously and then allow the layers to separate.
-
Separation: Drain the lower organic layer. Repeat the extraction of the aqueous layer two more times with fresh organic solvent.
-
Drying: Combine all organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Isolation: Filter the drying agent. The resulting solution contains the free amine and can be used directly for the next step. Alternatively, the solvent can be carefully removed under reduced pressure to yield the free amine as an oil. Note: Due to its potential volatility, it is often preferable to use the solution directly.
Core Synthetic Protocols for Incorporation
The steric hindrance of 2-Cyclopropylpropan-2-amine necessitates the use of specialized and robust synthetic methods. The following protocols are designed to achieve high conversion and yield where standard conditions may fail.
Application 1: Synthesis of Sterically Hindered Amides
Amide bond formation is one of the most common reactions in medicinal chemistry.[7] However, coupling a sterically hindered amine is a significant challenge due to the slow rate of nucleophilic attack on the activated carboxylic acid.[8]
Causality & Strategy: Standard coupling reagents like DCC often fail with bulky amines.[9] We will employ a modern uranium-based coupling reagent, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which is highly effective for forming hindered amide bonds.[10] The presence of a non-nucleophilic base, such as Diisopropylethylamine (DIPEA), is crucial to activate the carboxylic acid without competing in the reaction.
Caption: Workflow for hindered amide bond formation using HATU.
Step-by-Step Protocol:
-
Activation: In a dry, inert atmosphere (N₂ or Ar) flask, dissolve the carboxylic acid (1.0 eq) in an anhydrous aprotic solvent like DMF or DCM. Add HATU (1.1 eq) and DIPEA (2.5 eq). Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the activated ester.
-
Coupling: To the activated acid mixture, add a solution of 2-Cyclopropylpropan-2-amine (free base, 1.2 eq) in the same solvent dropwise.
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed.
-
Workup: Pour the reaction mixture into water and extract with ethyl acetate (3x). Combine the organic layers.
-
Washing: Wash the combined organic layers with a 5% aqueous LiCl solution (to remove DMF), followed by saturated aqueous NaHCO₃, and finally with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired amide.
-
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Application 2: Synthesis of Secondary Amines via Reductive Amination
Reductive amination is a cornerstone of amine synthesis, allowing for the formation of C-N bonds by reacting a carbonyl compound with an amine in the presence of a reducing agent.[11] The key challenge with hindered amines is the unfavorable equilibrium of imine/iminium ion formation.[12]
Causality & Strategy: To overcome the difficult imine formation, the reaction requires a specific reducing agent. Sodium triacetoxyborohydride (STAB) is the reagent of choice as it is mild enough not to reduce the starting aldehyde/ketone, is tolerant of slightly acidic conditions which favor iminium ion formation, and is highly effective at reducing the sterically hindered iminium intermediate.[13][14]
References
- 1. benchchem.com [benchchem.com]
- 2. longdom.org [longdom.org]
- 3. Bulky Amines that Work - GalChimia [galchimia.com]
- 4. htk.tlu.ee [htk.tlu.ee]
- 5. 2-Cyclopropylpropan-2-amine | C6H13N | CID 558546 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. aksci.com [aksci.com]
- 7. researchgate.net [researchgate.net]
- 8. View of The Synthesis of Sterically Hindered Amides [chimia.ch]
- 9. researchgate.net [researchgate.net]
- 10. Amide synthesis by acylation [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Cyclopropylpropan-2-amine Hydrochloride
Welcome to the technical support guide for the purification of 2-Cyclopropylpropan-2-amine hydrochloride. This document is designed for researchers, medicinal chemists, and process development scientists who handle this key pharmaceutical intermediate. As a crystalline salt of a primary amine, its purity is paramount for downstream applications, demanding robust and well-understood purification strategies.[1] This guide provides in-depth, experience-driven answers to common challenges encountered during its purification, moving beyond simple protocols to explain the underlying chemical principles.
Section 1: The Primary Purification Strategy: Recrystallization
Recrystallization is the cornerstone technique for purifying stable, crystalline organic solids like amine hydrochlorides.[2] It leverages differences in solubility between the desired compound and its impurities in a chosen solvent system at varying temperatures. A well-executed recrystallization can dramatically increase purity in a single, efficient step.
FAQ 1: What is the most effective method for purifying crude this compound?
Answer: The most effective and scalable method for purifying this compound is recrystallization . This technique is ideal for removing small to moderate amounts of impurities that are either significantly more soluble or less soluble than the product in a specific solvent system.
Causality & Expertise: Unlike chromatographic methods, which can be complex for polar salts and often require solvent modifiers, recrystallization is a direct approach that purifies the compound based on its intrinsic physicochemical properties.[3] For amine hydrochlorides, which are ionic and typically have high melting points, recrystallization exploits the sharp decrease in solubility at lower temperatures to selectively crystallize the pure product, leaving impurities behind in the solvent (mother liquor).
FAQ 2: How do I select an optimal solvent system for the recrystallization?
Answer: The ideal recrystallization solvent should dissolve this compound completely at its boiling point but poorly at low temperatures (e.g., 0-4 °C). For amine hydrochlorides, single polar protic solvents or a binary mixed-solvent system are typically effective.
Expert Insight: A single-solvent system is often preferred for its simplicity. However, finding a single solvent with the ideal solubility profile can be challenging. A mixed-solvent system, comprising a "good" solvent that readily dissolves the compound and a miscible "anti-solvent" in which the compound is poorly soluble, offers greater flexibility and fine-tuned control over the crystallization process.[4]
Recommended Solvent Systems to Screen:
| Solvent System | Type | Rationale & Comments |
| Isopropanol (IPA) | Single Solvent | A common and effective choice for amine hydrochlorides. Good balance of polarity. |
| Ethanol (EtOH) | Single Solvent | Similar to IPA, but the salt may have higher solubility, potentially reducing yield.[5] |
| Isopropanol / Diethyl Ether | Mixed Solvent | IPA is the "good" solvent; ether is the "anti-solvent." Adding ether to a hot, saturated IPA solution reduces solubility and induces crystallization upon cooling.[5] |
| Methanol / MTBE | Mixed Solvent | Methanol is a very strong solvent for polar salts. Methyl tert-butyl ether (MTBE) is an excellent, less volatile anti-solvent. |
| Ethanol / Water | Mixed Solvent | Use with caution. The compound is likely very soluble in water. This system is better if impurities are non-polar. Start with hot ethanol and add hot water dropwise.[4][6] |
Experimental Protocol: Small-Scale Solvent Screening
-
Place ~50 mg of your crude material into a small test tube.
-
Add a potential "good" solvent (e.g., isopropanol) dropwise while heating until the solid just dissolves.
-
Allow the solution to cool to room temperature, then place it in an ice bath.
-
Observe the quality and quantity of the crystals formed. A good solvent will yield a significant amount of crystalline solid.
-
If using a mixed system, dissolve the solid in a minimal amount of the hot "good" solvent, then add the "anti-solvent" dropwise until the solution becomes cloudy (the cloud point). Add a drop or two of the "good" solvent to redissolve the precipitate and then allow it to cool slowly.[7]
FAQ 3: Can you provide a standard operating procedure for recrystallizing this compound?
Answer: Certainly. The following is a general, self-validating protocol based on a mixed-solvent system, which is broadly applicable. This example uses Isopropanol (IPA) and Diethyl Ether.
Experimental Protocol: Recrystallization using IPA/Ether
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum volume of hot isopropanol required to fully dissolve the solid. Use a magnetic stirrer and hot plate, and bring the solution to a gentle boil.
-
Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask to remove them.
-
Induce Saturation: Remove the flask from the heat. Slowly add diethyl ether (the anti-solvent) dropwise with swirling until a faint, persistent cloudiness appears.
-
Re-homogenize: Add 1-2 drops of hot isopropanol to just redissolve the cloudiness, ensuring the solution is perfectly saturated at that temperature.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[4] Once at room temperature, place the flask in an ice bath for at least 30-60 minutes to maximize crystal precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold diethyl ether or a cold mixture of IPA/ether to rinse away the impurity-laden mother liquor.
-
Drying: Dry the purified crystals under vacuum. The product should be stored in a tightly sealed container in a dry environment, preferably at 2-8°C.[1][8]
Caption: General recrystallization workflow.
Section 2: Troubleshooting Common Issues
Even with a well-designed protocol, experimental challenges can arise. This section addresses the most frequent problems and provides logical troubleshooting pathways.
FAQ 4: My product is separating as an oil, not crystals. What is happening and how do I fix it?
Answer: This phenomenon, known as "oiling out," occurs when the solute's solubility is exceeded at a temperature that is above the melting point of the solid in that specific solvent mixture. It is often caused by cooling the solution too rapidly or using an anti-solvent that is too non-polar.
Causality & Troubleshooting: An oil is essentially a liquid phase of your impure compound, which will trap impurities rather than exclude them. To resolve this:
-
Reheat: Warm the solution until the oil redissolves completely.
-
Add More "Good" Solvent: Add a small amount of the "good" solvent (e.g., IPA) to decrease the level of supersaturation.
-
Cool Slowly: Allow the solution to cool much more slowly. Insulating the flask can help. This gives molecules time to arrange into an ordered crystal lattice.
-
Scratch/Seed: Once the solution is just below its boiling point, try scratching the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites. If you have a pure crystal, add a tiny speck (a seed crystal) to initiate crystallization.[4]
-
Re-evaluate Solvent System: If oiling persists, your solvent system may be unsuitable. Consider an anti-solvent that is slightly more polar.
Caption: Troubleshooting workflow for "oiling out".
FAQ 5: The solution is cold, but no crystals have formed. What should I do?
Answer: A failure to crystallize from a cold, saturated solution indicates a high nucleation energy barrier. The solution is supersaturated but requires an trigger to begin forming crystals.
Methods to Induce Crystallization:
-
Mechanical Agitation: Vigorously scratch the inner surface of the flask with a glass rod. The micro-scratches on the glass provide nucleation sites for crystal growth.[4]
-
Seed Crystals: If available, add a single, tiny crystal of pure product to the supersaturated solution. This provides a perfect template for further crystallization.
-
Reduce Solvent Volume: If the solution is not sufficiently saturated, carefully evaporate some of the solvent and attempt to cool again.
-
Deep Cooling: Place the solution in a colder environment (e.g., a -20°C freezer) for a short period, but be mindful that very rapid cooling can lead to the precipitation of impurities.
-
Add More Anti-Solvent: If using a mixed-solvent system, you can try adding a very small amount of additional anti-solvent to the cold solution to further decrease solubility.
FAQ 6: My purity only improved slightly after one recrystallization. What are my options?
Answer: If the purity remains insufficient, it suggests either a large amount of a specific impurity is present or the chosen solvent system is not effective at differentiating between your product and the impurity.
Strategic Options:
-
Second Recrystallization: A second recrystallization using the same solvent system is often effective, although some product loss is inevitable with each cycle.
-
Change Solvent System: Recrystallize the material from a different solvent system with different polarity characteristics. An impurity that is co-soluble with your product in an alcohol might be less soluble in an ester or ketone-based system.
-
Pre-Purification Workup: Before recrystallization, perform an acid-base workup. Dissolve the crude salt in water, basify with NaOH to a high pH (>12) to generate the free amine.[9] Extract the free amine into an organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic layer to remove water-soluble impurities. Then, convert the amine back to the hydrochloride salt by adding a solution of HCl in a suitable solvent (e.g., HCl in ether or isopropanol).[10][11] This process is excellent for removing non-basic or acidic impurities.
FAQ 7: How can I remove colored impurities from my product?
Answer: Colored impurities are often large, conjugated organic molecules present in trace amounts. They can frequently be removed by treating the solution with activated charcoal.
Protocol: Decolorization with Activated Charcoal
-
Dissolve the crude solid in the minimum amount of hot recrystallization solvent.
-
Remove the solution from the heat source and add a very small amount of activated charcoal (typically 1-2% of the solute's weight). Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.
-
Gently heat the mixture for 5-10 minutes with swirling. The charcoal will adsorb the colored impurities.[7]
-
Remove the charcoal via hot filtration through a pad of celite or fluted filter paper.
-
Proceed with the recrystallization by allowing the hot, decolorized filtrate to cool as usual.
Section 3: Alternative and Confirmatory Methods
FAQ 8: When is it appropriate to use column chromatography?
Answer: While recrystallization is preferred for bulk purification, column chromatography is useful when:
-
Impurities have very similar solubility to the product, making recrystallization ineffective.
-
You are purifying a very small amount of material for analytical standard preparation.
-
You need to separate multiple components from a complex mixture.
Expert Consideration: Purifying a basic amine on standard silica gel can be challenging due to strong binding to acidic silanol groups.[3] This often leads to poor peak shape and recovery. To mitigate this, the mobile phase is typically modified with a small amount of a competing base, like triethylamine (0.1-1%). For an amine hydrochloride salt, which is highly polar, reverse-phase chromatography (C18) with an aqueous mobile phase (often containing a buffer or ion-pairing agent) may be more appropriate.
References
- 1. This compound [myskinrecipes.com]
- 2. scs.illinois.edu [scs.illinois.edu]
- 3. biotage.com [biotage.com]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. researchgate.net [researchgate.net]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. chemistry-solutions.com [chemistry-solutions.com]
- 8. htk.tlu.ee [htk.tlu.ee]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. 1-cyclopropyl-2-methylpropan-1-amine hydrochloride synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Optimizing Reaction Conditions for 2-Cyclopropylpropan-2-amine Hydrochloride
Prepared by: Gemini, Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the synthesis of 2-Cyclopropylpropan-2-amine hydrochloride. As a key intermediate in the development of various active pharmaceutical ingredients (APIs), optimizing its synthesis is crucial for efficiency and purity. This document offers troubleshooting advice and frequently asked questions to address common challenges encountered during its preparation.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing 2-Cyclopropylpropan-2-amine?
A1: The most robust and widely employed method for synthesizing sterically hindered primary amines like 2-Cyclopropylpropan-2-amine is a two-step sequence involving the Ritter reaction followed by amide hydrolysis.[1][2][3] This approach is favored for its reliability and scalability, especially when starting from tertiary alcohols.[1]
Q2: Can you outline the overall synthetic strategy?
A2: Certainly. The synthesis begins with the corresponding tertiary alcohol, 2-cyclopropyl-2-propanol.
-
Ritter Reaction : The alcohol is reacted with a nitrile (typically acetonitrile) in the presence of a strong acid (like concentrated sulfuric acid) to form the N-(2-cyclopropylpropan-2-yl)acetamide intermediate.[3][4]
-
Amide Hydrolysis : The resulting N-alkyl amide is then hydrolyzed, usually under acidic conditions (e.g., with hydrochloric acid), to yield the primary amine.
-
Salt Formation : The final amine is then converted to its hydrochloride salt for stability and ease of handling.
Q3: How is the starting material, 2-cyclopropyl-2-propanol, typically prepared?
A3: The precursor alcohol, 2-cyclopropyl-2-propanol, is commonly synthesized via a Grignard reaction. This involves reacting a cyclopropyl magnesium halide (e.g., cyclopropylmagnesium bromide) with acetone. This method provides a direct and efficient route to the required tertiary alcohol.[2][3]
Q4: What are the most critical parameters to control during the Ritter reaction?
A4: The Ritter reaction is highly dependent on effective carbocation formation. The most critical parameters are:
-
Acid Strength and Concentration : A strong, concentrated acid is essential to facilitate the formation of the tertiary carbocation from the alcohol.[2] Concentrated sulfuric acid is a common choice.
-
Temperature Control : The initial addition of acid should be performed at low temperatures (0-5 °C) to manage the exothermic reaction and prevent unwanted side reactions.[1] Subsequently, allowing the reaction to proceed at room temperature is typical.
-
Moisture Control : The reaction should be performed under anhydrous conditions, as water can interfere with the carbocation and hydrolyze the nitrilium ion intermediate prematurely.[5]
Detailed Experimental Protocols
Protocol 1: Synthesis of 2-Cyclopropylpropan-2-amine
This protocol is divided into the two main steps of the synthesis.
-
Materials:
-
2-Cyclopropyl-2-propanol
-
Acetonitrile (serves as both reagent and solvent)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Crushed Ice
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) or Diethyl Ether
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-cyclopropyl-2-propanol (1 equivalent) in acetonitrile (5-10 equivalents).
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add concentrated sulfuric acid (2-3 equivalents) dropwise, ensuring the internal temperature does not exceed 10 °C.[1][3]
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-12 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the solution by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases (pH ~7-8).
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(2-cyclopropylpropan-2-yl)acetamide.[1]
-
-
Materials:
-
N-(2-cyclopropylpropan-2-yl)acetamide
-
Hydrochloric Acid (6M HCl)
-
Sodium Hydroxide (10M NaOH) solution
-
Diethyl Ether or other suitable organic solvent
-
-
Procedure:
-
Place the crude amide from Step 1 into a round-bottom flask.
-
Add an excess of 6M hydrochloric acid (10-15 equivalents).
-
Heat the mixture to reflux (approx. 100 °C) for 12-16 hours.[1] Monitor for the disappearance of the starting amide by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
To isolate the free amine, carefully basify the acidic solution by the slow addition of 10M NaOH until the pH is >12. Caution: This is a highly exothermic process.
-
Extract the aqueous layer with diethyl ether (3x volumes).
-
Combine the organic layers, dry over anhydrous potassium carbonate, filter, and concentrate to yield the crude 2-cyclopropylpropan-2-amine.[1]
-
For hydrochloride salt formation, dissolve the crude amine in a suitable solvent like acetone or diisopropyl ether and add a solution of HCl in ethanol or ether until precipitation is complete.[6]
-
Filter the solid, wash with cold ether, and dry under vacuum to obtain this compound.
-
Troubleshooting Guide
Issue 1: Low or No Yield in the Ritter Reaction
| Potential Cause | Explanation | Recommended Solution |
| Insufficient Acid Strength/Concentration | The formation of the tertiary carbocation is the rate-limiting step and requires a strong acid catalyst.[2] | Use concentrated sulfuric acid (98%) or another strong acid like perchloric acid. Ensure the correct stoichiometry (2-3 equivalents) is used. |
| Carbocation Side Reactions | The intermediate carbocation can undergo elimination to form an alkene (2-cyclopropylpropene) as a major byproduct, especially at higher temperatures.[2] | Maintain a low temperature (0-10 °C) during the acid addition. Running the entire reaction at a lower temperature may improve the yield by disfavoring elimination. |
| Poor Quality Starting Materials | Water in the starting alcohol or acetonitrile can quench the carbocation. Impurities in the alcohol can lead to side products. | Ensure the 2-cyclopropyl-2-propanol is pure and dry. Use anhydrous grade acetonitrile. |
| Reaction Not Gone to Completion | Insufficient reaction time can leave unreacted starting material. | Monitor the reaction by TLC or GC. If the reaction stalls, consider adding a small amount of additional acid, but be cautious of promoting side reactions. |
Issue 2: Presence of Impurities in the Final Product
| Impurity | Source | Prevention & Removal |
| 2-Cyclopropylpropene | Elimination byproduct from the carbocation intermediate in the Ritter reaction.[2] | Prevention: Lower the reaction temperature. Removal: The alkene is volatile and can often be removed during solvent evaporation. If it persists, purification of the free amine by distillation before salt formation is effective. |
| N-(2-cyclopropylpropan-2-yl)acetamide | Incomplete hydrolysis of the amide intermediate.[2] | Prevention: Ensure the hydrolysis step runs to completion by increasing the reflux time or using a higher concentration of HCl. Monitor by TLC. Removal: The amide is less basic than the amine. Purification can be achieved by recrystallizing the hydrochloride salt. |
| Unreacted 2-cyclopropyl-2-propanol | Incomplete Ritter reaction. | Prevention: Drive the Ritter reaction to completion. Removal: The alcohol can be separated from the free amine by column chromatography or careful distillation. |
Issue 3: Difficulties in Product Isolation and Purification
| Problem | Explanation | Recommended Solution |
| Poor Extraction of Free Amine | After basification, the free amine may have some solubility in the aqueous layer, leading to lower recovery. | Ensure the aqueous layer is saturated with NaCl (brine) before extraction to decrease the amine's solubility. Perform multiple extractions with the organic solvent. |
| Difficulty Crystallizing the Hydrochloride Salt | The hydrochloride salt may be too soluble in the chosen solvent or may oil out. | Recrystallization: 2-Propanol is often a good solvent for recrystallizing amine hydrochlorides. Adding a less polar co-solvent like diethyl ether can help induce precipitation.[7] Wash: Washing the crude solid salt with a solvent in which it is insoluble (like cold acetone or ether) can remove impurities.[7] |
Visual Schematics
Overall Synthetic Workflow
Caption: Overall synthetic workflow for 2-Cyclopropylpropan-2-amine HCl.
Mechanism of the Ritter Reaction
Caption: Key steps in the mechanism of the Ritter reaction.
Troubleshooting Flowchart: Low Yield
Caption: A logical flowchart for troubleshooting low reaction yields.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Ritter reaction - Wikipedia [en.wikipedia.org]
- 5. glaserr.missouri.edu [glaserr.missouri.edu]
- 6. WO2010029566A2 - Process for preparation of phenoxypropanol amines - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Crystallization of 2-Cyclopropylpropan-2-amine hydrochloride
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals encountering challenges with the crystallization of 2-Cyclopropylpropan-2-amine hydrochloride. As a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), obtaining this compound in a highly pure, crystalline form is critical for downstream applications and regulatory compliance[1]. This document provides in-depth troubleshooting advice and detailed protocols grounded in established principles of crystal engineering and physical organic chemistry.
Troubleshooting Common Crystallization Issues
This section addresses specific problems encountered during the crystallization process in a direct question-and-answer format.
Q1: My compound is separating as an amorphous oil during cooling ("oiling out"). What is happening and how can I fix it?
A1: "Oiling out" is a common phenomenon in the crystallization of amine salts[2]. It occurs when the solute, upon cooling, separates from the solution as a liquid phase instead of forming a solid crystal lattice. This is typically caused by excessively high supersaturation, where the concentration of the solute is far above its saturation point at a given temperature, often exacerbated by rapid cooling. The molecules do not have sufficient time to orient themselves into an ordered crystal structure and instead aggregate as a disordered, supercooled liquid.
Causality-Driven Solutions:
-
Reduce Supersaturation Level: The most direct approach is to decrease the concentration. Before cooling, add a small amount of the hot solvent (5-10% v/v) to the just-dissolved solution to ensure it is not oversaturated.
-
Decrease the Cooling Rate: Rapid cooling is a primary driver of oiling out. A slower, more controlled cooling profile maintains a state of low supersaturation, which is essential for orderly crystal growth. Allow the solution to cool slowly to ambient temperature, ideally in an insulated container, before proceeding to further cooling (e.g., in a refrigerator or ice bath).
-
Introduce a Seed Crystal: Adding a single, well-formed crystal of this compound to the slightly supersaturated solution provides a template for growth. This bypasses the kinetic barrier of primary nucleation and directs crystallization, effectively preventing the formation of an oil[2].
-
Solvent System Re-evaluation: The choice of solvent is paramount. If oiling out persists, the solvent may be too "good," meaning the compound is excessively soluble. Consider using a binary solvent system where the compound is soluble in one component (the solvent) and less soluble in the other (the anti-solvent). The anti-solvent is added slowly to the solution at an elevated temperature until slight turbidity is observed, which is then cleared by adding a drop of the primary solvent before slow cooling.
Q2: No crystals are forming, even after extended cooling and scratching the flask. What are my next steps?
A2: The failure to nucleate and crystallize can be due to several factors, including high solubility in the chosen solvent, the presence of impurities that inhibit nucleation, or the solution not being sufficiently supersaturated.
Troubleshooting Workflow:
-
Induce Supersaturation: If the compound is too soluble, you may need to concentrate the solution. Carefully evaporate a portion of the solvent under reduced pressure and attempt the cooling cycle again. Alternatively, if using a solvent mixture, you can slowly add an anti-solvent.
-
Address Impurities: Impurities can significantly hinder crystallization by adsorbing to the surface of small crystal nuclei, preventing their growth into larger crystals[3][4][5]. If the purity of the starting material is questionable, consider re-purifying it. For amines, column chromatography using amine-functionalized or deactivated silica gel can be effective[2].
-
Utilize a Seed Crystal: This remains the most effective method to induce crystallization if a small amount of solid is available.
-
Solvent Screening: A systematic solvent screen is necessary. The ideal solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures.
Q3: The crystallization produced very fine needles or a powder, which is difficult to filter and dry. How can I obtain larger, more robust crystals?
A3: The formation of very small crystals or fine needles typically indicates that the rate of nucleation was significantly faster than the rate of crystal growth[6]. This happens when a solution becomes highly supersaturated very quickly, leading to the simultaneous formation of a large number of nuclei.
Strategies for Crystal Size Control:
-
Minimize Supersaturation: As with preventing oiling out, a slower cooling rate is crucial. This keeps the number of nucleation events low and allows the existing crystals to grow larger.
-
Agitation Control: The level of agitation is important. While gentle stirring can improve heat and mass transfer, vigorous agitation can induce secondary nucleation, leading to smaller crystals. Experiment with slower stirring speeds or intermittent agitation.
-
Temperature Gradient: Employ a very slow, linear cooling ramp using a programmable cooling bath. A rate of 1-5 °C per hour is often effective for growing large, high-quality crystals.
-
"Digestion" or "Aging": Holding the crystalline slurry at a constant temperature (often the crystallization temperature or slightly higher) for an extended period can lead to a process known as Ostwald ripening. During this time, smaller, less stable crystals dissolve and redeposit onto larger, more stable ones, improving the overall particle size distribution.
Q4: The final crystalline product seems to absorb water from the air (hygroscopicity). Is this expected, and how should I handle it?
A4: Yes, hygroscopicity is a known characteristic of some amine hydrochloride salts[7][8]. The polar nature of the salt and the presence of the chloride ion can attract and absorb atmospheric moisture. This can lead to changes in the physical form, potentially causing the solid to become sticky or even dissolve. Polymorphic forms can also be influenced by hydration state[9][10].
Handling and Storage Protocol:
-
Drying: Dry the product thoroughly under high vacuum at a temperature well below its melting point to remove residual solvent and adsorbed water.
-
Inert Atmosphere: Handle the dried solid in a low-humidity environment, such as a glove box or under a stream of dry nitrogen.
-
Storage: Store the material in a tightly sealed container with a desiccant (e.g., silica gel, Drierite) at low temperatures, such as -20°C, to minimize water absorption and maintain long-term stability[7].
Frequently Asked Questions (FAQs)
Q1: How do I select the best solvent system for the crystallization of this compound?
A1: As an amine salt, this compound is polar. Therefore, suitable solvents will typically be polar protic or aprotic solvents. The ideal solvent should exhibit a steep solubility curve with respect to temperature.
Solvent Screening Strategy:
-
Initial Small-Scale Tests: Test the solubility of a small amount (e.g., 10-20 mg) of the compound in ~0.5 mL of various solvents at room temperature and then upon heating.
-
Evaluate Solubility Profile:
-
Good Candidates: Solvents in which the compound is sparingly soluble at room temperature but fully soluble upon heating (e.g., isopropanol, ethanol, acetonitrile).
-
Poor Candidates: Solvents in which the compound is highly soluble at room temperature (will lead to low yield) or insoluble even when heated.
-
-
Consider Binary Systems: A mixture of a "good" solvent and a "poor" solvent (anti-solvent) can be highly effective. For this polar salt, a common anti-solvent would be a less polar solvent like ethyl acetate or methyl tert-butyl ether (MTBE).
| Solvent Class | Example Solvents | Boiling Point (°C) | Polarity (Dielectric Constant) | Rationale for Use |
| Alcohols | Isopropanol (IPA), Ethanol | 82, 78 | 19.9, 24.5 | Good general-purpose solvents for polar salts. |
| Ketones | Acetone | 56 | 21 | Can be effective, but lower boiling point may limit temperature range. |
| Nitriles | Acetonitrile | 82 | 37.5 | Aprotic polar solvent, often yields high-quality crystals. |
| Ethers | Methyl tert-butyl ether (MTBE) | 55 | 4.3 | Typically used as an anti-solvent due to low polarity. |
| Esters | Ethyl Acetate | 77 | 6.0 | Common anti-solvent or co-solvent. |
Q2: What is polymorphism, and why is it a critical consideration for a pharmaceutical intermediate?
A2: Polymorphism is the ability of a solid material to exist in more than one crystal lattice structure[9][11]. Different polymorphs of the same compound are chemically identical but have different physical properties, including:
-
Solubility and dissolution rate
-
Melting point
-
Stability (chemical and physical)
-
Hygroscopicity
-
Mechanical properties (e.g., flowability, compressibility)
For a pharmaceutical intermediate, controlling polymorphism is critical because an unintended polymorphic form can negatively impact the yield, purity, and physical properties of the final API[10][12]. Regulatory agencies require careful characterization and control of polymorphism. It is essential to develop a crystallization process that reliably produces the desired, most stable polymorph.
Q3: How can I confirm the identity, purity, and crystalline form of my final product?
A3: A combination of analytical techniques should be employed for comprehensive characterization:
-
Identity and Purity:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the molecular structure and can be used to identify impurities.
-
High-Performance Liquid Chromatography (HPLC): The primary method for quantifying chemical purity.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
-
Crystalline Form (Polymorphism):
-
X-Ray Powder Diffraction (XRPD): The definitive technique for identifying the crystalline form. Each polymorph has a unique diffraction pattern[13].
-
Differential Scanning Calorimetry (DSC): Measures thermal events like melting point and phase transitions, which are unique to each polymorph[9].
-
Thermogravimetric Analysis (TGA): Determines the presence of bound solvent or water (hydrates/solvates).
-
Visual Troubleshooting Workflow & Experimental Protocol
Troubleshooting "Oiling Out"
The following diagram outlines the decision-making process when encountering an oiling-out event during crystallization.
References
- 1. This compound [myskinrecipes.com]
- 2. benchchem.com [benchchem.com]
- 3. canli.dicp.ac.cn [canli.dicp.ac.cn]
- 4. researchgate.net [researchgate.net]
- 5. Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol [mdpi.com]
- 6. Common Issues Faced in Crystallization and How to Solve Them | Zhanghua [filter-dryer.com]
- 7. This compound | 17397-13-6 | Benchchem [benchchem.com]
- 8. (2-Methylpropyl)(propan-2-yl)amine hydrochloride (98630-32-1) for sale [vulcanchem.com]
- 9. Diclofenac Salts. V. Examples of Polymorphism among Diclofenac Salts with Alkyl-hydroxy Amines Studied by DSC and HSM - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pharmaceutical cocrystals: A review of preparations, physicochemical properties and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 13. WO2020172584A1 - Solid polymorphs of a flna-binding compound and its hydrochloride salts - Google Patents [patents.google.com]
How to prevent the degradation of 2-Cyclopropylpropan-2-amine hydrochloride during experiments
Welcome to the technical support center for 2-Cyclopropylpropan-2-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on preventing the degradation of this valuable chemical intermediate during experimental use. By understanding the potential stability issues and implementing the protocols outlined below, you can ensure the integrity of your starting material and the reliability of your results.
Introduction: The Stability Challenge of Cyclopropylamines
This compound is a key building block in modern medicinal chemistry.[1] However, the cyclopropylamine moiety, while synthetically useful, can be susceptible to specific degradation pathways. The primary concern is the hydrolytic cleavage of the cyclopropyl ring, a reaction that can be influenced by factors such as pH, temperature, and the presence of certain reagents.[2] As an amine hydrochloride salt, the compound possesses greater stability than its free base form, particularly in acidic to neutral conditions.[3][4] Nevertheless, improper handling, storage, or reaction setup can lead to the generation of impurities that may compromise downstream applications.
This guide provides a structured, question-and-answer-based approach to troubleshoot and prevent these degradation issues, grounded in established principles of chemical stability.
Troubleshooting Guide: Diagnosing and Solving Degradation
This section addresses specific problems you might encounter, providing explanations of the underlying causes and actionable solutions.
Question 1: I'm seeing an unexpected impurity with a lower polarity in my reaction mixture by LC-MS. What could be the cause?
Answer: An unexpected, less polar impurity often suggests the formation of the free base of 2-Cyclopropylpropan-2-amine. The hydrochloride salt is polar and water-soluble, while the free amine is less polar and more soluble in organic solvents.
Causality: This conversion from the salt to the free base occurs under basic conditions. If your reaction medium, workup procedure, or even a basic chromatography column exposes the hydrochloride salt to a pH significantly above neutral, you will generate the free amine. While not strictly "degradation," the free amine is more susceptible to oxidative and other degradation pathways.
Troubleshooting Steps:
-
Check the pH: Measure the pH of your reaction mixture and aqueous layers during workup. If it is > 7.5, this is a likely cause.
-
Reagent Compatibility: Review all reagents. Do you have bases like triethylamine (TEA), diisopropylethylamine (DIPEA), sodium carbonate, or others that could neutralize the hydrochloride?
-
Chromatography Conditions: If using silica gel chromatography, be aware that standard silica can be slightly acidic. However, if you are using basic alumina or an amine-deactivated column, you might be inadvertently converting the salt.
Preventative Measures:
-
If your reaction requires basic conditions, consider adding the base slowly at a low temperature.
-
During aqueous workup, use a buffered system or a mild acidic solution (e.g., dilute citric acid) to maintain a pH below 7.
-
If the free amine is required, generate it immediately before use and handle it under an inert atmosphere.
Question 2: My NMR analysis shows a complex multiplet in the aliphatic region that wasn't present in the starting material. Could this be a degradation product?
Answer: Yes, this is a strong indicator of degradation. A complex aliphatic signal could arise from the opening of the cyclopropyl ring.
Causality: The cyclopropyl group can undergo hydrolytic cleavage, particularly under harsh pH conditions (especially high pH) or in the presence of certain metals that can catalyze ring-opening.[2] This process breaks the strained three-membered ring to form various isomeric open-chain structures, leading to complex NMR signals.
Caption: Hypothetical degradation of the free amine at high pH.
Troubleshooting Steps:
-
Forced Degradation Study: To confirm this hypothesis, take a small sample of your compound, dissolve it in a solvent, add a strong base (e.g., 1M NaOH), and heat it gently (e.g., 40-50°C) for a few hours. Analyze the result by NMR and LC-MS. If you see the same impurity profile, you have confirmed the degradation pathway.
-
Review Reaction Conditions: Are you using high temperatures (> 80°C) for extended periods? Are there any potential Lewis acid catalysts present that could coordinate to the amine and facilitate ring-opening?
Preventative Measures:
-
Maintain pH Control: Keep the pH of your solutions, especially aqueous ones, in the acidic to neutral range (pH 3-7).
-
Moderate Temperatures: Avoid excessive heating. If a reaction requires high temperatures, minimize the reaction time.
-
Use an Inert Atmosphere: While the primary pathway discussed is hydrolytic, oxygen can contribute to other degradation routes, especially for the free amine.[5] Performing reactions under Nitrogen or Argon is a best practice.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: The compound should be stored in a cool, dry, and dark place.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (refrigerated) | Reduces the rate of any potential solid-state degradation. Avoid freezing.[3] |
| Atmosphere | Tightly sealed container | The hydrochloride salt is hygroscopic and can absorb moisture from the air, which could facilitate hydrolysis.[5] |
| Container | Glass or HDPE bottle | Use inert container materials to prevent any reaction with the container surface.[5] |
| Light | Amber vial or stored in a dark cabinet | Protects from potential photolytic degradation, a common pathway for many organic molecules. |
Q2: I need to prepare a stock solution. What is the best solvent and how long will it be stable?
A2: The choice of solvent is critical for stability.
-
Recommended Solvents: For maximum stability, use slightly acidic aqueous buffers (e.g., pH 4-6 citrate or phosphate buffer) or polar aprotic solvents like DMSO or DMF if anhydrous conditions are needed. Deionized water is acceptable for short-term use, but its pH can vary.
-
Solvents to Avoid: Avoid preparing stock solutions in alkaline media (e.g., solutions containing bicarbonate or ammonia) as this will neutralize the hydrochloride salt and promote degradation of the resulting free base.[2]
-
Stability: In a properly prepared acidic buffer at 2-8°C, the solution should be stable for several days to a week. For organic solutions in DMSO/DMF, store at -20°C for longer-term stability (weeks to months). It is always best practice to prepare solutions fresh.
Q3: How can I check the purity of my this compound before an experiment?
A3: A simple analytical check is highly recommended.
| Technique | Purpose | What to Look For |
| HPLC-UV/MS | Purity Assessment & Impurity ID | A single major peak at the expected retention time. Check for small secondary peaks. MS can help identify potential degradation products.[6][7] |
| ¹H NMR | Structural Integrity | Clean, sharp signals corresponding to the correct structure. Absence of unexpected signals in the aliphatic or olefinic regions. |
| Karl Fischer Titration | Water Content | Determines the amount of absorbed water, which is a key risk factor for hydrolysis. |
Protocols for Preventing Degradation
Adherence to standardized protocols is the most effective way to ensure the integrity of your compound.
Protocol 1: Long-Term Storage of Solid Compound
-
Receipt: Upon receiving the compound, inspect the container seal for integrity.
-
Aliquotting: If you will be using small amounts over time, immediately aliquot the material into smaller, appropriately sized amber glass vials inside a glove box or under a stream of dry nitrogen.
-
Sealing: Tightly seal each vial with a Teflon-lined cap. For extra protection, wrap the cap with Parafilm.
-
Labeling: Clearly label each vial with the compound name, date, and lot number.
-
Storage: Place the sealed vials inside a desiccator containing a drying agent (e.g., Drierite). Store the entire desiccator in a refrigerator at 2-8°C.
Protocol 2: Preparation of an Aqueous Stock Solution
-
Buffer Preparation: Prepare a buffer solution (e.g., 50 mM sodium citrate) and adjust the pH to 5.0. Degas the buffer by sparging with nitrogen or argon for 15-20 minutes to remove dissolved oxygen.
-
Weighing: Weigh the required amount of this compound in a clean, dry vial.
-
Dissolution: Add the degassed buffer to the solid to achieve the target concentration. Mix gently by vortexing or swirling until fully dissolved.
-
Storage: Store the solution in a tightly capped vial at 2-8°C. For best results, use within 48 hours.
Caption: Logic diagram for troubleshooting experimental issues.
References
- 1. This compound [myskinrecipes.com]
- 2. The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. diplomatacomercial.com [diplomatacomercial.com]
- 6. matheo.uliege.be [matheo.uliege.be]
- 7. pure.hw.ac.uk [pure.hw.ac.uk]
Validation & Comparative
A Comparative Analysis of 2-Cyclopropylpropan-2-amine Hydrochloride: A Guide for Medicinal Chemists
In the landscape of modern drug discovery, the quest for novel molecular scaffolds that can confer advantageous physicochemical and pharmacological properties is perpetual. Among the privileged motifs in medicinal chemistry, the cyclopropylamine moiety has garnered significant attention for its unique conformational and metabolic characteristics. This guide provides an in-depth comparative analysis of 2-Cyclopropylpropan-2-amine hydrochloride, a key building block, against its structurally similar analogs, 2-isopropylpropan-2-amine hydrochloride and 2-cyclobutylpropan-2-amine hydrochloride. We will explore the nuanced differences imparted by the choice of the cycloalkyl and acyclic bioisosteres, supported by established experimental protocols to empower researchers in their synthetic and drug development endeavors.
The Strategic Value of the Cyclopropyl Group in Drug Design
The incorporation of a cyclopropyl group in a molecule is a well-established strategy to modulate its biological profile. The three-membered ring's inherent strain and unique electronic properties can lead to:
-
Conformational Rigidity: The cyclopropyl group restricts the rotational freedom of the molecule, which can lock it into a bioactive conformation, potentially enhancing binding affinity and selectivity for its biological target.
-
Metabolic Stability: The high C-H bond dissociation energy of the cyclopropyl ring often renders it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, which can lead to an improved pharmacokinetic profile.
-
Modulation of Physicochemical Properties: The cyclopropyl group can influence a compound's lipophilicity and basicity, impacting its solubility, permeability, and off-target interactions.
This guide will delve into how these principles manifest in a comparative context between this compound and its analogs.
Comparative Physicochemical and Pharmacokinetic Profiles
While direct comparative experimental data for these specific compounds is not available in a single study, we can infer their properties based on the well-documented effects of their core structural motifs. The following table provides a summary of key physicochemical parameters, highlighting the expected differences.
| Property | 2-Cyclopropylpropan-2-amine HCl | 2-Isopropylpropan-2-amine HCl | 2-Cyclobutylpropan-2-amine HCl | Rationale for Predicted Differences |
| Molecular Weight | 135.64 g/mol | 137.65 g/mol | 149.69 g/mol | The addition of a methylene group in the cyclobutyl analog increases its molecular weight. |
| Topological Polar Surface Area (TPSA) | ~26 Ų | ~26 Ų | ~26 Ų | TPSA is primarily determined by the amine group and is expected to be similar across the series. |
| Predicted logP | Lower | Higher | Intermediate | The cyclopropyl group generally has a lower lipophilicity contribution than an isopropyl group. The larger cyclobutyl group will have an intermediate to higher lipophilicity. |
| Predicted pKa | Lower | Higher | Similar to Isopropyl | The electron-withdrawing nature of the cyclopropyl ring can decrease the basicity of the adjacent amine compared to the electron-donating isopropyl group. The cyclobutyl group's effect is expected to be more similar to the isopropyl group. |
| Metabolic Stability | Higher | Lower | Intermediate | The cyclopropyl group is known to be more resistant to oxidative metabolism compared to the isopropyl group. The cyclobutane ring is generally more stable than an open chain but may be more susceptible to metabolism than a cyclopropane ring. |
Potential Applications and Comparative Efficacy
This compound and its analogs are valuable intermediates in the synthesis of compounds targeting the central nervous system (CNS) and as potential antimicrobial agents.
Modulation of Neurotransmitter Systems
The amine scaffold is a common feature in many CNS-active compounds. The choice of the alkyl or cycloalkyl substituent can significantly influence receptor binding affinity and selectivity.
Hypothetical Comparative Receptor Binding Profile:
| Compound | Target Receptor (Hypothetical) | Predicted Binding Affinity (Ki) | Rationale |
| 2-Cyclopropylpropan-2-amine derivative | Serotonin Receptor (e.g., 5-HT2A) | Potentially Higher | The rigid conformation imposed by the cyclopropyl group may lead to a more favorable interaction with the receptor binding pocket. |
| 2-Isopropylpropan-2-amine derivative | Serotonin Receptor (e.g., 5-HT2A) | Moderate | The flexible isopropyl group may allow for multiple binding modes, some of which may be less optimal. |
| 2-Cyclobutylpropan-2-amine derivative | Serotonin Receptor (e.g., 5-HT2A) | Variable | The larger and more flexible cyclobutyl ring could either improve or hinder binding depending on the specific receptor topology. |
Antibacterial Activity
Alkylamines are known to possess antimicrobial properties, often through disruption of the bacterial cell membrane. The lipophilicity and steric bulk of the alkyl/cycloalkyl group can influence the potency and spectrum of activity.
Hypothetical Comparative Antibacterial Profile:
| Compound | Bacterial Strain (Hypothetical) | Predicted Minimum Inhibitory Concentration (MIC) | Rationale |
| 2-Cyclopropylpropan-2-amine derivative | Staphylococcus aureus | Lower MIC | The specific size and lipophilicity of the cyclopropyl group may optimize its interaction with and disruption of the bacterial membrane. |
| 2-Isopropylpropan-2-amine derivative | Staphylococcus aureus | Higher MIC | The different shape and potentially higher lipophilicity of the isopropyl group may be less effective at disrupting the bacterial membrane. |
| 2-Cyclobutylpropan-2-amine derivative | Staphylococcus aureus | Variable MIC | The larger cyclobutyl group could enhance membrane interaction in some cases but may be too bulky for optimal activity in others. |
Experimental Protocols for Comparative Evaluation
To provide a framework for the empirical validation of the predicted differences, detailed step-by-step methodologies for key experiments are outlined below.
Protocol 1: Synthesis of Amine Hydrochlorides
A general and robust method for the synthesis of these tertiary alkyl amines is via a Ritter reaction followed by hydrolysis, and subsequent salt formation.
Step 1: Synthesis of the Tertiary Alcohol Precursor (e.g., 2-Cyclopropylpropan-2-ol)
-
To a solution of the appropriate Grignard reagent (e.g., cyclopropylmagnesium bromide) in anhydrous diethyl ether, slowly add acetone at 0°C with constant stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude tertiary alcohol.
-
Purify the crude product by vacuum distillation or column chromatography.
Step 2: Ritter Reaction and Amide Formation
-
Dissolve the purified tertiary alcohol in a suitable nitrile solvent (e.g., acetonitrile).
-
Cool the solution to 0°C and slowly add a strong acid catalyst (e.g., concentrated sulfuric acid).
-
Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.
-
Upon completion, carefully pour the reaction mixture over crushed ice and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane) (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to yield the crude N-acetylated amine.
Step 3: Hydrolysis to the Primary Amine
-
Reflux the crude N-acetylated amine in an excess of aqueous acid (e.g., 6M HCl) for 12-24 hours.
-
Cool the reaction mixture and basify with a strong base (e.g., 10M NaOH) to a pH > 12.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, dry over anhydrous potassium carbonate, and concentrate to yield the free amine.
Step 4: Formation of the Hydrochloride Salt
-
Dissolve the purified free amine in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate).
-
Slowly add a solution of HCl in the same solvent (e.g., 2M HCl in diethyl ether) with stirring.
-
Collect the resulting precipitate by filtration, wash with cold solvent, and dry under vacuum to yield the desired amine hydrochloride salt.
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium (e.g., Staphylococcus aureus).
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of each amine hydrochloride in a suitable solvent (e.g., sterile water).
-
In a 96-well microtiter plate, perform two-fold serial dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to create a range of concentrations.
-
-
Inoculation and Incubation:
-
Dispense equal volumes of the bacterial suspension and the antimicrobial dilutions into the wells of the microtiter plate.
-
Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).
-
Incubate the plates at 35°C ± 2°C for 16-20 hours.
-
-
Interpretation of Results:
-
The MIC is the lowest concentration of the compound that prevents visible growth of the microorganism.
-
Protocol 3: Radioligand Binding Assay for CNS Receptor Affinity
This assay measures the ability of a compound to displace a radiolabeled ligand from a specific receptor, thereby determining its binding affinity (Ki).
-
Membrane Preparation:
-
Homogenize brain tissue (e.g., rat cortex for serotonin receptors) or cultured cells expressing the target receptor in ice-cold buffer.
-
Centrifuge the homogenate and resuspend the pellet in fresh buffer. Repeat this washing step.
-
Determine the protein concentration of the final membrane preparation.
-
-
Binding Assay:
-
In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-Ketanserin for 5-HT2A receptors), and varying concentrations of the test compound (amine hydrochlorides).
-
Include wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known unlabeled ligand).
-
Incubate the plate at a specific temperature for a defined period to reach equilibrium.
-
-
Separation and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC₅₀ (the concentration of the compound that inhibits 50% of specific binding) from the resulting sigmoidal curve.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Validating the In Vitro Biological Activity of 2-Cyclopropylpropan-2-amine hydrochloride: A Comparative Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of 2-Cyclopropylpropan-2-amine hydrochloride in vitro. As a novel compound with structural similarities to cycloalkylamines known to exhibit psychoactive properties, a systematic evaluation of its effects on key neurological pathways is warranted.[1] This document outlines a logical, multi-stage experimental approach, beginning with fundamental cytotoxicity profiling and progressing to specific functional assays targeting monoamine oxidase (MAO) and the dopamine transporter (DAT).
The experimental design emphasizes scientific integrity, featuring self-validating protocols and objective comparisons against established reference compounds. By following this guide, researchers can generate robust and reproducible data to elucidate the pharmacological profile of this compound.
Experimental Workflow: A Phased Approach to In Vitro Characterization
A tiered approach is essential to efficiently characterize a novel compound. The workflow begins with broad toxicity screening to determine safe dosing ranges for subsequent, more specific functional assays. This ensures that observed effects in functional assays are not simply artifacts of cytotoxicity.
Caption: Phased experimental workflow for in vitro validation.
Phase 1: Foundational Cytotoxicity Assessment
Before investigating specific biological activities, it is crucial to determine the concentration range at which this compound exhibits cytotoxic effects.[2][3][4] This baseline assessment ensures that subsequent functional assays are conducted at non-toxic concentrations, thereby isolating the pharmacological effects of the compound.
Protocol 1: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[5]
Objective: To determine the concentration of this compound that reduces cell viability by 50% (IC50).
Materials:
-
Human Embryonic Kidney 293 (HEK293) cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Cell Plating: Seed HEK293 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in DMEM. Replace the culture medium with the compound dilutions and incubate for 24-48 hours. Include a vehicle control (medium only).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against the compound concentration to determine the IC50 value.
| Compound | Predicted Cytotoxicity IC50 (µM) |
| 2-Cyclopropylpropan-2-amine HCl | >100 |
| Doxorubicin (Positive Control) | ~1 |
Phase 2: Functional Characterization
Based on the structural class of this compound, investigating its potential interaction with monoamine systems is a logical next step.[1] The following assays will probe its inhibitory activity on monoamine oxidase (MAO) and the dopamine transporter (DAT).
Protocol 2: Monoamine Oxidase (MAO) Inhibition Assay
This fluorometric assay measures the activity of MAO-A and MAO-B enzymes.[6][7] A decrease in fluorescence in the presence of the test compound indicates inhibition.
Objective: To determine the IC50 of this compound for MAO-A and MAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO substrate (e.g., p-tyramine)[8]
-
Horseradish peroxidase (HRP)
-
Fluorometric probe (e.g., Amplex Red)
-
This compound
-
Clorgyline (MAO-A specific inhibitor)
-
Selegiline (MAO-B specific inhibitor)
-
Black 96-well plates
Procedure:
-
Reagent Preparation: Prepare a working solution containing the MAO substrate, HRP, and the fluorometric probe in assay buffer.
-
Compound and Enzyme Addition: In a black 96-well plate, add the test compound at various concentrations, followed by the MAO-A or MAO-B enzyme. Include wells with Clorgyline and Selegiline as positive controls.
-
Reaction Initiation: Add the working solution to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Data Acquisition: Measure the fluorescence intensity (e.g., excitation at 530 nm, emission at 585 nm).
-
Data Analysis: Calculate the percentage of MAO inhibition for each concentration of the test compound and determine the IC50 values for both MAO-A and MAO-B.
| Compound | MAO-A IC50 (nM) | MAO-B IC50 (nM) |
| 2-Cyclopropylpropan-2-amine HCl | To be determined | To be determined |
| Clorgyline | ~10 | >10,000 |
| Selegiline | >10,000 | ~20 |
| Tranylcypromine (Non-specific) | ~200 | ~250 |
Protocol 3: Dopamine Transporter (DAT) Uptake Inhibition Assay
This assay measures the ability of a compound to inhibit the reuptake of dopamine into cells expressing the dopamine transporter.[9][10][11] A reduction in the uptake of radiolabeled dopamine indicates DAT inhibition.
Objective: To determine the IC50 of this compound for DAT inhibition.
Materials:
-
HEK293 cells stably expressing human DAT (hDAT)
-
[³H]Dopamine (radioligand)
-
Krebs-Ringer-HEPES (KRH) buffer
-
This compound
-
GBR 12909 (selective DAT inhibitor)
-
Bupropion (non-selective monoamine reuptake inhibitor)
-
96-well microplates
-
Liquid scintillation counter
Procedure:
-
Cell Plating: Plate hDAT-HEK293 cells in 96-well plates and allow them to adhere overnight.[12]
-
Assay Preparation: Wash the cells with KRH buffer.
-
Compound Pre-incubation: Add serial dilutions of the test compounds to the wells and pre-incubate for 10-15 minutes.[12]
-
Dopamine Uptake: Initiate the uptake reaction by adding a fixed concentration of [³H]Dopamine to all wells.[12]
-
Reaction Termination: After a short incubation (e.g., 10 minutes), terminate the uptake by rapidly washing the cells with ice-cold KRH buffer.
-
Cell Lysis and Scintillation Counting: Lyse the cells and measure the radioactivity using a liquid scintillation counter.[12]
-
Data Analysis: Plot the percentage of dopamine uptake inhibition against the compound concentration to determine the IC50 value.
| Compound | DAT Uptake Inhibition IC50 (nM) |
| 2-Cyclopropylpropan-2-amine HCl | To be determined |
| GBR 12909 | ~5 |
| Bupropion | ~305 |
| Cocaine | ~100 |
Signaling Pathway Context
The potential mechanisms of action of this compound, if it proves to be a MAO or DAT inhibitor, would directly impact dopaminergic signaling. The following diagram illustrates these potential points of intervention.
Caption: Potential intervention points in dopaminergic signaling.
Conclusion
This guide provides a robust and scientifically sound methodology for the initial in vitro characterization of this compound. By systematically evaluating its cytotoxicity and potential inhibitory effects on MAO and DAT, researchers can generate the foundational data necessary to determine its pharmacological profile. The inclusion of well-established comparator compounds will allow for a clear and objective assessment of its potency and selectivity. This structured approach is essential for advancing our understanding of novel compounds and their potential therapeutic applications.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]
- 4. nebiolab.com [nebiolab.com]
- 5. kosheeka.com [kosheeka.com]
- 6. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 7. Monoamine Oxidase Assays [cellbiolabs.com]
- 8. assaygenie.com [assaygenie.com]
- 9. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to the Cross-Validation of Analytical Results for 2-Cyclopropylpropan-2-amine Hydrochloride
Introduction: The Analytical Imperative for a Key Pharmaceutical Intermediate
2-Cyclopropylpropan-2-amine hydrochloride is a crucial building block in modern medicinal chemistry, frequently utilized as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs).[1] Its structural integrity—purity, identity, and impurity profile—is paramount, as any deviation can directly impact the safety and efficacy of the final drug product. Consequently, relying on a single analytical method for its characterization presents a significant risk. A given method may possess inherent biases or blind spots; for instance, it might fail to detect a co-eluting impurity or cause the degradation of a thermally labile species.
This guide provides a comprehensive framework for the cross-validation of analytical results for this compound. We will explore two primary, orthogonal chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—and discuss how their results can be synergistically evaluated to build a robust, trustworthy, and scientifically sound analytical profile. Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring that the methodologies are fit for their intended purpose in a regulated environment.[2][3][4]
The Principle of Orthogonal Cross-Validation
Orthogonal validation is the practice of using two or more analytical methods that rely on fundamentally different principles of separation and/or detection to measure the same attribute of a sample. For this compound, an assay value determined by Reversed-Phase HPLC (separating based on polarity) should be in close agreement with the value determined by GC-MS (separating based on volatility and boiling point). Agreement between such disparate methods provides a high degree of confidence in the analytical result, as it is improbable that both methods would share the same systematic errors or interferences.
Method 1: Reversed-Phase HPLC with Pre-Column Derivatization
Expertise & Rationale: this compound, like most primary amines, lacks a native chromophore, rendering it nearly invisible to standard UV detectors.[5] To overcome this, we employ pre-column derivatization, a technique where the analyte is reacted with a reagent to form a product with strong UV absorbance or fluorescence.[6][7] We have selected o-phthalaldehyde (OPA) with a thiol (e.g., 3-mercaptopropionic acid) as the derivatizing agent. This reaction is rapid, quantitative at room temperature, and produces a highly fluorescent isoindole derivative, enabling sensitive detection.[8] The choice of a C18 column is standard for separating small molecules of moderate polarity, and the gradient elution ensures that both the derivatized analyte and potential impurities are well-resolved.
Detailed Experimental Protocol: HPLC-UV
-
Reagent Preparation:
-
Borate Buffer (0.1 M, pH 9.5): Dissolve 6.18 g of boric acid in 1 L of water, and adjust the pH to 9.5 using a 5 M sodium hydroxide solution.
-
OPA Derivatization Reagent: Dissolve 50 mg of o-phthalaldehyde in 1 mL of methanol. Add 20 µL of 3-mercaptopropionic acid and dilute to 10 mL with the pH 9.5 Borate Buffer. This reagent should be prepared fresh daily and protected from light.
-
-
Standard and Sample Preparation:
-
Standard Stock (1.0 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of a 50:50 acetonitrile/water mixture.
-
Sample Stock (1.0 mg/mL): Prepare in the same manner as the standard.
-
Working Solutions (for Linearity): Prepare a series of dilutions from the stock solution to cover the expected range (e.g., 1-100 µg/mL).
-
-
Automated Derivatization & Injection:
-
Configure the autosampler to perform the following sequence for each injection:
-
Aspirate 10 µL of the sample/standard.
-
Aspirate 40 µL of the OPA Derivatization Reagent.
-
Mix in a loop for 1.0 minute.
-
Inject 20 µL of the resulting mixture onto the column.
-
-
-
Chromatographic Conditions:
-
Instrument: Agilent 1260 Infinity II or equivalent.
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 20 mM Potassium Phosphate buffer, pH 6.5.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) % B 0.0 30 10.0 80 12.0 80 12.1 30 | 15.0 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: Diode Array Detector (DAD), Wavelength: 340 nm.
-
Trustworthiness through Validation: This method must be validated according to ICH Q2(R1) guidelines.[2] Key parameters to establish include Specificity (no interference from blanks or known impurities), Linearity (minimum of 5 concentrations, r² > 0.999), Accuracy (recovery at 3 levels), and Precision (repeatability and intermediate precision, RSD < 2%).[2]
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
Expertise & Rationale: GC-MS provides an excellent orthogonal confirmation. The separation is based on the analyte's volatility and interaction with a non-polar stationary phase, which is fundamentally different from the polarity-based separation in RP-HPLC. The mass spectrometer serves as a highly specific detector, providing structural information and confirming the identity of the main peak and any separated impurities.
A critical consideration for amines in GC is the potential for on-column reactions or adsorption.[9] The hydrochloride salt must first be neutralized to the free base to ensure volatility. We will perform a liquid-liquid extraction (LLE) into a non-protic solvent like methyl tert-butyl ether (MTBE) after basification. Using methanol as a solvent is explicitly avoided, as it can react with amines in a hot GC inlet to form methylated artifacts.[9] A low-polarity column (e.g., DB-5ms) is chosen for its robustness and general applicability.
Detailed Experimental Protocol: GC-MS
-
Standard and Sample Preparation (Free Base Extraction):
-
Standard Stock (1.0 mg/mL in Methanol): Prepare as in the HPLC method. (Methanol is acceptable here as it will be removed).
-
Sample Stock (1.0 mg/mL in Methanol): Prepare similarly.
-
Extraction:
-
To 1 mL of the stock solution in a glass vial, add 1 mL of water.
-
Add 200 µL of 2 M Sodium Hydroxide to neutralize the HCl and form the free base.
-
Add 2 mL of MTBE, cap tightly, and vortex for 2 minutes.
-
Allow the layers to separate (or centrifuge briefly).
-
Carefully transfer the upper organic (MTBE) layer to a clean autosampler vial. This solution contains the volatile free amine.
-
-
-
Chromatographic Conditions:
-
Instrument: Agilent 8890 GC with 5977B MSD or equivalent.
-
Column: Agilent J&W DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Inlet: Split/Splitless, used in Split mode (e.g., 20:1 ratio).
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial: 60°C, hold for 1 minute.
-
Ramp: 20°C/min to 280°C.
-
Hold: 2 minutes at 280°C.
-
-
Transfer Line Temperature: 280°C.
-
-
Mass Spectrometer Conditions:
-
Ion Source: Electron Ionization (EI).
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: 40-300 m/z.
-
Trustworthiness through Validation: The high specificity of MS detection is a key advantage. Validation should confirm identity by comparing the mass spectrum of the sample's main peak to that of a reference standard. The assay can be quantified using an internal standard and validated for linearity, accuracy, and precision, similar to the HPLC method.
Comparative Data Analysis
The ultimate goal of cross-validation is to compare the quantitative and qualitative results from the orthogonal methods. The data should be compiled into a clear, comparative format.
Table 1: Hypothetical Cross-Validation Data for Batch No. 17397-13-6
| Parameter | HPLC-UV Result | GC-MS Result | Acceptance Criteria | Conclusion |
| Assay (% w/w) | 99.7% | 99.6% | Results within 1.0% | Pass |
| Purity (% Area) | 99.85% | 99.90% | Results within 0.5% | Pass |
| Impurity A (RRT 0.85) | 0.08% | 0.07% | Corroborated | Pass |
| Impurity B (RRT 1.20) | 0.05% | Not Detected | Discrepancy Noted | Investigation Required |
| Identity Confirmation | Retention Time Match | Mass Spectrum Match | Confirmed by both | Pass |
Analysis of Hypothetical Results: In this example, the assay and purity values show excellent agreement between HPLC and GC-MS, providing high confidence in the batch's quality. The methods also corroborate the presence and level of Impurity A.
However, a discrepancy is noted for Impurity B, which was detected by HPLC but not GC-MS. This is a critical finding that demonstrates the value of the cross-validation approach. The causality could be:
-
Impurity B is non-volatile or thermally labile: It would be visible by HPLC but would not elute from the GC column or would degrade in the hot inlet.
-
Impurity B is a salt: It would not be extracted into the organic solvent during the GC sample preparation.
This discrepancy triggers an investigation to identify Impurity B (e.g., using LC-MS) and understand its origin, ensuring a complete and accurate impurity profile.
Conclusion
The analytical characterization of this compound cannot be reliably achieved with a single method. A robust cross-validation strategy, employing orthogonal techniques like derivatization-based HPLC and GC-MS, is essential for ensuring data integrity. By systematically comparing results for assay, purity, and impurity profiles, analysts can identify potential method-specific biases and uncover a more complete and accurate picture of the material's quality. This rigorous, scientifically-grounded approach is fundamental to supporting drug development and manufacturing, ultimately safeguarding patient safety.
References
- 1. This compound [myskinrecipes.com]
- 2. database.ich.org [database.ich.org]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. altabrisagroup.com [altabrisagroup.com]
- 5. HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column | SIELC Technologies [sielc.com]
- 6. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Cyclopropylamines in Catalysis: A Structural Perspective on 2-Cyclopropylpropan-2-amine Hydrochloride
Introduction: The Enduring Appeal of the Cyclopropyl Moiety
In the landscape of modern medicinal chemistry and drug development, the cyclopropyl group stands out as a uniquely valuable structural motif. Its inherent ring strain and distinct electronic properties—behaving as a "three-membered acrobat" with both sigma and pi character—allow it to serve as a versatile bioisostere for phenyl rings or gem-dimethyl groups, often improving metabolic stability, binding affinity, and membrane permeability.[1] Consequently, the development of robust catalytic methods for the synthesis of molecules containing cyclopropylamines, a key building block, is of paramount importance.[2]
This guide provides a comparative analysis of cyclopropylamines as substrates and ligands in catalysis, with a specific focus on understanding the potential role of 2-cyclopropylpropan-2-amine hydrochloride. While the parent cyclopropylamine is well-documented in catalytic cross-coupling reactions, its tertiary analogue, 2-cyclopropylpropan-2-amine, remains largely unexplored in this context.[3][4] By juxtaposing the known catalytic behavior of established cyclopropylamines with a structure-based functional analysis of this more sterically hindered derivative, we aim to provide researchers with predictive insights and a framework for future experimentation.
Structural Comparison: Steric and Electronic Divergence
The primary difference between cyclopropylamine and 2-cyclopropylpropan-2-amine lies in the substitution pattern of the carbon atom alpha to the amino group. This structural variance is the principal determinant of their differing reactivity and potential catalytic performance.
-
Cyclopropylamine: Features a primary amine attached to the cyclopropane ring. Its relatively small steric footprint allows for facile coordination to metal centers.
-
2-Cyclopropylpropan-2-amine: Possesses a tertiary carbon atom adjacent to the amine, bearing two additional methyl groups. This gem-dimethyl substitution introduces significant steric bulk around the nitrogen atom.
References
Head-to-head comparison of synthetic routes for 2-Cyclopropylpropan-2-amine hydrochloride
An In-Depth Technical Guide to the Synthesis of 2-Cyclopropylpropan-2-amine Hydrochloride: A Head-to-Head Comparison of Synthetic Routes
Introduction
2-Cyclopropylpropan-2-amine and its hydrochloride salt are valuable building blocks in medicinal chemistry and drug development. The unique combination of a sterically hindered tertiary amine and a cyclopropyl group imparts desirable pharmacokinetic and pharmacodynamic properties to parent molecules. The synthesis of such sterically hindered primary amines, however, presents a significant challenge. Direct amination methods are often inefficient for tertiary carbons. This guide provides a comprehensive, head-to-head comparison of the most viable synthetic routes to this compound, designed for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and offer a comparative analysis to guide route selection based on laboratory or process chemistry needs.
Overview of Synthetic Strategies
Three primary synthetic strategies emerge for the construction of this compound. Each route begins from different, readily available starting materials and employs distinct chemical transformations. The choice of route can have significant implications for yield, purity, scalability, and safety.
-
The Ritter Reaction Pathway: A direct approach that constructs the C-N bond at the tertiary carbon center from a corresponding alcohol.[1][2]
-
Grignard Reaction & Reductive Amination: A two-stage process that first assembles the carbon skeleton into a ketone, followed by conversion to the amine.[3][4][5]
-
The Curtius Degradation Pathway: A rearrangement reaction that converts a carboxylic acid derivative into a primary amine with the loss of one carbon atom.[6][7][8]
Caption: High-level overview of the three main synthetic routes to the target compound.
Route 1: The Ritter Reaction Pathway
Principle and Rationale
The Ritter reaction is a powerful method for synthesizing N-alkyl amides from nitriles and a source of a stable carbocation, such as a tertiary alcohol.[9][10] The reaction is typically carried out in a strong acid, which protonates the alcohol, facilitating its departure as a water molecule to generate a tertiary carbocation. This electrophilic carbocation is then trapped by the nucleophilic nitrogen of a nitrile (e.g., acetonitrile). The resulting nitrilium ion is subsequently hydrolyzed during aqueous workup to yield an N-tert-alkyl amide. This amide can then be hydrolyzed under acidic or basic conditions to afford the desired primary amine.[1][2][11] This route is particularly well-suited for synthesizing sterically hindered amines where direct SN2 reactions would fail.
The necessary precursor, 2-cyclopropylpropan-2-ol, is readily synthesized via the Grignard reaction of cyclopropylmagnesium bromide with acetone.
Experimental Protocols
Step 1a: Synthesis of 2-Cyclopropylpropan-2-ol
-
Grignard Reagent Formation: To a flame-dried, three-necked flask under a nitrogen atmosphere, add magnesium turnings (1.2 eq). Add a solution of cyclopropyl bromide (1.0 eq) in anhydrous diethyl ether or THF via a dropping funnel. Initiate the reaction with a small portion of the bromide solution and an iodine crystal if necessary. Once initiated, add the remaining bromide solution dropwise, maintaining a gentle reflux. After the addition is complete, continue to stir at room temperature for 1 hour to ensure complete formation of cyclopropylmagnesium bromide.
-
Reaction with Acetone: Cool the Grignard solution to 0 °C in an ice bath. Add a solution of acetone (1.1 eq) in anhydrous diethyl ether dropwise, maintaining the internal temperature below 10 °C.
-
Quenching and Workup: After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour. Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-cyclopropylpropan-2-ol, which can be purified by distillation.
Step 1b: Ritter Reaction and Amide Hydrolysis
-
Amide Formation: In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-cyclopropylpropan-2-ol (1.0 eq) in acetonitrile (5-10 eq). Cool the flask in an ice bath to 0-5 °C. Slowly add concentrated sulfuric acid (2.0 eq) dropwise, ensuring the internal temperature does not exceed 10 °C.[1]
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction by TLC or GC-MS.
-
Workup and Isolation of Amide: Carefully pour the reaction mixture over crushed ice. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8). Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the crude N-(2-cyclopropylpropan-2-yl)acetamide.
-
Amide Hydrolysis: To the crude amide, add 6M hydrochloric acid (10-15 eq). Heat the mixture to reflux (approx. 100 °C) for 12-16 hours.[1]
-
Isolation of Amine Hydrochloride: After cooling, the this compound may precipitate. If so, it can be collected by filtration. Alternatively, the solution can be concentrated under reduced pressure. The resulting solid is then washed with a cold non-polar solvent (e.g., diethyl ether) and dried under vacuum to yield the final product.
Workflow and Mechanistic Diagram
Caption: Step-wise workflow for the Ritter Reaction pathway.
Pros and Cons Analysis
-
Advantages:
-
Directness: Effectively creates the C-N bond at the challenging tertiary center in a single key transformation from the alcohol.
-
High Atom Economy (Ritter Step): Incorporates the nitrile directly into the product.
-
Well-Established: The Ritter reaction is a classic and reliable method for this type of transformation.[1][10]
-
-
Disadvantages:
-
Harsh Conditions: Requires the use of concentrated strong acids (e.g., H₂SO₄), which can be corrosive and may not be compatible with sensitive functional groups.
-
Waste Generation: The neutralization and hydrolysis steps generate significant salt waste.[10]
-
Potential for Side Reactions: Carbocation intermediates can undergo elimination or rearrangement, although this is less of a concern with this specific substrate.
-
Route 2: Grignard Reaction & Reductive Amination
Principle and Rationale
This two-stage approach first constructs the carbon backbone of the target molecule in the form of a ketone, cyclopropyl methyl ketone. This is achieved via a Grignard reaction between cyclopropylmagnesium bromide and acetonitrile, followed by acidic hydrolysis of the intermediate imine. The second stage involves converting the ketone into the primary amine via reductive amination.[3][4]
Reductive amination is a versatile method that transforms a carbonyl group into an amine.[5] In this case, the ketone reacts with an ammonia source to form an intermediate imine (or enamine), which is then reduced in situ to the desired amine. A variety of reducing agents can be used, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), which are mild enough to selectively reduce the imine in the presence of the starting ketone.[3]
Experimental Protocols
Step 2a: Synthesis of Cyclopropyl Methyl Ketone
-
Grignard Reagent Formation: Prepare cyclopropylmagnesium bromide from cyclopropyl bromide and magnesium turnings as described in Route 1, Step 1a.
-
Reaction with Nitrile: Cool the Grignard solution to 0 °C. Add a solution of acetonitrile (1.0 eq) in anhydrous diethyl ether dropwise. The reaction is typically slower than with aldehydes or ketones.[12] Allow the mixture to warm to room temperature and stir for several hours or overnight.
-
Hydrolysis to Ketone: Quench the reaction by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. Stir vigorously until the intermediate imine is fully hydrolyzed to the ketone. Separate the organic layer, and extract the aqueous layer with diethyl ether (2x). Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine. Dry over anhydrous magnesium sulfate, filter, and remove the solvent. The crude cyclopropyl methyl ketone can be purified by distillation.
Step 2b: Reductive Amination
-
Imine Formation and Reduction: To a solution of cyclopropyl methyl ketone (1.0 eq) in methanol, add ammonium acetate or a solution of ammonia in methanol. Stir the mixture for 30-60 minutes to allow for imine formation.
-
Reduction: Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise to the solution, monitoring for gas evolution. Stir the reaction at room temperature until the starting ketone is consumed (monitor by TLC or GC-MS).
-
Workup and Salt Formation: Carefully acidify the reaction mixture with concentrated HCl. Remove the methanol under reduced pressure. Partition the residue between water and diethyl ether to remove any unreacted starting material or non-basic byproducts. Basify the aqueous layer with NaOH until pH > 12. Extract the free amine with diethyl ether (3x). Dry the combined organic layers over anhydrous potassium carbonate, filter, and concentrate.
-
Hydrochloride Salt Formation: Dissolve the crude amine in a minimal amount of a suitable solvent like diethyl ether or isopropanol. Add a solution of HCl in ether (or gaseous HCl) until the solution is acidic. The hydrochloride salt will precipitate. Collect the solid by filtration, wash with cold ether, and dry under vacuum.
Workflow and Mechanistic Diagram
Caption: Step-wise workflow for the Grignard and Reductive Amination pathway.
Pros and Cons Analysis
-
Advantages:
-
Milder Conditions: The reductive amination step often proceeds under milder, less acidic conditions than the Ritter reaction.
-
Versatility: The ketone intermediate is a stable, isolable compound that can be used in other synthetic routes. Reductive amination is a highly versatile and widely used reaction.[4]
-
Avoids Strong Acids: This route avoids the use of concentrated sulfuric acid.
-
-
Disadvantages:
-
Multiple Steps: This route is longer, requiring the synthesis, isolation, and purification of an intermediate ketone.
-
Reagent Toxicity: Sodium cyanoborohydride is toxic and requires careful handling and quenching to avoid the generation of hydrogen cyanide gas.
-
Control of Amination: Reductive amination can sometimes lead to the formation of secondary and tertiary amine byproducts if conditions are not carefully controlled.
-
Route 3: The Curtius Degradation Pathway
Principle and Rationale
The Curtius degradation (or Curtius rearrangement) is a thermal or photochemical rearrangement of an acyl azide to an isocyanate, with the loss of nitrogen gas.[6][7] The isocyanate can then be trapped with various nucleophiles. Trapping with water or acid leads to a carbamic acid, which decarboxylates to give a primary amine. This method provides a route to amines from carboxylic acids with the loss of one carbon.
For the synthesis of 2-cyclopropylpropan-2-amine, the required starting material is 2-cyclopropyl-2-methylpropanoic acid. This acid can be prepared from cyclopropyl methyl ketone (from Route 2) via several methods, such as a haloform reaction if applicable, or more generally through α-alkylation of a corresponding propionate ester followed by hydrolysis.
Experimental Protocols
Step 3a: Synthesis of 2-Cyclopropyl-2-methylpropanoic Acid (Example from an ester)
-
Enolate Formation: To a solution of diisopropylamine (1.1 eq) in anhydrous THF at -78 °C, add n-butyllithium (1.1 eq) and stir for 30 minutes. Add ethyl cyclopropylacetate (1.0 eq) dropwise and stir for 1 hour to form the lithium enolate.
-
Alkylation: Add methyl iodide (1.2 eq) to the enolate solution at -78 °C and allow the mixture to slowly warm to room temperature.
-
Hydrolysis: Quench the reaction with water. After workup, hydrolyze the resulting ester with aqueous NaOH or LiOH, followed by acidification to yield 2-cyclopropyl-2-methylpropanoic acid.
Step 3b: Curtius Degradation
-
Acyl Chloride Formation: Convert the carboxylic acid (1.0 eq) to its acyl chloride by reacting it with thionyl chloride (SOCl₂) or oxalyl chloride in a suitable solvent like dichloromethane with a catalytic amount of DMF.
-
Acyl Azide Formation: Dissolve the crude acyl chloride in a solvent like acetone or THF. Cool to 0 °C and add a solution of sodium azide (NaN₃) (1.5 eq) in water dropwise. Stir vigorously for 1-2 hours at 0 °C.
-
Rearrangement and Trapping: Carefully extract the acyl azide into a non-polar solvent like toluene. Dry the organic solution over anhydrous magnesium sulfate. Heat the toluene solution to reflux. The acyl azide will rearrange to the isocyanate, evolving N₂ gas. Continue heating until gas evolution ceases.
-
Hydrolysis to Amine: Cool the solution containing the isocyanate. Add aqueous HCl and heat the mixture to hydrolyze the isocyanate to the amine.
-
Isolation: After hydrolysis, cool the mixture. The this compound can be isolated by filtration or by concentrating the aqueous layer, as described in previous routes.
Workflow and Mechanistic Diagram
Caption: Step-wise workflow for the Curtius Degradation pathway.
Pros and Cons Analysis
-
Advantages:
-
Good for Stereoretention: The rearrangement step proceeds with retention of configuration at the migrating carbon.
-
Clean Conversion: The loss of nitrogen gas drives the reaction to completion.
-
-
Disadvantages:
-
Hazardous Reagents: Sodium azide is highly toxic and potentially explosive. Acyl azides are also thermally unstable and must be handled with extreme care. This is a major drawback for scalability.
-
Longer Route: Requires the synthesis of a specific carboxylic acid, which can add several steps to the overall sequence.
-
Harsh Conditions: Often requires heating, and the use of reagents like thionyl chloride.
-
Head-to-Head Comparison
| Feature | Route 1: Ritter Reaction | Route 2: Grignard + Reductive Amination | Route 3: Curtius Degradation |
| Number of Key Steps | 2 (Alcohol Synthesis, Ritter/Hydrolysis) | 3 (Ketone Synthesis, Reductive Amination, Salt Formation) | 3+ (Acid Synthesis, Azide Formation/Rearrangement, Hydrolysis) |
| Overall Yield | Moderate to Good | Moderate to Good | Variable, often lower due to multiple steps |
| Starting Materials | Cyclopropyl bromide, Acetone, Acetonitrile | Cyclopropyl bromide, Acetonitrile, Ammonia source | Cyclopropylacetic ester, Methyl iodide, Sodium azide |
| Key Reagents | Conc. H₂SO₄, HCl | NaBH₃CN (toxic), Grignard Reagent | NaN₃ (highly toxic, explosive risk), SOCl₂ |
| Safety Concerns | Corrosive strong acids | Toxic cyanide-based reagent, Grignard handling | Highly toxic and potentially explosive azides |
| Scalability | Moderate; handling large volumes of strong acid can be challenging. | Good; reductive amination is common in process chemistry, though cyanide reagents may be avoided. | Poor; the use of azides is a significant barrier to large-scale synthesis. |
| Simplicity | High; relatively direct route. | Moderate; involves isolation of a key intermediate. | Low; multi-step and requires handling of hazardous materials. |
Conclusion and Recommendation
The choice of synthetic route for this compound depends heavily on the desired scale, available equipment, and safety considerations.
-
For Laboratory-Scale Synthesis: The Ritter Reaction (Route 1) is often the most efficient and direct method. Its simplicity and the use of common laboratory reagents make it an attractive choice for preparing gram-scale quantities for research purposes, provided appropriate care is taken with strong acids.
-
For Scalability and Process Development: The Grignard Reaction followed by Reductive Amination (Route 2) presents the most promising route for larger-scale production. While it involves an additional step, it avoids the use of highly corrosive concentrated sulfuric acid and the exceptionally hazardous azide reagents. Reductive amination is a robust and well-understood transformation in industrial settings, and alternative, less toxic reducing agents are available. The isolation of the ketone intermediate also provides a convenient checkpoint for purification.
-
Alternative/Specialized Cases: The Curtius Degradation (Route 3) is the least favorable option due to the significant safety hazards associated with azides. It should only be considered if the specific carboxylic acid precursor is readily available through other means and if other routes have proven unsuccessful.
Ultimately, for researchers and drug development professionals, Route 2 offers the best balance of efficiency, safety, and scalability , making it the recommended pathway for producing this compound for further development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Ritter Reaction [organic-chemistry.org]
- 10. Ritter reaction - Wikipedia [en.wikipedia.org]
- 11. glaserr.missouri.edu [glaserr.missouri.edu]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
Navigating the Nuances of Sterically Hindered Amines: A Comparative Guide to the Reproducibility of 2-Cyclopropylpropan-2-amine Hydrochloride in Synthesis
In the landscape of modern medicinal chemistry, the incorporation of unique structural motifs is a cornerstone of developing novel therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles. The cyclopropyl group, in particular, has garnered significant attention for its ability to impart favorable properties such as metabolic stability and enhanced potency.[1][2] 2-Cyclopropylpropan-2-amine hydrochloride, a sterically hindered primary amine, serves as a valuable building block for introducing this desirable moiety.[3] However, as with any specialized reagent, understanding the reproducibility of reactions involving this compound is paramount for researchers, scientists, and drug development professionals aiming for scalable and reliable synthetic routes.
This guide provides an in-depth comparison of the experimental reproducibility of this compound against a common, acyclic, sterically hindered alternative, tert-butylamine. We will delve into a representative synthetic transformation, reductive amination, and provide detailed experimental protocols, hypothetical performance data, and an analysis of the factors influencing successful and repeatable outcomes.
The Strategic Value of Steric Hindrance and the Cyclopropyl Moiety
The utility of this compound lies in the combination of a bulky tertiary alkyl substituent and the electronically unique cyclopropane ring. This steric hindrance can offer strategic advantages in controlling selectivity and preventing over-alkylation.[4] The cyclopropyl ring itself can influence the basicity and nucleophilicity of the amine, potentially altering reaction kinetics compared to its acyclic counterparts.
Comparative Analysis: Reductive Amination
Reductive amination is a cornerstone of amine synthesis, and its efficiency is a critical factor in the development of robust synthetic pathways.[5][6][7][8] Here, we compare the use of this compound and tert-butylamine in the reductive amination of a model ketone, acetophenone.
Experimental Workflow: Reductive Amination
Caption: Generalized workflow for the reductive amination of acetophenone with a primary amine.
Detailed Experimental Protocols
Protocol 1: Synthesis of N-(1-phenylethyl)-2-cyclopropylpropan-2-amine
-
Materials: Acetophenone, this compound, Methanol, Acetic Acid, Sodium Cyanoborohydride, Water, Ethyl Acetate, Saturated Sodium Bicarbonate Solution, Brine, Anhydrous Sodium Sulfate, Silica Gel.
-
Procedure:
-
To a solution of acetophenone (1.0 mmol) in methanol (10 mL) is added this compound (1.2 mmol) followed by acetic acid (1.2 mmol).
-
The mixture is stirred at room temperature for 1 hour to facilitate imine formation.
-
The reaction is cooled to 0°C in an ice bath.
-
Sodium cyanoborohydride (1.5 mmol) is added portion-wise over 10 minutes.
-
The reaction is allowed to warm to room temperature and stirred for 24 hours.
-
The reaction is quenched by the addition of water (10 mL) and the methanol is removed under reduced pressure.
-
The aqueous layer is basified with saturated sodium bicarbonate solution and extracted with ethyl acetate (3 x 15 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel.
-
Protocol 2: Synthesis of N-(1-phenylethyl)-tert-butylamine
-
Materials: Acetophenone, tert-Butylamine, Methanol, Acetic Acid, Sodium Cyanoborohydride, Water, Ethyl Acetate, Saturated Sodium Bicarbonate Solution, Brine, Anhydrous Sodium Sulfate, Silica Gel.
-
Procedure:
-
To a solution of acetophenone (1.0 mmol) in methanol (10 mL) is added tert-butylamine (1.2 mmol) followed by acetic acid (1.2 mmol).
-
The mixture is stirred at room temperature for 1 hour.
-
The reaction is cooled to 0°C.
-
Sodium cyanoborohydride (1.5 mmol) is added portion-wise.
-
The reaction is allowed to warm to room temperature and stirred for 24 hours.
-
Workup and purification follow the same procedure as described in Protocol 1.
-
Hypothetical Performance Data: A Comparative Overview
| Parameter | 2-Cyclopropylpropan-2-amine HCl | tert-Butylamine | Rationale for Hypothetical Data |
| Typical Yield | 75-85% | 80-90% | tert-Butylamine may exhibit slightly higher yields due to potentially faster imine formation, as the cyclopropyl group can have a modest electron-withdrawing effect, slightly reducing the nucleophilicity of the amine. |
| Reaction Time | 24-36 hours | 18-24 hours | The slightly lower nucleophilicity and increased steric bulk of the cyclopropylpropan-2-amine may lead to a slower reaction rate. |
| Purity (Post-Chromatography) | >95% | >95% | Both reactions, when carefully performed and purified, should yield high-purity products. |
| Key Reproducibility Factor | Consistent quality of the amine hydrochloride salt; complete imine formation before reduction. | Purity of tert-butylamine; effective management of its volatility. | The hydrochloride salt of the cyclopropylamine needs to be fully neutralized in situ for the reaction to proceed efficiently. Incomplete neutralization can lead to lower yields and variability. tert-Butylamine is volatile, and losses during handling can affect stoichiometry and reproducibility. |
| Potential Side Products | Unreacted starting materials; over-reduction of the ketone to the alcohol. | Unreacted starting materials; over-reduction of the ketone to the alcohol. | In both cases, incomplete imine formation can lead to the reduction of the starting ketone to the corresponding alcohol by sodium cyanoborohydride. |
Discussion: Factors Influencing Reproducibility
The successful and reproducible execution of reactions involving sterically hindered amines like this compound hinges on several critical factors:
-
Purity and Quality of Starting Materials: The purity of the amine is paramount. For this compound, the quality of the salt and the absence of impurities from its synthesis are crucial.
-
Stoichiometry and Reagent Addition: Precise control over the stoichiometry of the reactants is essential. With volatile amines like tert-butylamine, care must be taken to avoid losses during addition. For the hydrochloride salt, ensuring the complete in-situ neutralization to the free amine is critical for the reaction to proceed to completion.
-
Reaction Conditions: Temperature, reaction time, and solvent choice can significantly impact the outcome. For sterically hindered amines, allowing sufficient time for the formation of the imine intermediate before the addition of the reducing agent is key to minimizing the formation of the corresponding alcohol as a byproduct.
-
Scale-Up Considerations: As with any chemical process, scaling up from the lab bench to a larger scale introduces challenges in mixing, heat transfer, and reagent addition.[9] These factors can influence the local concentrations of reactants and, consequently, the reaction profile and reproducibility.
Alternative Synthetic Approaches and Comparative Amines
While reductive amination is a common method, other transformations such as N-alkylation and the Ritter reaction are also employed for the synthesis of complex amines.[9] The choice of amine in these reactions will similarly be governed by a balance of steric and electronic effects.
For comparative purposes, other sterically hindered primary amines that could be considered as alternatives to this compound include:
-
Adamantanamine: Offers even greater steric bulk and rigidity, which can be advantageous in certain applications but may also lead to lower reactivity.
-
1,1-Dimethylpropylamine: A close structural analog of tert-butylamine with slightly increased steric hindrance.
The choice of the optimal amine will always be context-dependent, relying on the specific substrate, desired product, and reaction conditions.
Caption: Logical relationship between the choice of amine, the synthetic method, and the factors affecting reproducibility.
Conclusion
This compound is a valuable reagent for introducing a sterically hindered cyclopropylamine moiety into target molecules. While its reactivity profile is influenced by both steric bulk and the electronic nature of the cyclopropyl group, reproducible experimental outcomes can be achieved through careful control of reaction parameters. When compared to a common acyclic alternative like tert-butylamine, the choice between them will depend on the specific synthetic goals, with considerations for reaction kinetics, potential side reactions, and the desired final properties of the target molecule. By understanding the key factors that govern the reproducibility of reactions with these amines, researchers can confidently incorporate them into their synthetic strategies, paving the way for the discovery and development of new chemical entities.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound [myskinrecipes.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Protecting-group-free synthesis of amines: synthesis of primary amines from aldehydes via reductive amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination [organic-chemistry.org]
- 9. glaserr.missouri.edu [glaserr.missouri.edu]
A Comparative Guide to the In Vivo Validation of 2-Cyclopropylpropan-2-amine Hydrochloride as a Novel MAO-B Inhibitor
Disclaimer: 2-Cyclopropylpropan-2-amine hydrochloride is a research chemical with limited publicly available in vivo efficacy data.[1][2][3] This guide, therefore, presents a scientifically grounded, hypothetical framework for its validation. Based on its structural similarity to known psychoactive cycloalkylamines, we propose its investigation as a novel Monoamine Oxidase-B (MAO-B) inhibitor for Parkinson's Disease (PD), a well-established therapeutic area with clear validation pathways.[4]
Introduction: The Rationale for a Novel MAO-B Inhibitor
Parkinson's disease (PD) is a progressive neurodegenerative disorder primarily defined by the loss of dopaminergic neurons in the substantia nigra.[5] A key therapeutic strategy involves preserving existing dopamine levels in the brain. Monoamine Oxidase-B (MAO-B) is a primary enzyme responsible for the degradation of dopamine.[5][6] By inhibiting MAO-B, we can increase the synaptic availability of dopamine, providing symptomatic relief and potentially offering neuroprotective benefits by reducing oxidative stress from dopamine metabolism.[5][6][7]
Current MAO-B inhibitors, such as Selegiline and Rasagiline, are effective therapies but are not without limitations, including metabolite profiles and the need for improved neuroprotective efficacy.[8][9][10][11] The novel structure of this compound presents an opportunity to explore a new chemical entity that may offer an improved efficacy and safety profile. This guide outlines a comprehensive in vivo validation workflow to rigorously assess its potential in a head-to-head comparison with established standards.
Part 1: The Competitive Landscape
To establish the therapeutic potential of 2-Cyclopropylpropan-2-amine HCl (herein referred to as "Test Compound"), its performance must be benchmarked against current standards of care.
-
Test Compound: this compound
-
Gold Standard Comparator: Selegiline. A first-generation, irreversible MAO-B inhibitor widely used in PD therapy.[12][13][14][15] It serves as a robust benchmark for symptomatic efficacy.
-
Second-Generation Comparator: Rasagiline. A potent, second-generation irreversible MAO-B inhibitor with a different metabolite profile than selegiline and evidence of neuroprotective properties in preclinical models.[8][9][10][11][16][17]
Part 2: In Vivo Validation Workflow: A Head-to-Head Efficacy Study in the MPTP Mouse Model
The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model is the gold standard for preclinical PD research.[18][19] MPTP is a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, mimicking the core pathology of PD.[18][19][20]
Experimental Workflow Diagram
Caption: Workflow for in vivo comparative efficacy testing.
Detailed Experimental Protocol
1. Animal Model and Housing:
-
Species: Male C57BL/6 mice, 8-10 weeks old. This strain is well-characterized and susceptible to MPTP neurotoxicity.[19][21]
-
Housing: Standard housing conditions (12h light/dark cycle, ad libitum access to food and water).
-
Acclimation: Animals are acclimated for at least one week prior to any procedures to minimize stress.[22]
2. Baseline Behavioral Assessment (Rotarod Test):
-
Purpose: To assess baseline motor coordination and balance.
-
Protocol:
-
Acclimate mice to the testing room for at least 1 hour.[22]
-
Train mice on the rotarod apparatus at a constant speed (e.g., 5 RPM) for 60 seconds for three trials to habituate them to the device.[22]
-
On the test day, place mice on the rod and accelerate it from 4 to 40 RPM over 300 seconds.[22][23][24]
-
Record the latency to fall for each mouse. The trial ends if the mouse falls or clings to the rod for one full passive rotation.[23]
-
Perform three trials with a 15-minute inter-trial interval.[23] The average latency is used as the baseline score.
-
3. Induction of Parkinsonism (MPTP Administration):
-
Causality: The subacute MPTP regimen reliably induces significant loss of dopaminergic neurons without the high mortality of acute models.[20]
-
Protocol:
-
Prepare MPTP hydrochloride fresh by dissolving in sterile saline.
-
Administer MPTP via intraperitoneal (i.p.) injection at a dose of 25-30 mg/kg once daily for five consecutive days.[20][21]
-
A control group receives saline injections. All injections should be administered at the same time each day.[25]
-
Monitor animals closely for any signs of distress.
-
4. Treatment Groups and Dosing:
-
Rationale: Animals are randomly assigned to treatment groups 24 hours after the final MPTP injection. This allows for the neurotoxic cascade to initiate before therapeutic intervention begins, modeling a clinically relevant scenario.
-
Groups (n=12/group):
-
Group 1 (Healthy Control): Saline + Vehicle (i.p.)
-
Group 2 (Disease Control): MPTP + Vehicle (i.p.)
-
Group 3 (Test Compound): MPTP + 2-Cyclopropylpropan-2-amine HCl (e.g., 10 mg/kg, i.p.)
-
Group 4 (Gold Standard): MPTP + Selegiline (10 mg/kg, i.p.)[26]
-
Group 5 (Comparator): MPTP + Rasagiline (1 mg/kg, i.p.)[26]
-
-
Administration: Daily i.p. injections for 21 days. Doses for comparator drugs are based on established effective doses in rodent models.[26] The dose for the test compound is hypothetical and would be determined by prior dose-ranging studies.
5. Endpoint Analysis:
-
Behavioral Testing (Day 21): The Rotarod test is repeated as described in step 2 to assess functional motor recovery.
-
Tissue Collection & Neurochemical Analysis:
-
24 hours after the final behavioral test, animals are euthanized.
-
The brains are rapidly extracted, and the striata are dissected on ice.
-
Striatal tissue is weighed and immediately frozen at -80°C.[27]
-
Dopamine Measurement: Dopamine and its metabolites (DOPAC) are quantified using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).[27][28][29] This provides a direct biochemical measure of the integrity of the dopaminergic system.[30][31]
-
Part 3: Comparative Data Analysis & Interpretation (Hypothetical Data)
The following tables summarize plausible outcomes from the described experiment, designed to illustrate how data would be presented and interpreted.
Table 1: Comparative Motor Performance (Rotarod Test)
| Treatment Group | Mean Latency to Fall (seconds) ± SEM | % Improvement vs. MPTP Control |
| Healthy Control | 285.5 ± 10.2 | N/A |
| MPTP + Vehicle | 95.3 ± 8.5 | 0% |
| MPTP + Test Compound | 198.7 ± 12.1 | 108.5% |
| MPTP + Selegiline | 175.4 ± 11.8 | 84.1% |
| MPTP + Rasagiline | 188.9 ± 10.9 | 98.2% |
Interpretation: The hypothetical data show that MPTP treatment causes a severe deficit in motor coordination. All drug-treated groups show significant improvement. Notably, the Test Compound demonstrates superior functional recovery compared to both Selegiline and Rasagiline, suggesting potent symptomatic relief.
Table 2: Comparative Neurochemical Restoration (Striatal Dopamine)
| Treatment Group | Striatal Dopamine (ng/g tissue) ± SEM | % Protection vs. MPTP Control |
| Healthy Control | 12,500 ± 450 | N/A |
| MPTP + Vehicle | 3,100 ± 310 | 0% |
| MPTP + Test Compound | 7,950 ± 520 | 52.7% |
| MPTP + Selegiline | 6,200 ± 480 | 33.7% |
| MPTP + Rasagiline | 7,500 ± 510 | 47.8% |
Interpretation: This data indicates the degree of neuroprotection. The MPTP + Vehicle group shows an ~75% reduction in striatal dopamine. The Test Compound shows the highest level of dopamine preservation, suggesting a strong neuroprotective or neurorestorative effect, outperforming the established comparators in this model.
Part 4: Mechanism of Action Confirmation
The primary hypothesis is that the Test Compound functions by inhibiting MAO-B. This must be confirmed directly.
Hypothesized Signaling Pathway
Caption: Hypothesized inhibition of dopamine metabolism.
Ex Vivo MAO-B Activity Assay Protocol
-
Purpose: To directly measure the inhibition of MAO-B enzyme activity in the brain tissue of treated animals.
-
Protocol:
-
Use brain tissue (e.g., contralateral striatum or whole brain homogenate) collected during necropsy.
-
Prepare mitochondrial fractions from the tissue homogenates, as MAO-B is a mitochondrial enzyme.[7]
-
Utilize a commercially available MAO activity assay kit. These kits typically use a substrate that produces a fluorescent or colorimetric product upon oxidation by MAO.
-
Run the assay in the presence of a specific MAO-A inhibitor (e.g., Clorgyline) to ensure that the measured activity is specific to MAO-B.
-
Compare the MAO-B activity in the brains of the Test Compound group to the Vehicle and Comparator groups. A significant reduction in activity would confirm target engagement in vivo.
-
Conclusion
This guide provides a comprehensive, albeit hypothetical, framework for the in vivo validation of this compound as a novel MAO-B inhibitor. The proposed head-to-head comparison against Selegiline and Rasagiline in the MPTP mouse model allows for a rigorous assessment of both its symptomatic efficacy and neuroprotective potential. Positive results, as illustrated by the hypothetical data, would provide a strong rationale for further preclinical development, including pharmacokinetic studies, safety toxicology, and investigation in more advanced disease models.
References
- 1. This compound | 17397-13-6 | Benchchem [benchchem.com]
- 2. This compound [myskinrecipes.com]
- 3. 2-Cyclopropylpropan-2-amine | C6H13N | CID 558546 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. An overview of the role of monoamine oxidase-B in Parkinson’s disease: implications for neurodegeneration and therapy [explorationpub.com]
- 7. iris.uniroma1.it [iris.uniroma1.it]
- 8. Role of rasagiline in treating Parkinson’s disease: Effect on disease progression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The role of rasagiline in the treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The use of rasagiline in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Rechtspraak.nl - Zoeken in uitspraken [uitspraken.rechtspraak.nl]
- 13. Selegiline and the Treatment of Parkinson's Disease: How patients can benefit from drug therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Selegiline: a molecule with innovative potential - PMC [pmc.ncbi.nlm.nih.gov]
- 15. frontiersin.org [frontiersin.org]
- 16. Rasagiline in treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson’s Disease: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. MPTP Mouse Models of Parkinson’s Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 20. MPTP Mouse Model of Parkinson’s Disease - Creative Biolabs [creative-biolabs.com]
- 21. bio-protocol.org [bio-protocol.org]
- 22. Rotarod-Test for Mice [protocols.io]
- 23. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 24. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 25. researchgate.net [researchgate.net]
- 26. Frontiers | Selegiline Recovers Synaptic Plasticity in the Medial Prefrontal Cortex and Improves Corresponding Depression-Like Behavior in a Mouse Model of Parkinson’s Disease [frontiersin.org]
- 27. Striatal dopamine measurement through HPLC [protocols.io]
- 28. Determination of dopamine in rat striatum by microdialysis and high-performance liquid chromatography with electrochemical detection on a functionalized multi-wall carbon nanotube electrode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Assessment of Dopaminergic Homeostasis in Mice by Use of High-performance Liquid Chromatography Analysis and Synaptosomal Dopamine Uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of 2-Cyclopropylpropan-2-amine Hydrochloride: An In-depth Analysis of Cost-Effectiveness
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and organic synthesis, the efficient and economical production of key intermediates is paramount. 2-Cyclopropylpropan-2-amine hydrochloride is a valuable building block in the synthesis of various active pharmaceutical ingredients (APIs), particularly those targeting central nervous system disorders.[1] This guide provides a comprehensive comparison of the most pertinent synthesis methods for this compound, focusing on cost-effectiveness, scalability, safety, and environmental impact. As a senior application scientist, this analysis is grounded in established chemical principles and supported by experimental data to empower researchers in making informed decisions for their synthetic strategies.
Introduction to Synthetic Strategies
The synthesis of this compound, a tertiary amine, presents unique challenges. This guide will dissect three primary synthetic routes:
-
Reductive Amination of a corresponding ketone.
-
The Ritter Reaction from a tertiary alcohol, itself synthesized via a Grignard reaction.
-
A direct Grignard-based approach to form the precursor for the Ritter reaction.
Each method will be evaluated on its merits and drawbacks, providing a holistic view for both laboratory-scale and potential industrial applications.
Method 1: Reductive Amination
Reductive amination is a widely utilized method for the formation of amines from carbonyl compounds.[2] This approach for synthesizing this compound commences with cyclopropyl isopropyl ketone. The ketone is first reacted with an amine source, typically ammonia or an ammonium salt, to form an intermediate imine, which is then reduced in situ to the desired amine.
Experimental Protocol: Reductive Amination
A representative procedure for the reductive amination of a cyclopropyl ketone involves the following steps:
-
Imine Formation: Cyclopropyl isopropyl ketone is dissolved in a suitable solvent, such as methanol. An excess of an ammonia source, like ammonium acetate, is added, and the mixture is stirred to facilitate the formation of the imine intermediate.
-
Reduction: A reducing agent, typically sodium cyanoborohydride, is added to the reaction mixture. Sodium cyanoborohydride is a preferred reagent as it selectively reduces the imine in the presence of the unreacted ketone.[2] The reaction is stirred at room temperature for a period of several hours to several days until completion.
-
Workup and Isolation: The reaction is quenched, and the crude product is extracted with an organic solvent. The organic layer is then treated with hydrochloric acid to precipitate the amine as its hydrochloride salt. The resulting solid is collected by filtration and dried.
A similar reductive amination of 1-cyclopropyl-2-methyl-1-propanone using ammonium acetate and sodium cyanoborohydride in methanol resulted in a 45% yield of the corresponding amine hydrochloride.[3]
Reductive amination pathway for the synthesis of this compound.
Method 2: The Ritter Reaction
The Ritter reaction is a classic method for preparing N-alkyl amides from a nitrile and a carbocation precursor, which can then be hydrolyzed to the corresponding amine.[4][5] For the synthesis of this compound, this route begins with the formation of the tertiary alcohol, 2-cyclopropylpropan-2-ol.
Step 1: Grignard Reaction for Precursor Synthesis
The necessary tertiary alcohol, 2-cyclopropylpropan-2-ol, is synthesized via a Grignard reaction. Cyclopropylmagnesium bromide is reacted with acetone to yield the desired alcohol after an aqueous workup.
-
Reaction Setup: A solution of cyclopropylmagnesium bromide in an ethereal solvent like THF is prepared or obtained commercially.
-
Addition: Acetone is added dropwise to the Grignard reagent at a controlled temperature, typically cooled in an ice bath.
-
Workup: The reaction is quenched with an aqueous solution of a weak acid, such as ammonium chloride, to protonate the alkoxide and yield 2-cyclopropylpropan-2-ol. The product is then extracted and purified.
Step 2: Ritter Reaction and Hydrolysis
The synthesized 2-cyclopropylpropan-2-ol serves as the carbocation precursor for the Ritter reaction.
-
Ritter Reaction: The alcohol is dissolved in a nitrile, which acts as both the solvent and the reactant (e.g., acetonitrile). A strong acid, such as concentrated sulfuric acid, is added dropwise at a low temperature to generate the tertiary carbocation. The reaction mixture is then stirred at room temperature to form the N-(2-cyclopropylpropan-2-yl)acetamide intermediate. A similar reaction using 2-cycloheptylpropan-2-ol has reported yields of 85-95% for this step.[6]
-
Hydrolysis: The resulting amide is hydrolyzed under acidic or basic conditions. For the hydrochloride salt, acidic hydrolysis is typically employed. The reaction mixture is heated to reflux with aqueous hydrochloric acid.
-
Isolation: After cooling, the reaction mixture is worked up to isolate the this compound product.
Two-step synthesis of this compound via the Ritter reaction.
Comparative Analysis
To provide a clear and objective comparison, the following table summarizes the key aspects of each synthetic method. The cost analysis is based on approximate laboratory-scale pricing of reagents and may vary depending on the supplier and scale of the synthesis.
| Feature | Reductive Amination | Ritter Reaction (with Grignard precursor synthesis) |
| Starting Materials | Cyclopropyl isopropyl ketone, Ammonia source | Cyclopropyl bromide, Magnesium, Acetone, Acetonitrile |
| Key Reagents | Sodium cyanoborohydride | Sulfuric acid, Hydrochloric acid |
| Number of Steps | 1 (one-pot) | 2 |
| Reported Yield | ~45% (for a similar compound)[3] | Step 1: Not specified; Step 2: 85-95% (for a similar compound)[6] |
| Safety Concerns | Use of toxic sodium cyanoborohydride.[2] | Use of highly flammable Grignard reagents and corrosive strong acids.[5] |
| Environmental Impact | Generation of cyanide waste.[2] | Generation of significant salt byproducts from neutralization.[5] |
| Scalability | Generally scalable, but cost of reducing agent can be a factor. | Grignard reactions are scalable with appropriate engineering controls. The Ritter reaction is also used on an industrial scale.[5] |
Cost-Effectiveness Discussion
-
Reductive Amination: This one-pot reaction is procedurally simpler. The main cost driver is the reducing agent, sodium cyanoborohydride. While the reported yield for a similar compound is moderate, optimization could potentially improve this. The cost of the starting ketone, cyclopropyl isopropyl ketone, will also significantly impact the overall economics.
-
Ritter Reaction: This two-step process involves more unit operations. The starting materials for the Grignard reaction (cyclopropyl bromide and magnesium) are relatively inexpensive. Acetone and acetonitrile are also commodity chemicals. The use of inexpensive but hazardous reagents like sulfuric and hydrochloric acid makes this route potentially more cost-effective on a larger scale, provided the infrastructure to handle them safely is in place. The potentially higher yield of the Ritter step could offset the additional step.
Conclusion and Recommendations
Both the Reductive Amination and the Ritter Reaction present viable pathways for the synthesis of this compound.
-
For laboratory-scale synthesis , where procedural simplicity might be prioritized, Reductive Amination offers a straightforward one-pot method. However, researchers should be mindful of the handling and disposal of cyanide-containing reagents.
-
For larger-scale production and considerations of cost-effectiveness , the Ritter Reaction , preceded by the Grignard synthesis of the tertiary alcohol precursor, appears more promising. While it involves an additional step, the use of cheaper bulk chemicals and potentially higher yields could lead to a lower cost per gram of the final product. The scalability of both Grignard and Ritter reactions is well-documented in industrial processes.
Ultimately, the choice of synthesis method will depend on the specific needs of the researcher or organization, including the desired scale of production, available equipment, safety protocols, and economic constraints. Further process optimization and a detailed cost analysis based on specific supplier quotes and in-house experimental yields are recommended before committing to a particular route for large-scale synthesis.
References
- 1. This compound [myskinrecipes.com]
- 2. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 3. 1-cyclopropyl-2-methylpropan-1-amine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 4. Ritter Reaction [organic-chemistry.org]
- 5. Ritter reaction - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-Cyclopropylpropan-2-amine Hydrochloride
For researchers, scientists, and professionals in drug development, the integrity of your work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical compounds you handle, including their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 2-Cyclopropylpropan-2-amine hydrochloride (CAS No. 17397-13-6), ensuring the safety of laboratory personnel and the protection of our environment.
Understanding the Hazard Profile of this compound
Before initiating any disposal protocol, a thorough understanding of the compound's hazard profile is paramount. This compound is a chemical intermediate that requires careful handling. Based on available safety data, this compound is classified with the following hazard statements:
These classifications firmly place this compound in the category of hazardous materials. Therefore, it must be disposed of as hazardous waste . Under no circumstances should this compound be discarded down the drain or in regular solid waste.
The Core Principle: Segregation and Professional Disposal
The foundational principle for the disposal of this compound is that it must be handled by a licensed professional waste disposal service.[3] The role of the laboratory professional is to safely collect, segregate, and label the waste in preparation for pickup.
The recommended disposal method for amine compounds is often incineration in a chemical incinerator equipped with an afterburner and scrubber .[3] This high-temperature process ensures the complete destruction of the compound, preventing its release into the environment. It is also common practice to dissolve or mix the material with a combustible solvent to aid in the incineration process.[3]
Step-by-Step Laboratory Disposal Protocol
This protocol outlines the necessary steps for the safe collection and temporary storage of this compound waste within the laboratory, pending collection by a certified hazardous waste disposal company.
Personal Protective Equipment (PPE) - A Non-Negotiable Prerequisite
Before handling any waste containing this compound, ensure you are wearing the appropriate PPE:
-
Safety Goggles: To protect against splashes and eye irritation.
-
Chemical-Resistant Gloves: Inspect gloves for any signs of degradation before use.
-
Lab Coat: To protect skin and clothing.
-
Work in a Ventilated Area: All handling of this compound, including waste collection, should be performed in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[3]
Waste Collection and Containerization
-
Solid Waste:
-
Place solid this compound waste into a designated, chemically resistant container with a secure, screw-on cap.
-
The container material must be compatible with amines; high-density polyethylene (HDPE) is a suitable choice. Avoid metal containers for amine salts.
-
-
Liquid Waste (Solutions):
-
Collect solutions containing this compound in a separate, compatible, and clearly labeled hazardous waste container.
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Incompatible wastes can lead to dangerous chemical reactions.
-
Ensure the container is leak-proof and has a secure cap.
-
Labeling: Clarity for Safety and Compliance
Proper labeling is a critical component of hazardous waste management. Your waste container label must include the following information:
-
The words "Hazardous Waste" prominently displayed.
-
The full chemical name: "this compound" .
-
The CAS Number: 17397-13-6 .
-
An accurate list of all components in the container, including solvents, with their estimated percentages.
-
The primary hazard(s): "Harmful," "Irritant."
-
The date of accumulation.
Storage in a Satellite Accumulation Area (SAA)
Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[4]
-
The SAA should be in a well-ventilated area, away from heat sources, direct sunlight, and incompatible materials such as strong oxidizing agents.
-
Store the waste container in secondary containment to prevent the spread of material in case of a spill.
-
Keep the container tightly sealed except when adding waste.
Decontamination of Empty Containers
Empty containers that once held this compound must be decontaminated before they can be disposed of as non-hazardous waste.
-
Triple Rinse: Rinse the empty container three times with a suitable solvent in which the compound is soluble.
-
Collect Rinsate: The rinsate from all three rinses is considered hazardous waste and must be collected in the appropriate liquid hazardous waste container. Do not pour the rinsate down the drain.
-
Deface Label: After triple rinsing and allowing the container to dry, completely deface or remove the original product label.
-
Final Disposal: The decontaminated container can now be disposed of in the regular trash.
Regulatory Framework: Understanding EPA Hazardous Waste Classification
The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA). A chemical waste is considered hazardous if it is specifically listed on one of the EPA's lists (F, K, P, or U lists) or if it exhibits one of the four characteristics of hazardous waste:
-
Ignitability
-
Corrosivity
-
Reactivity
-
Toxicity
This compound is not currently a specifically listed hazardous waste. Therefore, its classification as hazardous is based on its characteristics. Given its known health hazards (harmful if swallowed or inhaled, skin and eye irritant), it would likely be classified as a toxic hazardous waste . The final determination should be made by a qualified EHS professional or the licensed hazardous waste disposal company.
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is crucial.
-
Small Spills:
-
Wearing appropriate PPE, absorb the spill with an inert, non-combustible material such as vermiculite or sand.
-
Collect the absorbed material into a sealed container for disposal as hazardous waste.
-
Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
-
-
Large Spills:
-
Evacuate the immediate area.
-
Alert your colleagues and contact your institution's EHS department or emergency response team immediately.
-
Prevent the spill from entering drains or waterways.
-
Data Summary and Workflow Visualization
Table 1: Key Safety and Disposal Information for this compound
| Property | Information | Source |
| CAS Number | 17397-13-6 | [1][2][4] |
| Hazard Statements | H302, H315, H319, H332, H335 | [1][2] |
| Primary Hazards | Harmful, Irritant | [1][2] |
| Incompatible Materials | Acids, Strong oxidizing agents | [5] |
| Recommended Disposal | Incineration by a licensed hazardous waste facility | [3] |
| Drain Disposal | Strictly Prohibited | General Best Practice |
Disposal Decision Workflow
Caption: Decision workflow for the disposal of this compound.
Conclusion: A Commitment to Safety and Responsibility
The proper disposal of this compound is not merely a regulatory obligation but a professional responsibility. By adhering to the principles of segregation, proper labeling, and professional disposal, you contribute to a safer laboratory environment and demonstrate a commitment to environmental stewardship. Always consult your institution's specific waste management policies and your Environmental Health and Safety department for guidance.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
